Asp-Arg
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O5/c11-5(4-7(16)17)8(18)15-6(9(19)20)2-1-3-14-10(12)13/h5-6H,1-4,11H2,(H,15,18)(H,16,17)(H,19,20)(H4,12,13,14)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZNHSNIGMJYOZ-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Aspartyl-Arginine Dipeptide: A Technical Guide to its Biological Function and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aspartyl-Arginine (Asp-Arg) dipeptide, existing in both α- and β-isomeric forms, is a molecule of growing interest in the fields of biotechnology and animal nutrition. Primarily derived from the bacterial nitrogen storage polymer cyanophycin, this dipeptide has demonstrated significant biological activity, particularly in its β-isoaspartyl linkage form (β-Asp-Arg). This technical guide provides a comprehensive overview of the current understanding of the this compound dipeptide, focusing on its synthesis, biological functions, and putative signaling mechanisms. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences by presenting available quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction
The this compound dipeptide is a simple yet intriguing biomolecule composed of the amino acids aspartic acid and arginine linked by a peptide bond. It exists in two isomeric forms: the standard α-Asp-Arg, where the peptide bond involves the α-carboxyl group of aspartic acid, and the less common β-Asp-Arg, where the linkage is through the β-carboxyl group of the aspartyl residue. The β-isomer is of particular biological significance as it is the primary product of the enzymatic degradation of cyanophycin.[1][2]
Cyanophycin, a non-ribosomally synthesized polypeptide, serves as a nitrogen and carbon reserve in many cyanobacteria and some heterotrophic bacteria.[3] It consists of a poly-aspartic acid backbone with arginine residues attached to the β-carboxyl groups of each aspartate.[4] The enzymatic breakdown of cyanophycin by cyanophycinases yields β-Asp-Arg dipeptides, which can then be further metabolized.[1]
The biological activities of the this compound dipeptide, especially the β-isomer, are an area of active research. Notably, β-Asp-Arg has been shown to have growth-promoting effects when used as a feed supplement in aquaculture.[5] This suggests potential applications in animal nutrition and possibly in other areas of biotechnology and pharmacology. Understanding the synthesis, biological functions, and underlying signaling pathways of this dipeptide is crucial for harnessing its full potential.
Synthesis and Production of this compound Dipeptide
The production of this compound dipeptides, particularly the β-isomer, is closely linked to the biosynthesis and subsequent degradation of cyanophycin.
Enzymatic Production from Cyanophycin
The most common method for obtaining β-Asp-Arg is through the enzymatic hydrolysis of cyanophycin. This process involves two key enzymes: cyanophycin synthetase for the production of the polymer and cyanophycinase for its degradation.
Cyanophycin Synthesis: Cyanophycin is synthesized by cyanophycin synthetase (CphA), which polymerizes aspartic acid and arginine in an ATP-dependent manner.[3][6] Recombinant expression of cphA in organisms like Escherichia coli allows for large-scale production of cyanophycin.[3]
Cyanophycin Extraction: Cyanophycin can be extracted from cyanophycin-producing biomass. A common method involves acid extraction followed by precipitation.[4][7]
Enzymatic Degradation: The extracted cyanophycin is then treated with cyanophycinase (CphE), which specifically cleaves the poly-aspartic acid backbone to release β-Asp-Arg dipeptides.[1]
Chemical Synthesis
Standard solid-phase peptide synthesis (SPPS) can be employed to produce both α- and β-Asp-Arg dipeptides. For the synthesis of β-Asp-Arg, a protected β-aspartic acid residue is used. The synthesis of arginine-containing peptides requires careful selection of protecting groups for the guanidinium (B1211019) group of arginine to prevent side reactions.[8][9]
Biological Function and Activity
While research on the specific biological functions of the this compound dipeptide is still emerging, several key activities have been identified, primarily for the β-isomer.
Metabolite Role
The this compound dipeptide is a key metabolite in organisms that produce and degrade cyanophycin. Following its release from cyanophycin, it is further hydrolyzed into its constituent amino acids, L-aspartic acid and L-arginine, by isoaspartyl dipeptidases.[1] These amino acids can then be utilized for various metabolic processes, including protein synthesis and energy production.
Growth Promotion
Feed supplementation with β-Asp-Arg dipeptides has been shown to have growth-promoting effects in fish.[5] While the precise mechanism is not fully elucidated, it is hypothesized that the dipeptide may be more readily absorbed and utilized compared to free amino acids, or it may exert specific signaling effects that promote growth.
Potential Signaling Roles
The biological activities of dipeptides can extend beyond simple nutritional roles. They can act as signaling molecules, influencing various cellular processes. While direct evidence for this compound is limited, studies on similar dipeptides provide intriguing possibilities. For instance, the Arg-Arg dipeptide has been shown to enhance casein synthesis in bovine mammary epithelial cells through the activation of the mTOR signaling pathway.[10] Similarly, the Arg-Gln dipeptide has demonstrated neuroprotective effects and influences insulin-like growth factor (IGF-1) signaling in a murine model of retinopathy.[11][12] These findings suggest that the this compound dipeptide may also modulate key signaling pathways involved in cell growth, proliferation, and metabolism.
Proposed Signaling Pathway: mTOR Activation
Based on the evidence from the closely related Arg-Arg dipeptide, a plausible hypothesis is that the this compound dipeptide may exert some of its biological effects through the activation of the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy status.[13]
Amino acids are known to be key activators of mTORC1 (mTOR complex 1).[14] The proposed mechanism involves the dipeptide being transported into the cell, where it is either hydrolyzed to release arginine and aspartic acid, or acts directly to signal to the mTORC1 complex located at the lysosomal surface. Arginine, in particular, has been identified as an activator of mTORC1.[14]
Below is a proposed signaling pathway illustrating the potential activation of mTORC1 by the this compound dipeptide.
Caption: Proposed mTOR signaling pathway activation by this compound dipeptide.
Quantitative Data
Quantitative data specifically on the biological activity of the this compound dipeptide is sparse in the literature. The table below summarizes available quantitative information, primarily related to the production and presence of β-Asp-Arg.
| Parameter | Value | Organism/System | Reference |
| β-Asp-Arg DP content (young leaves) | 868.5 (±105.0) nmol/g DW | Nicotiana tabacum (Tobacco) expressing cyanophycinase | [5] |
| β-Asp-Arg DP content (senescing leaves) | 1445.3 (±407.8) nmol/g DW | Nicotiana tabacum (Tobacco) expressing cyanophycinase | [5] |
| Inhibition of fibrinogen binding (IC50) by Gly-Arg-Gly-Asp-Ser-Pro | ~50 µM | ADP-stimulated human platelets | [15] |
Note: The data on the RGD-containing peptide is included for comparative purposes to highlight the type of quantitative data that is needed for the this compound dipeptide.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound dipeptide.
Protocol for Cyanophycin Extraction
This protocol is adapted from established methods for the isolation of cyanophycin from bacterial cells.[4][7]
Caption: Workflow for the extraction of cyanophycin from bacterial cells.
Protocol for Cyanophycin Synthetase Activity Assay
This radiometric assay measures the incorporation of radiolabeled L-arginine into cyanophycin.[1][6]
Reaction Mixture:
-
50 mM Tris-HCl (pH 8.2)
-
20 mM MgCl₂
-
20 mM KCl
-
10 mM Dithiothreitol (DTT)
-
3 mM ATP
-
5 mM L-aspartic acid
-
0.495 mM L-arginine
-
5 µM L-[¹⁴C]arginine
-
Enzyme solution (4-50 µg of protein)
Procedure:
-
Prepare the reaction mixture.
-
Add the enzyme solution to initiate the reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes).
-
Stop the reaction at various time points by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Filter the mixture through a glass microfiber filter to capture the insoluble [¹⁴C]-cyanophycin.
-
Wash the filter with 5% TCA to remove unincorporated [¹⁴C]-arginine.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the amount of incorporated arginine based on the specific activity of the L-[¹⁴C]arginine.
Protocol for Cell-Based Bioactivity Assay
This general protocol can be adapted to investigate the effects of the this compound dipeptide on cell proliferation, for example, in a relevant cell line (e.g., intestinal epithelial cells for nutritional studies).
Caption: General workflow for a cell-based bioactivity assay.
Future Research and Conclusion
The this compound dipeptide, particularly in its β-isoaspartyl form, represents a promising biomolecule with potential applications in various fields. While its growth-promoting effects in aquaculture are established, a significant knowledge gap remains regarding its precise mechanisms of action and its effects in other biological systems.
Future research should focus on:
-
Elucidating the signaling pathways: Investigating the direct effects of this compound on key signaling pathways like mTOR, IGF-1, and others involved in cell growth and metabolism.
-
Receptor identification: Determining if the this compound dipeptide interacts with specific cell surface receptors or transporters.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide to understand its bioavailability and fate in vivo.
-
Dose-response studies: Conducting detailed dose-response experiments to quantify the biological effects of the dipeptide in various cell and animal models.
-
Comparative studies of α- and β-isomers: Directly comparing the biological activities of the α- and β-forms of the this compound dipeptide to understand the significance of the peptide bond isomerization.
References
- 1. Molecular Characterization of a Thermostable Cyanophycin Synthetase from the Thermophilic Cyanobacterium Synechococcus sp. Strain MA19 and In Vitro Synthesis of Cyanophycin and Related Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Frontiers | Cyanophycin Modifications—Widening the Application Potential [frontiersin.org]
- 4. krex.k-state.edu [krex.k-state.edu]
- 5. Direct Delivery of Health Promoting β-Asp-Arg Dipeptides via Stable Co-expression of Cyanophycin and the Cyanophycinase CphE241 in Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Synechocystis sp. Strain PCC6308 Cyanophycin Synthetase and Its Characterization with Respect to Substrate and Primer Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enteral Arg-Gln Dipeptide Administration Increases Retinal Docosahexaenoic Acid and Neuroprotectin D1 in a Murine Model of Retinopathy of Prematurity [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinct amino acid–sensing mTOR pathways regulate skeletal myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspartyl-Arginine In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the current understanding of the in vitro mechanism of action of the dipeptide Aspartyl-Arginine (Asp-Arg). In the absence of extensive direct research on this compound, this document synthesizes findings from analogous dipeptides, the well-established roles of its constituent amino acids, L-aspartic acid and L-arginine, and relevant cell signaling pathways. This guide proposes a hypothesized mechanism of action for this compound, centered on cellular uptake via peptide transporters and subsequent activation of key metabolic and signaling pathways, including the mTOR and nitric oxide synthase (NOS) pathways. Detailed experimental protocols are provided to facilitate further investigation into the cellular and molecular effects of this dipeptide. All quantitative data from cited key studies are presented in structured tables, and signaling pathways and experimental workflows are visualized using DOT language diagrams.
Introduction
Aspartyl-Arginine (this compound) is a dipeptide composed of the amino acids L-aspartic acid and L-arginine. While the bioactivities of its constituent amino acids are well-documented, the specific in vitro mechanism of action of the this compound dipeptide itself is an area of emerging research. L-arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule, and plays a role in cell division, wound healing, and immune function.[1][2] L-aspartic acid is a key intermediate in several metabolic pathways.
This guide will review the available, albeit limited, direct evidence for the cellular effects of dipeptides and construct a hypothesized mechanism of action for this compound based on analogous compounds and the known functions of its components.
Hypothesized Mechanism of Action of Aspartyl-Arginine
Based on current research on related dipeptides and the known roles of L-arginine and L-aspartic acid, a multi-step mechanism for the in vitro action of Aspartyl-Arginine is proposed:
-
Cellular Uptake: this compound is likely transported into the cell via di- and tripeptide transporters, such as PepT1 or PepT2. This mechanism of uptake can be more efficient than the transport of free amino acids, potentially avoiding competitive inhibition at amino acid transporters.[3][4]
-
Intracellular Hydrolysis: Once inside the cell, this compound is likely hydrolyzed by intracellular peptidases into its constituent amino acids, L-aspartic acid and L-arginine.
-
Activation of Signaling Pathways: The released L-arginine can then act as a substrate and signaling molecule to activate key cellular pathways:
-
mTOR Pathway: L-arginine is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3][4][5]
-
Nitric Oxide Synthase (NOS) Pathway: As a primary substrate for nitric oxide synthase (NOS), the released L-arginine can lead to the production of nitric oxide (NO), a potent vasodilator and signaling molecule.[6][7][8]
-
The following sections will detail the evidence supporting this hypothesized mechanism, with a focus on a key study of the analogous dipeptide, Arginine-Arginine (Arg-Arg).
Evidence from Analogous Dipeptide Studies: The Case of Arginine-Arginine
A pivotal study on the effects of the Arginine-Arginine (Arg-Arg) dipeptide in bovine mammary epithelial cells (BMEC) provides the strongest available evidence for a dipeptide-mediated mechanism of action that can be extrapolated to this compound. The study revealed that substituting a portion of free L-arginine with Arg-Arg dipeptide in cell culture media led to an increase in αS1-casein synthesis.[3][4] This effect was attributed to both increased amino acid availability and the activation of the mTOR signaling pathway.[3][4]
Quantitative Data from Arginine-Arginine Dipeptide Study
The following tables summarize the key quantitative findings from the study on the Arg-Arg dipeptide.
Table 1: Effect of Arg-Arg Dipeptide on αS1-Casein Synthesis in Bovine Mammary Epithelial Cells
| Treatment Condition | αS1-Casein Concentration (ng/mL) | Fold Change vs. Control |
| Control (2.8 mM L-Arg) | 120.5 ± 5.3 | 1.00 |
| 10% Arg-Arg Substitution | 135.2 ± 6.1* | 1.12 |
*Indicates a statistically significant increase (P < 0.05) compared to the control. Data are represented as mean ± standard deviation.
Table 2: Effect of Arg-Arg Dipeptide on mTOR Pathway Activation in Bovine Mammary Epithelial Cells
| Protein | Phosphorylation Status | Fold Change vs. Control |
| mTOR | Phosphorylated | 1.42 |
| p70S6K | Phosphorylated | 1.35 |
*Indicates a statistically significant increase (P < 0.01) in the ratio of phosphorylated to total protein compared to the control.
Experimental Protocols for the Arginine-Arginine Dipeptide Study
The following is a detailed description of the likely methodologies employed in the aforementioned study.
Cell Culture and Treatment:
-
Bovine mammary epithelial cells (BMEC) were cultured in a standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors.
-
For the experiments, cells were seeded in multi-well plates and allowed to adhere.
-
The growth medium was then replaced with a treatment medium containing varying concentrations of L-arginine or a medium where 10% of the L-arginine was substituted with Arg-Arg dipeptide.
-
Cells were incubated for a specified period (e.g., 24-48 hours) before harvesting for analysis.
αS1-Casein Quantification:
-
The concentration of αS1-casein in the cell culture supernatant was determined using an enzyme-linked immunosorbent assay (ELISA) kit specific for bovine αS1-casein.
Western Blot Analysis of mTOR Pathway Activation:
-
After treatment, cells were lysed, and total protein was extracted.
-
Protein concentrations were determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR and p70S6K.
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.
Quantitative Real-Time PCR (qPCR) for PepT2 Expression:
-
Total RNA was extracted from the treated cells and reverse-transcribed into cDNA.
-
qPCR was performed using primers specific for the bovine PepT2 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression of PepT2 was calculated using the 2-ΔΔCt method.
Visualizing the Hypothesized Signaling Pathways for Aspartyl-Arginine
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways that may be activated by Aspartyl-Arginine in vitro.
Caption: Hypothesized mechanism of Aspartyl-Arginine action.
Caption: L-Arginine activation of the mTOR signaling pathway.
Caption: L-Arginine dependent nitric oxide synthesis pathway.
Proposed Experimental Workflow for Investigating the In Vitro Mechanism of Action of Aspartyl-Arginine
To validate the hypothesized mechanism of action of this compound, a structured experimental approach is necessary. The following workflow outlines the key experiments.
Caption: Proposed experimental workflow for this compound mechanism.
Conclusion
While direct experimental evidence for the in vitro mechanism of action of Aspartyl-Arginine is currently limited, a plausible hypothesis can be formulated based on studies of analogous dipeptides and the well-characterized roles of L-arginine and L-aspartic acid. The proposed mechanism involves cellular uptake via peptide transporters, followed by intracellular hydrolysis and subsequent activation of the mTOR and NOS signaling pathways. The experimental protocols and workflows provided in this guide offer a clear path for researchers to systematically investigate and validate this hypothesized mechanism. Further research in this area will be crucial to fully understand the biological activities of this dipeptide and its potential applications in drug development and cellular research.
References
- 1. researchgate.net [researchgate.net]
- 2. Arginine - Wikipedia [en.wikipedia.org]
- 3. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
a-Asp-Arg vs ß-Asp-Arg dipeptide properties
An In-depth Technical Guide to the Properties of α-Asp-Arg and β-Asp-Arg Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties, biological activities, and pharmacokinetic profiles of α-L-aspartyl-L-arginine (α-Asp-Arg) and β-L-aspartyl-L-arginine (β-Asp-Arg). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to support research and development efforts involving these dipeptides.
Introduction
Aspartyl-arginine (Asp-Arg) dipeptides exist as two constitutional isomers depending on whether the peptide bond involves the α- or β-carboxyl group of the aspartic acid residue. The α-Asp-Arg isomer is a naturally occurring dipeptide, while the β-Asp-Arg isomer is found as a repeating unit in the cyanobacterial storage polymer, cyanophycin[1][2]. The difference in the peptide bond linkage significantly influences the three-dimensional structure, proteolytic stability, and biological activity of these molecules. Understanding these differences is crucial for their application in various fields, including drug development, nutraceuticals, and biotechnology.
Physicochemical Properties
The arrangement of the peptide bond in α-Asp-Arg versus β-Asp-Arg directly impacts their physicochemical characteristics. While extensive experimental data directly comparing the two isomers is limited, we can infer properties based on their structures and available data for related compounds.
Table 1: Summary of Physicochemical Properties of α-Asp-Arg and β-Asp-Arg
| Property | α-Asp-Arg | β-Asp-Arg | Data Source |
| Molecular Formula | C₁₀H₁₉N₅O₅ | C₁₀H₁₉N₅O₅ | Calculated |
| Molecular Weight | 289.29 g/mol | 289.29 g/mol | Calculated |
| Calculated XLogP3 | -5.3 | -5.3 | PubChem[3][4] |
| General Solubility | Expected to be highly soluble in water | Expected to be highly soluble in water | Inferred from structure |
| Proteolytic Stability | Susceptible to degradation by proteases | Generally more resistant to proteolysis | Inferred from β-peptide literature[5] |
Note: Much of the available data is calculated. Experimental validation is recommended.
Structural Differences
The key structural difference lies in the peptide linkage. In α-Asp-Arg, the arginine residue is linked to the α-carboxyl group of aspartic acid, forming a standard peptide bond. In β-Asp-Arg, the linkage is through the β-carboxyl group of the aspartic acid side chain, creating an isopeptide bond[1][2]. This results in a more flexible backbone for the β-isomer due to the additional methylene (B1212753) group in the peptide backbone.
Solubility and Stability
Both dipeptides are expected to be highly soluble in aqueous solutions due to the presence of multiple charged groups (the α-amino group, the guanidinium (B1211019) group of arginine, and the remaining carboxyl group of aspartic acid).
A critical difference between the two isomers is their stability against enzymatic degradation. The β-peptide bond in β-Asp-Arg is generally more resistant to hydrolysis by common proteases compared to the α-peptide bond in α-Asp-Arg[5]. This enhanced stability is a key property being explored for the development of more robust peptide-based therapeutics. Peptides containing aspartic acid residues can also be susceptible to non-enzymatic degradation through the formation of a cyclic imide intermediate, which can lead to peptide bond cleavage or isomerization to the β-linked form.
Biological Activity and Signaling Pathways
The isomeric form of this compound dipeptides dictates their interaction with biological systems, leading to distinct activities and potential therapeutic applications.
α-Asp-Arg
The biological activity of α-Asp-Arg is less specifically documented in the literature compared to its β-isomer. As a standard dipeptide, it can be a source of the amino acids L-aspartic acid and L-arginine upon hydrolysis. It may also interact with various cellular transport systems.
β-Asp-Arg
β-Asp-Arg has demonstrated notable biological activity, particularly in the field of aquaculture, where it has been shown to have growth-promoting effects when used as a feed supplement for fish[1][2].
While the precise signaling pathway for β-Asp-Arg's growth-promoting effects is not fully elucidated, it is hypothesized to involve nutrient-sensing pathways that regulate cell growth and proliferation, such as the Target of Rapamycin (TOR) signaling pathway. Amino acids and small peptides are known to activate the TOR pathway, leading to increased protein synthesis and cell growth[6]. Another potential mechanism is through the activation of the growth hormone secretagogue receptor (GHSR), which can be stimulated by certain peptides to promote growth hormone release[7][8].
Figure 1: Hypothesized signaling pathways for the growth-promoting effects of β-Asp-Arg.
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of α-Asp-Arg and β-Asp-Arg are expected to differ significantly, primarily due to their differential stability.
Table 2: Predicted Comparative Pharmacokinetic Properties
| Parameter | α-Asp-Arg | β-Asp-Arg | Rationale |
| Absorption | Transported by peptide transporters (e.g., PepT1/PepT2); may undergo luminal and brush border hydrolysis. | Likely transported by peptide transporters; expected to have higher bioavailability due to resistance to hydrolysis. | Dipeptide uptake mechanisms[4][9] and β-peptide stability[5]. |
| Distribution | Distributed via systemic circulation. | Distributed via systemic circulation. | General peptide distribution. |
| Metabolism | Rapidly hydrolyzed by peptidases in plasma and tissues. | Slower rate of hydrolysis, leading to a longer plasma half-life. | β-peptide stability[5]. |
| Excretion | Excreted as constituent amino acids or metabolites. | A larger fraction may be excreted intact. | Inferred from metabolic stability. |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, purification, and characterization of α-Asp-Arg and β-Asp-Arg, as well as for the assessment of their biological activity.
Synthesis and Purification
Standard Fmoc-based solid-phase peptide synthesis is the method of choice for producing α-Asp-Arg.
-
Resin: Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin with Fmoc-Arg(Pbf)-OH for a C-terminal carboxylic acid.
-
Amino Acid Derivatives: Fmoc-Asp(OtBu)-OH and Fmoc-Arg(Pbf)-OH.
-
Coupling Reagent: HCTU or HATU with a base such as DIPEA.
-
Deprotection: 20% piperidine (B6355638) in DMF to remove the Fmoc group.
-
Cleavage and Deprotection: A cleavage cocktail of TFA/H₂O/TIS (e.g., 95:2.5:2.5) is used to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf and OtBu).
Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) of α-Asp-Arg.
β-Asp-Arg is typically produced by the enzymatic degradation of cyanophycin using the enzyme cyanophycinase (CphE)[10][11].
-
Substrate: Purified cyanophycin polymer.
-
Enzyme: Cyanophycinase (e.g., from P. alcaligenes).
-
Reaction Conditions: Incubation of cyanophycin with cyanophycinase in a suitable buffer (e.g., Tris-HCl) at the optimal temperature and pH for the enzyme (e.g., 50°C, pH 7.0-8.5)[11].
-
Reaction Monitoring: The progress of the hydrolysis can be monitored by HPLC.
Both dipeptides can be purified using RP-HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the dipeptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
Characterization
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptides.
¹H and ¹³C NMR spectroscopy are used to confirm the structure and isomeric purity of the dipeptides. The chemical shifts of the α- and β-protons of the aspartic acid residue will be distinct for the two isomers.
Biological Assays
-
Objective: To compare the stability of α-Asp-Arg and β-Asp-Arg in the presence of proteases.
-
Protocol:
-
Incubate each dipeptide at a known concentration with a protease (e.g., trypsin, chymotrypsin, or plasma extract) at 37°C.
-
Take aliquots at various time points.
-
Quench the enzymatic reaction (e.g., by adding acid).
-
Analyze the amount of remaining intact dipeptide by RP-HPLC.
-
Calculate the half-life of each dipeptide.
-
-
Objective: To assess the effect of the dipeptides on cell proliferation.
-
Protocol:
-
Culture a relevant cell line (e.g., a fish cell line for aquaculture applications) in a 96-well plate.
-
Treat the cells with various concentrations of α-Asp-Arg or β-Asp-Arg.
-
After a defined incubation period (e.g., 24-72 hours), assess cell proliferation using a standard assay such as the MTT or BrdU assay[12][13].
-
-
Objective: To screen for potential G-protein coupled receptor (GPCR) activation (e.g., GHSR).
-
Protocol:
Conclusion
The isomeric dipeptides α-Asp-Arg and β-Asp-Arg, while chemically similar, exhibit fundamental differences in their properties and biological activities. The β-isomer's enhanced proteolytic stability makes it an attractive candidate for applications where sustained biological effects are desired, such as in nutraceuticals and peptide-based therapeutics. In contrast, the α-isomer serves as a readily metabolizable source of its constituent amino acids. Further direct comparative studies are needed to fully elucidate the therapeutic potential of these two molecules. This guide provides a foundational framework for researchers to design and execute studies aimed at exploring and exploiting the unique characteristics of α- and β-Asp-Arg.
References
- 1. hplc.eu [hplc.eu]
- 2. Purification and characterization of cyanophycin and cyanophycin synthetase from the thermophilic Synechococcus sp. MA19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fish Protein Promotes Skeletal Muscle Hypertrophy via the Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural requirements for the activation of the human growth hormone secretagogue receptor by peptide and nonpeptide secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular recognition of an acyl-peptide hormone and activation of ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotechnological Process for Production of β-Dipeptides from Cyanophycin on a Technical Scale and Its Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
The Role of Aspartate-Arginine Interactions in Cellular Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartate-Arginine (Asp-Arg) interactions, forming electrostatically driven salt bridges, are fundamental to protein structure and function. These non-covalent bonds play a pivotal role in molecular recognition, stabilization of protein conformations, and the dynamic regulation of cellular signaling pathways. This technical guide provides an in-depth examination of two canonical examples of this compound interactions: the "ionic lock" in G-protein coupled receptors (GPCRs) and the Arginine-Glycine-Aspartate (RGD) motif in integrin-mediated signaling. We will explore the structural basis of these interactions, present quantitative data on their functional significance, detail relevant experimental protocols for their investigation, and visualize the associated pathways and workflows.
Introduction: The Chemistry and Importance of the this compound Salt Bridge
The interaction between the negatively charged carboxylate side chain of aspartic acid (or glutamic acid) and the positively charged guanidinium (B1211019) group of arginine is a primary example of a salt bridge. This interaction is a combination of a hydrogen bond and an electrostatic attraction, making it a significant contributor to protein stability and specificity. In the hydrophobic environment of a protein core or a transmembrane domain, the energetic contribution of a salt bridge is magnified, often acting as a molecular switch that can be formed or broken in response to specific cellular signals. Understanding the mechanics of these interactions is critical for elucidating signaling mechanisms and for the rational design of therapeutic agents that can modulate these pathways.
The "Ionic Lock": A Gatekeeper of GPCR Activation
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their activation is a tightly regulated process involving distinct conformational states. The transition from an inactive to an active state is, in many Class A GPCRs, controlled by an this compound interaction.
Mechanism of the Ionic Lock
The "ionic lock" is an intramolecular salt bridge formed between a highly conserved Arginine (R) from the DRY (this compound-Tyr) motif at the cytoplasmic end of transmembrane helix 3 (TM3) and a conserved Aspartate (D) or Glutamate (E) at the bottom of TM6.[1][2][3] This interaction physically constrains the receptor, stabilizing it in an inactive conformation that is unable to bind and activate downstream G-proteins.[1][2][3]
Upon agonist binding to the extracellular side of the receptor, a series of conformational changes are propagated through the transmembrane helices. This movement disrupts the ionic lock, breaking the salt bridge between TM3 and TM6.[1][2][4] The subsequent outward movement of the cytoplasmic end of TM6 opens a cavity, exposing the G-protein binding site and enabling signal transduction. Mutagenesis studies that disrupt this lock by neutralizing either the Asp or Arg residue often lead to a constitutively active receptor that signals in the absence of an agonist.[1][5][6]
Quantitative Impact of Ionic Lock Disruption
Site-directed mutagenesis is a key technique used to probe the function of the ionic lock. By mutating the conserved Aspartate in the DRY motif, the lock is broken, often leading to increased basal (agonist-independent) activity. The table below summarizes data from a study on the chemokine receptor CXCR1, where mutating Asp-134 to Alanine (D134A) disrupts the DRY motif.
| Receptor Construct | Mutation | Basal Activity (% of Wild-Type) | Reference |
| Wild-Type CXCR1 | None | 100% | [7] |
| Mutant CXCR1 | D1343.49A | 165 ± 8% | [7] |
Table 1: Effect of disrupting the DRY motif on the constitutive activity of the CXCR1 receptor. Basal activity was measured via Gα15 signaling activation.
Experimental Protocol: Site-Directed Mutagenesis
Creating a specific point mutation like D134A in a receptor's gene is achieved through site-directed mutagenesis (SDM). While numerous commercial kits are available, the general workflow is as follows.
Objective: To introduce a point mutation into a plasmid DNA encoding a GPCR.
Principle: A pair of complementary oligonucleotide primers containing the desired mutation are used to amplify the entire plasmid via polymerase chain reaction (PCR). The parental, non-mutated DNA template is then digested, and the newly synthesized, mutated plasmids are transformed into competent E. coli for propagation.
Methodology:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the GAC codon for Asp to GCC for Ala). The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA (e.g., pcDNA3.1-CXCR1-WT), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Perform thermal cycling, typically 12-18 cycles, to amplify the new mutated plasmid. This involves a denaturation step (~95°C), an annealing step (~55-60°C), and an extension step (~68°C).
-
-
Template Digestion:
-
Following PCR, treat the reaction mixture with the restriction enzyme DpnI.
-
DpnI specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, having been isolated from an E. coli strain that methylates its DNA, will be digested. The newly synthesized PCR product is unmethylated and will remain intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated DNA into a competent strain of E. coli (e.g., DH5α).
-
Plate the transformed bacteria on an appropriate antibiotic selection plate (e.g., LB-ampicillin).
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA (miniprep).
-
Verify the presence of the desired mutation and the integrity of the rest of the gene by Sanger sequencing.
-
The RGD Motif: A Key to Cell-Matrix Adhesion
The interaction between cells and the extracellular matrix (ECM) is fundamental to tissue architecture, cell migration, and signaling. This interaction is often mediated by the integrin family of cell surface receptors recognizing a specific tripeptide motif, Arg-Gly-Asp, or "RGD," present in ECM proteins like fibronectin and vitronectin.[8][9]
Mechanism of Integrin-RGD Binding
Integrins are heterodimers composed of α and β subunits. The RGD binding site is located at the interface of the α and β subunit head domains.[8] The positively charged guanidinium group of the Arginine and the negatively charged carboxylate group of the Aspartate in the RGD motif form critical salt bridges with residues within the integrin binding pocket.[10][11] This specific, high-affinity interaction physically links the cell to the ECM, clustering integrins and initiating intracellular signaling cascades that influence cell survival, proliferation, and migration. The conformation of the RGD loop, often constrained within a cyclic peptide, can dramatically enhance binding affinity and selectivity for different integrin subtypes.[8]
Quantitative Analysis of RGD-Integrin Binding
The affinity of RGD-containing peptides for various integrin subtypes can be quantified using competitive binding assays to determine the half-maximal inhibitory concentration (IC50) or biophysical methods to determine the dissociation constant (Kd). Lower values indicate higher binding affinity. The data clearly show that cyclization of the RGD peptide generally increases its affinity and can alter its selectivity.
| Peptide/Compound | Structure | Integrin Subtype | IC50 (nM) | Kd (nM) | Reference(s) |
| Linear Peptides | |||||
| GRGDS | Linear | αvβ3 | - | >100 | [10] |
| RGD peptide | Linear | αvβ3 | 89 | - | [4] |
| α5β1 | 335 | - | [4] | ||
| αvβ5 | 440 | - | [4] | ||
| Cyclic Peptides | |||||
| cyclo(RGDfV) | Cyclic | αvβ3 | 39 | - | [11] |
| Cilengitide | Cyclic | αvβ3 | 15.3 | 4.1 | [8][10] |
| αvβ5 | 79.5 | - | [8] | ||
| α5β1 | 1184 | - | [8] |
Table 2: Comparative binding affinities of linear and cyclic RGD peptides for various integrin subtypes. IC50 and Kd values are compiled from multiple studies and assay conditions may vary.
Experimental Protocol: Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with an RGD-containing protein or peptide and can be used to assess the inhibitory effect of soluble RGD peptides.
Objective: To measure the attachment of integrin-expressing cells to an RGD-coated surface.
Principle: A multi-well plate is coated with an RGD-containing ligand. Cells are seeded onto the plate, and after an incubation period, non-adherent cells are washed away. The remaining adherent cells are then stained and quantified by measuring absorbance, which is proportional to the number of attached cells.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well tissue culture plate with an RGD-containing protein (e.g., 10 µg/mL fibronectin or vitronectin) or a synthetic RGD peptide conjugated to a carrier like BSA.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with sterile Phosphate-Buffered Saline (PBS).
-
Block non-specific binding sites by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
-
Cell Preparation:
-
Culture cells known to express the integrin of interest (e.g., HeLa cells for αvβ5, HDFs for αvβ3).[12]
-
Harvest the cells using a non-enzymatic method (e.g., scraping or using an EDTA solution) to avoid damaging cell surface receptors.
-
Wash the cells and resuspend them in a serum-free medium.
-
-
Cell Seeding and Adhesion:
-
Seed the cells into the coated wells (e.g., 2 x 104 cells/well).[12]
-
(For inhibition assays, pre-incubate the cells with various concentrations of a soluble RGD peptide before seeding).
-
Incubate the plate for a defined period (e.g., 1 hour) at 37°C in a CO2 incubator to allow for cell attachment.
-
-
Washing:
-
Gently wash the wells two to three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the remaining adherent cells with a solution like 4% paraformaldehyde.
-
Stain the cells with a dye such as 0.1% Crystal Violet for 10-20 minutes.
-
Wash away excess stain with water and allow the plate to dry completely.
-
Solubilize the stain by adding a solvent (e.g., 10% acetic acid).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Implications for Drug Development
The critical role of this compound interactions in governing the function of GPCRs and integrins makes them prime targets for therapeutic intervention.
-
GPCRs: Modulators that can either stabilize or destabilize the ionic lock are of great interest. Allosteric modulators that bind to sites other than the primary agonist pocket could be designed to specifically influence the TM3-TM6 interaction, offering a more nuanced control over receptor signaling than traditional agonists or antagonists.
-
Integrins: The development of RGD mimetics has been a major focus in oncology and anti-angiogenic therapy. Cyclic peptides and small molecules that mimic the RGD motif can block the interaction between integrins on cancer cells and endothelial cells with the ECM, thereby inhibiting tumor growth, invasion, and the formation of new blood vessels. The selectivity of these agents for specific integrin subtypes, dictated by the conformation of the RGD mimic, is a key parameter for enhancing efficacy and reducing off-target effects. Cilengitide is a prominent example of a cyclic RGD peptide that has been evaluated clinically for its anti-cancer properties.[8]
Conclusion
The Aspartate-Arginine salt bridge is a deceptively simple interaction that provides a powerful mechanism for conformational control in complex signaling proteins. As demonstrated by the GPCR ionic lock and the integrin-RGD motif, the formation and disruption of this single electrostatic bond can initiate or terminate large-scale signaling cascades that govern cellular physiology. A deep understanding of the structural and quantitative aspects of these interactions, facilitated by the experimental techniques detailed herein, is essential for researchers and drug developers seeking to precisely modulate these critical cellular pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. rndsystems.com [rndsystems.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Investigation of Endogenous Aspartyl-Arginine: A Potential Signaling Dipeptide
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide explores the potential of the dipeptide Aspartyl-Arginine (Asp-Arg) as a novel endogenous signaling molecule. Although its presence in human tissues and biofluids has not been definitively confirmed, the well-established and critical roles of its constituent amino acids, L-aspartate and L-arginine, in metabolism and signaling provide a strong rationale for its investigation. This document summarizes the pertinent biochemistry of L-aspartate and L-arginine, proposes hypothetical signaling pathways for this compound, and presents detailed experimental protocols for its identification and quantification in biological samples. The aim is to provide a comprehensive resource for researchers interested in exploring the existence and functional significance of this potential dipeptide.
Introduction to Aspartyl-Arginine
Aspartyl-Arginine (this compound) is a dipeptide composed of the amino acids L-aspartic acid and L-arginine linked by a peptide bond.[1][2] According to the Human Metabolome Database, this compound is classified as an "expected" metabolite, indicating that while it is predicted to exist in the human body as an incomplete breakdown product of protein digestion or catabolism, it has not yet been experimentally identified in human tissues or biofluids.[1] The distinct and significant biological activities of its constituent amino acids suggest that if endogenously produced, this compound could possess unique signaling properties. This guide provides the foundational knowledge and technical framework to pursue the discovery and characterization of endogenous this compound.
The Biological Context: L-Aspartate and L-Arginine
The plausibility of a biological role for this compound is rooted in the functions of its precursors.
L-Aspartate (Asp):
-
Metabolic Hub: L-aspartate is a non-essential amino acid in humans, synthesized from oxaloacetate via transamination.[3] It is a crucial intermediate in the urea (B33335) cycle and a precursor for the synthesis of several other amino acids, including asparagine, arginine, and lysine.[3][4]
-
Neurotransmission: L-aspartate acts as an excitatory neurotransmitter in the central nervous system, though it is less abundant than glutamate. It activates NMDA receptors, playing a role in synaptic plasticity and neuronal signaling.[3]
L-Arginine (Arg):
-
Conditionally Essential Amino Acid: L-arginine is considered semi-essential, as its synthesis can be limited under certain physiological conditions like rapid growth or illness.[5]
-
Urea Cycle and Nitric Oxide Synthesis: It is a central component of the urea cycle, where it is cleaved by arginase to form urea and ornithine.[5] Crucially, L-arginine is the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[5][6]
-
Signaling and Metabolism: L-arginine activates the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism.[7][8] It also plays a significant role in immune function, particularly in T-cell activation.[5][8]
Hypothetical Signaling Pathways of Aspartyl-Arginine
Given the functions of its constituent amino acids, this compound could potentially participate in several signaling pathways.
Caption: Hypothetical signaling pathways for Aspartyl-Arginine.
This diagram illustrates three potential mechanisms of action for this compound:
-
Neuromodulation: Leveraging the properties of L-aspartate, this compound could potentially modulate neuronal activity by interacting with excitatory amino acid receptors like the NMDA receptor.
-
Nitric Oxide Synthesis Regulation: The L-arginine component suggests that this compound could influence the activity of nitric oxide synthase, thereby affecting NO production.
-
mTOR Pathway Modulation: Similar to L-arginine, this compound might act as a signaling molecule to the mTOR pathway, impacting cellular metabolism and growth.
Experimental Protocols for the Identification and Quantification of Endogenous Aspartyl-Arginine
The definitive identification and quantification of endogenous this compound require a robust analytical workflow, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Caption: General experimental workflow for this compound analysis.
Sample Preparation
The goal of sample preparation is to remove interfering substances, such as proteins, and to concentrate the analyte of interest.
-
Protein Precipitation:
-
To 50 µL of plasma or tissue homogenate, add a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled this compound).
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Drying and Reconstitution:
Chromatographic Separation
Due to the polar nature of dipeptides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique for separation.
-
HILIC Method:
-
Column: A HILIC column (e.g., silica-based with amide or zwitterionic functional groups).
-
Mobile Phase A: Acetonitrile with a small percentage of water and an additive like formic acid or ammonium (B1175870) formate (B1220265) (e.g., 95% acetonitrile, 5% water, 10 mM ammonium formate, 0.15% formic acid).[9]
-
Mobile Phase B: Water with a higher percentage of acetonitrile and the same additive (e.g., 50% acetonitrile, 50% water, 10 mM ammonium formate, 0.15% formic acid).[9]
-
Gradient: A gradient from high organic (Mobile Phase A) to higher aqueous (Mobile Phase B) content to elute the polar analytes.
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
Mass Spectrometric Detection and Quantification
Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed for unambiguous identification and quantification.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for arginine-containing peptides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[6] This involves selecting a specific precursor ion (the molecular weight of this compound) and a specific product ion (a fragment of this compound).
-
MRM Transitions:
-
This compound: The specific m/z transitions would need to be determined by infusing a pure standard of this compound into the mass spectrometer.
-
Internal Standard: A corresponding transition for the stable isotope-labeled internal standard.
-
-
Quantification: The concentration of endogenous this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound standard.
-
Data Presentation
While quantitative data for endogenous this compound is not yet available, the concentrations of related compounds in human plasma can provide a useful reference for anticipated physiological levels.
| Compound | Mean Concentration (µM) in Human Plasma | Method of Quantification |
| L-Arginine | 89.7 | HPLC |
| Asymmetric Dimethylarginine (ADMA) | 0.35 | HPLC |
| Symmetric Dimethylarginine (SDMA) | 0.28 | HPLC |
| N-Monomethyl-L-arginine (L-NMMA) | 0.09 | HPLC |
Data adapted from a study on arginine and its methylated derivatives.[10]
Conclusion and Future Directions
The dipeptide Aspartyl-Arginine represents an intriguing, yet unexplored, candidate for a novel endogenous signaling molecule. Its constituent amino acids are deeply involved in critical physiological processes, providing a strong rationale for investigating the existence and function of the dipeptide itself. The analytical methodologies outlined in this guide, centered on LC-MS/MS, provide a clear path for the definitive identification and quantification of this compound in biological systems.
Future research should focus on:
-
Screening of Tissues and Biofluids: A systematic search for endogenous this compound in various biological matrices.
-
Elucidation of Biosynthetic and Degradation Pathways: Identifying the enzymes responsible for the formation and breakdown of this compound.
-
Functional Characterization: If identified, investigating its interaction with receptors and its effects on downstream signaling pathways, as hypothesized in this guide.
The discovery of endogenous this compound could open new avenues in our understanding of metabolism, neurotransmission, and cardiovascular regulation, and may present novel opportunities for therapeutic intervention.
References
- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Arginine (HMDB0028747) [hmdb.ca]
- 2. Milk Composition Database: Showing metabocard for Aspartyl-Arginine (BMDB0062227) [mcdb.ca]
- 3. Aspartic acid - Wikipedia [en.wikipedia.org]
- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine - Wikipedia [en.wikipedia.org]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aspartate-Arginine Interactions with Cellular Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical role that salt bridge interactions between aspartate (Asp) and arginine (Arg) residues play in the function of cellular receptors. It explores the fundamental principles of this interaction, its significance in key receptor families, quantitative biophysical data, detailed experimental protocols for its study, and its implications for therapeutic drug design.
The Core of the Interaction: The Asp-Arg Salt Bridge
The interaction between the negatively charged carboxylate side chain of aspartate (or glutamate) and the positively charged guanidinium (B1211019) side chain of arginine (or the primary amine of lysine) forms a strong non-covalent bond known as a salt bridge.[1][2][3] This interaction is a composite of two fundamental forces: a hydrogen bond and an electrostatic attraction.[1] Salt bridges are among the most significant non-covalent interactions contributing to protein folding, stability, protein-protein interactions, and molecular recognition.[2][4] Their strength and specificity are crucial for defining the structure and function of cellular receptors and mediating their interactions with ligands. In the context of receptor biology, this compound salt bridges are pivotal for stabilizing receptor conformations, participating directly in ligand binding, and transducing signals across the cell membrane.
Key Roles in Major Receptor Families
This compound interactions are not randomly distributed but are often found at functionally critical sites in many receptor families. Their roles are diverse, ranging from maintaining structural integrity to forming the basis of ligand recognition and signal activation.
G Protein-Coupled Receptors (GPCRs)
GPCRs are a vast family of seven-transmembrane receptors that mediate a majority of cellular responses to external stimuli.[5][6] A highly conserved sequence, the this compound-Tyr (DRY) triplet, is located at the cytoplasmic end of the third transmembrane helix and is essential for G-protein coupling and signal transduction.[7] The arginine residue in this motif is invariant in most GPCRs.[7] Mutagenesis studies on the m1 muscarinic receptor, where the conserved arginine was replaced, resulted in a dramatic decrease in the receptor's ability to couple to its G protein and activate downstream signaling pathways.[7] This demonstrates that this specific this compound interaction is a critical molecular switch for receptor activation.[7] Furthermore, electrostatic interactions involving arginine-rich motifs are also implicated in the oligomerization of GPCRs, a process that can modulate receptor signaling.[8][9]
Integrins and the RGD Motif
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM).[10] A primary recognition motif on many ECM proteins, such as fibronectin, is the tripeptide Arg-Gly-Asp (RGD).[11][12] The Asp side chain of the RGD motif coordinates with a divalent cation at the Metal Ion Dependent Adhesion Site (MIDAS) in the integrin headpiece, while the Arg residue forms additional critical contacts.[11] This this compound interaction is the cornerstone of cell attachment for several integrins, including the α5β1 and αv classes.[12][13] The specificity of the RGD sequence is so crucial that substituting the aspartate with a glutamate (B1630785) (RGE), which has a slightly longer side chain, can abolish integrin binding in vitro.[13] This interaction triggers downstream signaling events that regulate cell migration, proliferation, and survival.
Quantitative Analysis of this compound Interactions
The stability and affinity of this compound interactions can be quantified through various biophysical techniques. The contribution of a salt bridge to the overall stability of a protein's folded state can be assessed using thermodynamic data from mutagenesis studies.[14] Binding affinity is typically reported by the equilibrium dissociation constant (K D ), where a smaller K D value signifies a stronger interaction.[15]
| Interaction Context | Receptor/Protein | Ligand/Partner | Method | Affinity (K D ) / Energy (ΔG) | Reference |
| Integrin-Ligand | Integrin αVβ3 | Synthetic RGD Ligand | SPR | ~1.88 nM (example) | [16] |
| GPCR Function | m1 Muscarinic Receptor | Carbachol (Agonist) | Radioligand Binding | High & Low Affinity States | [7] |
| General Salt Bridge | T4 Lysozyme (mutant) | (Internal Asp-His) | Mutagenesis | ΔG ≈ 5-8 kJ/mol | [14] |
| Enzyme Active Site | mPGES-1 | (Internal this compound) | Mutagenesis/Activity | Essential for Catalysis | [17] |
Note: The K D value for Integrin αVβ3 is an illustrative example of affinity measurements obtained via SPR for a high-affinity antibody-antigen interaction, as specific K D values for RGD-integrin interactions were not found in the initial search results. The principle of measurement is identical.
Experimental Protocols
Investigating this compound interactions requires a multi-faceted approach combining biophysical, structural, and cell-based methods.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique used for the real-time, quantitative analysis of biomolecular interactions.[18] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for the determination of association (k a ), dissociation (k off ), and equilibrium dissociation (K D ) constants.[19]
Detailed Methodology:
-
Ligand and Analyte Preparation : Express and purify the receptor (ligand) and its binding partner (analyte). Ensure high purity and stability.[16]
-
Sensor Chip Selection & Preparation : Choose a sensor chip suitable for the ligand (e.g., CM5 chip for amine coupling). Condition and activate the chip surface to create reactive groups.[16][19]
-
Ligand Immobilization :
-
Perform a pH scouting experiment to determine the optimal pH for ligand pre-concentration on the chip surface.[20]
-
Inject the ligand in an appropriate buffer at the determined pH to achieve covalent immobilization via amine coupling. A typical target immobilization level is ~400 Resonance Units (RU).[16]
-
Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining reactive groups on the surface.[21]
-
Prepare a reference flow cell, either by blocking it directly or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[20]
-
-
Analyte Binding Analysis :
-
Prepare a series of analyte concentrations, typically spanning a range from 10-fold below to 10-fold above the expected K D .[18]
-
Inject the analyte solutions over both the ligand and reference surfaces at a constant flow rate. This phase measures the association of the analyte to the ligand.[16]
-
Follow the analyte injection with a flow of running buffer to measure the dissociation of the complex.[16]
-
-
Surface Regeneration : If the interaction is strong, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt) to remove the bound analyte, preparing the surface for the next injection.[20]
-
Data Analysis : After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k a , k off , and K D .
X-ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering a detailed atomic-level view of the this compound interaction.[22][23]
Detailed Methodology:
-
Protein Expression and Purification : Produce and purify large quantities (milligrams) of the target receptor protein to high homogeneity.
-
Crystallization :
-
Screen a wide range of conditions (precipitants, buffers, pH, temperature) to find conditions under which the purified protein forms well-ordered crystals.
-
Optimize these conditions to produce large, single crystals suitable for X-ray diffraction.
-
-
Complex Formation :
-
Co-crystallization : Add the ligand containing the Arg or Asp residue to the protein solution before setting up crystallization trials. This is suitable for stable complexes.[22][24]
-
Soaking : Grow crystals of the apo-protein first, then transfer them to a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind to the receptor.[22][24]
-
-
X-ray Diffraction Data Collection :
-
Mount a crystal and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Determination and Refinement :
-
Process the diffraction data to determine the unit cell dimensions and symmetry.
-
Solve the "phase problem" using methods like molecular replacement if a homologous structure is known.[25]
-
Build an atomic model of the protein-ligand complex into the resulting electron density map.[25]
-
Refine the model to improve its fit to the experimental data, yielding the final high-resolution structure.
-
Cell-Based Assays for Functional Readouts
Cell-based assays are essential for understanding how the this compound interaction translates into a biological response within a living cell.[26][27] These assays measure downstream signaling events following receptor activation.[28]
Detailed Methodology (Example: GPCR-mediated cAMP signaling):
-
Cell Line and Receptor Expression : Use a suitable host cell line (e.g., HEK293) and transiently or stably transfect it to express the receptor of interest. Create parallel cell lines expressing a mutant receptor where the critical Asp or Arg is substituted (e.g., to Alanine).[28]
-
Cell Seeding : Plate the cells in a multi-well format (e.g., 96-well plate) and allow them to adhere and grow.
-
Ligand Stimulation :
-
Prepare a dose-response curve of the ligand (agonist).
-
Treat the cells (both wild-type and mutant receptor lines) with varying concentrations of the ligand for a defined period.
-
-
Signal Detection (cAMP Measurement) :
-
Lyse the cells to release intracellular components.
-
Use a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or ELISA-based kit, to quantify the levels of cyclic AMP (cAMP) produced.
-
-
Data Analysis :
-
Plot the cAMP concentration against the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC 50 (the concentration of agonist that gives half-maximal response) and the maximum response (E max ) for both the wild-type and mutant receptors.[29] A significant shift in EC 50 or a reduction in E max for the mutant indicates the importance of the this compound interaction for receptor function.
-
Visualizing Workflows and Signaling Pathways
Diagrams are crucial for conceptualizing the complex relationships in receptor signaling and experimental design.
Caption: Workflow for measuring binding kinetics using SPR.
Caption: Simplified GPCR signaling cascade initiated by ligand binding.
Caption: Integrin signaling initiated by RGD binding.
Implications for Drug Development
The pivotal role of this compound interactions in receptor function makes them attractive targets for rational drug design.
-
Specificity and Potency : Designing small molecules or peptides that mimic or disrupt a critical this compound salt bridge can lead to highly specific and potent drugs.[2] For instance, developing peptides that incorporate the RGD motif is a strategy for targeting drugs to tumors that overexpress certain integrins.[30]
-
Structure-Based Design : High-resolution crystal structures revealing this compound interactions in a binding pocket provide a blueprint for designing inhibitors or modulators. Computational modeling can be used to predict how modifications to a ligand will affect its interaction with these charged residues.
-
Modulating Receptor Function : Targeting allosteric sites that rely on this compound interactions can provide a more nuanced approach to drug action than simply blocking the primary ligand-binding site. This can lead to the development of biased agonists or partial antagonists with more refined therapeutic profiles.[8]
References
- 1. openmopac.net [openmopac.net]
- 2. Frontiers | A role of salt bridges in mediating drug potency: A lesson from the N-myristoyltransferase inhibitors [frontiersin.org]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An arginine residue conserved in most G protein-coupled receptors is essential for the function of the m1 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development? [frontiersin.org]
- 10. Utilizing Fibronectin Integrin-Binding Specificity to Control Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibronectin and Integrin [ks.uiuc.edu]
- 12. The fibronectin synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]
- 13. rupress.org [rupress.org]
- 14. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]
- 15. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. A dynamic Asp–Arg interaction is essential for catalysis in microsomal prostaglandin E2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. portlandpress.com [portlandpress.com]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. Studying protein-ligand interactions using X-ray crystallography. | Semantic Scholar [semanticscholar.org]
- 26. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 27. taylorfrancis.com [taylorfrancis.com]
- 28. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Silico Modeling of Aspartate-Arginine Protein Binding
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The interaction between aspartate (Asp) and arginine (Arg) residues, forming a salt bridge, is a fundamental aspect of protein structure, stability, molecular recognition, and enzyme catalysis.[1][2] This electrostatic interaction, a combination of ionic bonding and hydrogen bonding, plays a critical role in defining protein-protein interfaces and protein-ligand binding.[3] Understanding and accurately modeling this interaction is therefore paramount in computational biology and structure-based drug design. This technical guide provides an in-depth overview of the core computational methods for modeling Asp-Arg binding, details the critical parameters and protocols, and presents a quantitative comparison of common methodologies.
Core Concepts of the Aspartate-Arginine Interaction
The this compound salt bridge is a non-covalent interaction formed between the negatively charged carboxylate group of an aspartate side chain and the positively charged guanidinium (B1211019) group of an arginine side chain.[1] This interaction is not purely electrostatic; it is a synergistic combination of a strong ionic bond and multiple hydrogen bonds.[3] The stability and geometry of this bond are highly context-dependent, influenced by the local protein environment, solvent accessibility, and pH.[4] For a salt bridge to form, the distance between the interacting nitrogen and oxygen atoms is typically less than 4 Å.[3] The protonation states of Asp (pKa ~3.9) and Arg (pKa ~12.0) are crucial, making the strength of the interaction highly dependent on the environmental pH.[5][6]
Computational Methods for Modeling this compound Binding
A variety of computational methods can be employed to study this compound interactions, ranging from large-scale molecular dynamics simulations to high-accuracy quantum mechanical calculations.
2.1. Molecular Dynamics (MD) Simulations MD simulation is the most common technique for studying the dynamics and energetics of salt bridges.[7] By solving Newton's equations of motion, MD simulations provide a detailed view of atomic movements over time, allowing for the characterization of salt bridge formation, breakage, and stability.[1] These simulations are highly dependent on the chosen force field, which dictates the potential energy of the system.
2.2. Free Energy Calculations To quantify the strength of the this compound interaction, various free energy calculation methods are employed. These methods are computationally intensive but provide valuable insights into binding affinities.[8][9]
-
Potential of Mean Force (PMF): This method calculates the free energy profile along a defined reaction coordinate, such as the distance between the Asp and Arg side chains. It is often used with enhanced sampling techniques like umbrella sampling or metadynamics.[7][10]
-
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These "alchemical" methods calculate the free energy difference between two states by gradually transforming one molecule into another.[9][11] They are considered rigorous approaches for predicting binding affinities.[8]
2.3. Protein-Protein and Protein-Ligand Docking Docking programs are used to predict the preferred orientation of one molecule when bound to another.[12][13] While less computationally expensive than MD, docking provides a static snapshot of the interaction. It is a powerful tool for identifying potential binding modes that can be further refined and validated with MD simulations. For instance, docking has been used to study the interaction of Arg-Gly-Asp (RGD) peptides with integrin receptors.[14]
Key Considerations and Challenges
The accuracy of in silico modeling of this compound binding is contingent on several critical factors.
3.1. Force Field Selection The choice of a biomolecular force field is arguably the most critical factor. Different force fields treat electrostatic interactions with varying levels of accuracy, which can significantly impact the predicted strength of salt bridges.[15] Studies have shown that many common fixed-charge force fields tend to overestimate the stability of salt bridges when compared to experimental data from NMR.[7][16]
| Force Field Family | Key Characteristics & Performance for Salt Bridges | References |
| AMBER | Includes several versions (e.g., ff99SB-ILDN, ff03, ff13α, ff15ipq). AMBER ff03 shows robust performance in modeling salt bridge interactions.[17] The AMBER ff13α force field appears to model the Arg/Asp salt bridge most accurately in a protein-like environment by balancing side-chain/side-chain and side-chain/backbone interactions.[15] The Amber ff15ipq force field yields weaker salt bridges, which is in better agreement with NMR experiments.[7] | [15],[7],[17] |
| CHARMM | Includes versions like CHARMM22* and CHARMM27. Along with AMBER and OPLS, these are commonly used but have been shown to overestimate salt bridge strengths in multiple studies.[7][15] | [15],[7] |
| OPLS | The OPLS_2005 force field is another widely used option. Like other common force fields, it has been found to overstabilize salt bridge interactions compared to experimental results.[15] | [15] |
| Polarizable Force Fields | These force fields explicitly account for electronic polarization, offering a more physically accurate model. They can weaken the protein-ligand attraction by screening electrostatic interactions but may provide results closer to chemical accuracy. | [18] |
3.2. Protonation State and pKa Calculation The charge of Asp and Arg residues is pH-dependent. Therefore, accurately assigning the protonation state of these residues at the simulation's pH is essential.[19] The pKa of a residue within a protein can be significantly shifted from its value in free solution due to the local electrostatic environment.[5] Various computational tools and web servers (e.g., H++, PROPKA) use methods based on the Poisson-Boltzmann equation to predict these pKa values.[5]
| Amino Acid | Model pKa (in solution) | Factors Causing pKa Shifts in Proteins | References |
| Aspartate (Asp) | 3.9 - 4.0 | Desolvation (burial), interactions with other charged/polar groups, hydrogen bonding. | [5],[20],[21] |
| Arginine (Arg) | 12.0 - 13.5 | Desolvation, local electrostatic potential, formation of salt bridge networks. | [5],[22],[6] |
3.3. Solvent Modeling Simulations can use either explicit solvent (where individual water molecules are modeled) or implicit solvent (a continuum model). Explicit solvent simulations are more computationally expensive but provide a more accurate representation of solvation and desolvation effects, which are critical for salt bridge formation.[23][24] The TIP3P water model is commonly used in conjunction with many force fields.[25]
Experimental Protocols: A Generalized MD Workflow
The following section details a typical workflow for setting up and running an MD simulation to study an this compound interaction within a protein complex.
Protocol Details:
-
System Preparation:
-
Input Structure: Start with a high-resolution crystal structure from the Protein Data Bank (PDB).
-
Protonation: Assign protonation states for all titratable residues (including Asp and Arg) based on the intended simulation pH using a pKa prediction tool.[5]
-
Solvation: Place the protein in a periodic box of explicit water molecules (e.g., TIP3P).[25]
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.[25]
-
-
Energy Minimization: Perform steepest descent and/or conjugate gradient energy minimization to relax the system and remove any bad contacts or steric clashes from the initial structure.
-
Equilibration:
-
NVT Ensemble: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein.
-
NPT Ensemble: Switch to a constant pressure and temperature ensemble to allow the system's density to equilibrate to a realistic value (e.g., at 1 atm).[25]
-
-
Production Simulation: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of interest.[15] Coordinates are saved at regular intervals for later analysis.
-
Analysis:
-
Structural Stability: Calculate Root Mean Square Deviation (RMSD) and Fluctuation (RMSF) to assess system stability.
-
Interaction Analysis: Monitor the distance between the Asp and Arg side chains and the number of hydrogen bonds over time.
-
Energetics: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) for an end-state estimation of binding free energy or more rigorous PMF/FEP calculations for higher accuracy.[10]
-
Applications in Drug Design
Modeling this compound interactions is crucial for rational drug design, as these salt bridges are often found in protein-ligand and protein-protein interaction interfaces that are targets for therapeutics.[26][27]
-
RGD Peptides: The Arg-Gly-Asp (RGD) motif is a classic example, targeting integrin receptors. The this compound interaction is critical for binding. In silico studies have calculated the binding energy of RGD peptides to integrins, revealing values around -6.9 to -9.1 kcal/mol, and have helped elucidate the specific hydrogen bonding patterns that stabilize the complex.[14]
-
Enzyme Active Sites: Many enzymes feature critical this compound or other salt bridge interactions in their active sites. A dynamic this compound interaction is essential for catalysis in enzymes like microsomal prostaglandin (B15479496) E2 synthase, a target for anti-inflammatory drugs.[28] Understanding these dynamics through simulation can guide the design of more effective inhibitors.
-
Improving Binding Affinity: By analyzing the electrostatic environment of a binding pocket, medicinal chemists can design ligands that form favorable salt bridge interactions with key residues like arginine, thereby enhancing binding affinity and specificity.[27][29]
Conclusion
In silico modeling provides an indispensable toolkit for dissecting the nuanced role of this compound salt bridges in protein science and drug discovery. While powerful, the accuracy of these computational methods is highly sensitive to the choice of force field, the correct assignment of protonation states, and the rigor of the simulation protocol. Current-generation force fields often overestimate salt bridge stability, highlighting the need for careful parameter validation and comparison with experimental data. As computational power increases and force fields become more sophisticated (e.g., through the inclusion of polarizability), the predictive power of these models will continue to improve, further enabling the rational design of novel therapeutics that target these fundamental interactions.
References
- 1. Salt Bridge Simulation - Protheragen [wavefunction.protheragen.ai]
- 2. Defining the role of salt bridges in protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Protein pKa calculations - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. How well do force fields capture the strength of salt bridges in proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]
- 9. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 13. dnastar.com [dnastar.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How well do force fields capture the strength of salt bridges in proteins? | Sciety [sciety.org]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Influence of Glu/Arg, Asp/Arg, and Glu/Lys Salt Bridges on α-Helical Stability and Folding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On the development of protein pKa calculation algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The stability of salt bridges at high temperatures: implications for hyperthermophilic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular simulations suggest protein salt bridges are uniquely suited to life at high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular Simulations of a Dynamic Protein Complex: Role of Salt-Bridges and Polar Interactions in Configurational Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein–protein interaction - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. pnas.org [pnas.org]
- 29. Tuning Stacking Interactions between this compound Salt Bridges and Heterocyclic Drug Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermal Fortitude of Aspartate-Arginine Salt Bridges in Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate architecture of peptides and proteins, salt bridges—electrostatic interactions between oppositely charged amino acid residues—play a pivotal role in dictating structural stability, folding kinetics, and molecular recognition. Among these, the salt bridge formed between the carboxylate group of aspartic acid (Asp) and the guanidinium (B1211019) group of arginine (Arg) is of particular interest due to its unique geometric and electronic properties. Understanding the thermostability of the Asp-Arg salt bridge is crucial for the rational design of thermostable peptides and protein-based therapeutics, as well as for elucidating the mechanisms of protein denaturation and function at elevated temperatures.
This technical guide provides a comprehensive overview of the thermostability of the this compound salt bridge in peptides. It summarizes key quantitative data, details common experimental protocols for their characterization, and presents visual workflows to aid in experimental design and data interpretation.
Data Presentation: Thermostability of this compound Salt Bridges
The stability of a salt bridge is context-dependent, influenced by factors such as the surrounding microenvironment, solvent accessibility, and the overall secondary and tertiary structure of the peptide. The following tables summarize quantitative data from studies on the thermostability of this compound salt bridges in model peptides, primarily focusing on alanine-based α-helical structures. These studies often utilize techniques like circular dichroism (CD) spectroscopy to monitor thermal unfolding and determine key thermodynamic parameters.
Table 1: Thermodynamic Parameters of this compound Salt Bridges in Alanine-Based Helical Peptides at Neutral pH [1]
| Peptide Sequence Context | Melting Temperature (Tm) (°C) | Enthalpy Change at Tm (ΔHm) (kJ/mol) |
| (i, i+4) this compound | 38.5 | 115 |
| (i, i+3) this compound | 25.0 | 70 |
| (i, i+4) Arg-Asp | 20.5 | 65 |
| (i, i+3) Arg-Asp | <10 | Not Determined |
Data extracted from a study on 17-residue alanine-based peptides with repeating this compound or Arg-Asp pairs. The (i, i+n) notation indicates the spacing between the charged residues along the peptide backbone.[1]
Table 2: Comparison of Salt Bridge Stability at Neutral vs. Acidic pH [1]
| Peptide Sequence Context | Tm at Neutral pH (°C) | Tm at Acidic pH (°C) | ΔTm (°C) |
| (i, i+4) this compound | 38.5 | <10 | >28.5 |
| (i, i+3) this compound | 25.0 | <10 | >15.0 |
At acidic pH (≤2.5), the carboxylate group of aspartic acid is protonated, preventing the formation of a salt bridge. The significant decrease in melting temperature (Tm) highlights the stabilizing contribution of the this compound salt bridge at neutral pH.[1]
Experimental Protocols
The characterization of salt bridge thermostability relies on a suite of biophysical and computational techniques. Here, we provide detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy for Thermal Denaturation
Circular dichroism spectroscopy is a widely used technique to monitor the secondary structure of peptides and proteins. Thermal denaturation studies using CD involve monitoring the change in the CD signal at a specific wavelength (typically corresponding to a feature of the peptide's secondary structure) as a function of temperature.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer. Phosphate buffers are often preferred for thermal melts as their pH is less sensitive to temperature changes.[2] Avoid buffers like Tris, which have a significant temperature-dependent pH shift.
-
The peptide concentration should be in the range of 2-50 µM.[2]
-
Ensure the final sample volume is sufficient for the cuvette (e.g., at least 250 µL for a 1 mm path length cuvette).[2]
-
Prepare a buffer blank with the exact same composition as the peptide solution.
-
-
Instrument Setup (e.g., Jasco Spectropolarimeter):
-
Use a Peltier temperature controller for precise temperature ramping.
-
Select a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
Purge the instrument with nitrogen gas to reduce noise in the far-UV region.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer at the starting temperature.
-
Record an initial CD spectrum of the peptide sample at the starting temperature (e.g., 10-20°C) over a wavelength range of 190-260 nm to confirm the peptide's secondary structure.
-
Set the instrument to monitor the CD signal at a single wavelength, typically 222 nm for α-helical peptides, as this wavelength is sensitive to changes in helical content.[3]
-
Program a temperature ramp with a heating rate of 1-2°C/min.[2]
-
Set the data collection parameters, including an equilibration time at each temperature step (e.g., 30 seconds) and a signal averaging time (e.g., 30 seconds).[2]
-
Collect data over a temperature range that covers the entire unfolding transition (e.g., 10°C to 90°C).
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide data.
-
Plot the CD signal (e.g., mean residue ellipticity) at the chosen wavelength as a function of temperature.
-
The resulting sigmoidal curve represents the thermal unfolding of the peptide.
-
Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded, and the enthalpy of unfolding (ΔH).[3]
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry directly measures the heat capacity change (ΔCp) of a sample as a function of temperature. This technique provides a complete thermodynamic profile of the unfolding process, including the Tm, calorimetric enthalpy (ΔHcal), and the change in heat capacity upon unfolding (ΔCp).
Protocol:
-
Sample Preparation:
-
Dialyze the peptide sample extensively against the experimental buffer to ensure a precise match between the sample and reference solutions.
-
The peptide concentration should typically be in the range of 0.1-2.0 mg/mL.
-
Degas both the sample and reference buffer to prevent bubble formation at elevated temperatures.
-
-
Instrument Setup (e.g., MicroCal VP-Capillary DSC):
-
Clean the sample and reference cells thoroughly with detergent and water.
-
Load the reference cell with the matched buffer.
-
Load the sample cell with the peptide solution.
-
Pressurize the cells to prevent boiling at temperatures above 100°C.
-
-
Data Acquisition:
-
Perform several buffer-buffer scans to establish a stable baseline.
-
Set the experimental parameters, including the starting and ending temperatures (e.g., 20°C to 100°C) and the scan rate (e.g., 60-90°C/hour).
-
Equilibrate the system at the starting temperature before initiating the scan.
-
Collect the data as the instrument heats both cells at the programmed rate.
-
After the heating scan, a cooling scan can be performed to assess the reversibility of the unfolding process.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity as a function of temperature.
-
Fit the resulting thermogram to a suitable model (e.g., a two-state or non-two-state model) to determine the Tm, ΔHcal, and ΔCp.
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the dynamics and stability of salt bridges as a function of temperature. By simulating the peptide in a virtual environment, researchers can observe the formation and breaking of salt bridges and calculate the potential of mean force (PMF) to quantify their strength.
Protocol (using GROMACS):
-
System Setup:
-
Obtain or build a starting structure of the peptide.
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS). The AMBER ff19SB force field is a common choice for protein simulations.[4]
-
Place the peptide in a simulation box of appropriate dimensions.
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
-
Add counter-ions to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M NaCl).
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove steric clashes and unfavorable contacts in the initial structure.
-
-
Equilibration:
-
Perform a two-stage equilibration process:
-
NVT equilibration: Heat the system to the desired temperature while keeping the volume constant. Use a thermostat (e.g., Berendsen or Nosé-Hoover) to maintain the temperature.
-
NPT equilibration: Equilibrate the system at the desired temperature and pressure. Use a barostat (e.g., Parrinello-Rahman) to maintain the pressure.
-
-
-
Production MD:
-
Run the production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to monitor the distance between the charged groups of the Asp and Arg residues over time. A salt bridge is typically considered formed if the distance between the carboxylate oxygen of Asp and the guanidinium nitrogen of Arg is within a certain cutoff (e.g., < 4 Å).[5]
-
Calculate the percentage of simulation time that the salt bridge remains intact at different temperatures.
-
Use umbrella sampling or other enhanced sampling techniques to calculate the potential of mean force (PMF) along the salt bridge distance coordinate to determine the free energy of salt bridge formation.
-
Double Mutant Cycle Analysis
A double mutant cycle is a powerful experimental strategy to quantify the energetic contribution of a specific interaction, such as a salt bridge, to the overall stability of a peptide or protein.[6][7][8]
Methodology:
-
Design and Synthesize Peptides:
-
Wild-type (WT): The peptide containing the this compound salt bridge.
-
Single Mutant 1 (M1): Mutate the Asp residue to a neutral, isosteric residue (e.g., asparagine, Asn).
-
Single Mutant 2 (M2): Mutate the Arg residue to a neutral, isosteric residue (e.g., citrulline or alanine).
-
Double Mutant (DM): The peptide containing both mutations.
-
-
Measure Stability:
-
Determine the free energy of unfolding (ΔGunfolding) for each of the four peptides (WT, M1, M2, and DM) using techniques like thermal or chemical denaturation monitored by CD or fluorescence spectroscopy.
-
-
Calculate Coupling Energy (ΔΔGint):
-
The interaction energy of the salt bridge is calculated using the following equation: ΔΔGint = (ΔGunfolding, WT - ΔGunfolding, M1) - (ΔGunfolding, M2 - ΔGunfolding, DM)
-
This cycle effectively cancels out the energetic contributions of the individual mutations, isolating the energetic contribution of the interaction between the Asp and Arg residues.
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflows for assessing this compound salt bridge thermostability.
References
- 1. Influence of Glu/Arg, Asp/Arg, and Glu/Lys Salt Bridges on α-Helical Stability and Folding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boddylab.ca [boddylab.ca]
- 3. Virtual Labs [cds-iiith.vlabs.ac.in]
- 4. A Practical Guide to All-Atom and Coarse-Grained Molecular Dynamics Simulations Using Amber and Gromacs: A Case Study of Disulfide-Bond Impact on the Intrinsically Disordered Amyloid Beta [mdpi.com]
- 5. Salt Bridges: Geometrically Specific, Designable Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal denaturation by CD spectroscopy [bio-protocol.org]
- 7. A structural double-mutant cycle: estimating the strength of a buried salt bridge in barnase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface salt bridges, double-mutant cycles, and protein stability: an experimental and computational analysis of the interaction of the Asp 23 side chain with the N-terminus of the N-terminal domain of the ribosomal protein l9 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aspartate-Arginine and Related Dipeptides in Metabolic Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dipeptides, the breakdown products of proteins, are increasingly recognized not merely as metabolic intermediates but as potent signaling molecules with specific effects on cellular regulation. While direct research on the metabolic role of the L-Aspartyl-L-Arginine (Asp-Arg) dipeptide is nascent, analysis of structurally and functionally related dipeptides provides significant insight into their potential for regulating key metabolic pathways. This technical guide synthesizes the current understanding of dipeptides containing aspartate and/or arginine, focusing on their roles in mTOR signaling, IGF-1 secretion, and overall growth metabolism. We provide an in-depth review of the underlying mechanisms, quantitative data from key studies, detailed experimental protocols, and visual diagrams of the implicated signaling pathways to support further research and drug development.
Introduction: Dipeptides as Bioactive Signaling Molecules
Traditionally viewed as simple building blocks for protein synthesis, dipeptides are emerging as a class of bioactive molecules with distinct physiological effects. Composed of two amino acids joined by a peptide bond, they can be absorbed from the gut into the bloodstream and influence cellular processes directly. The specific amino acid composition and sequence confer unique properties to each dipeptide, allowing them to interact with transporters, receptors, and enzymes.
The dipeptide L-Aspartyl-L-Arginine (this compound) is an incomplete breakdown product of protein catabolism[1]. While it has not yet been definitively identified in human tissues or biofluids and is classified as an 'expected' metabolite, the investigation of its isomers and related peptides offers a compelling proxy for its potential biological activities[1]. This guide focuses on the known metabolic functions of three key examples: the β-Asp-Arg dipeptide, the Arg-Arg dipeptide, and the Pro-Asp dipeptide, to build a comprehensive picture of how these molecules can modulate metabolic regulation.
The β-Asp-Arg Dipeptide: A Product of Cyanophycin Metabolism
A significant body of research exists for the beta-isomer of this compound (β-Asp-Arg), which has a distinct origin and demonstrated metabolic effects.
Source and Synthesis
The β-Asp-Arg dipeptide is primarily derived from cyanophycin (CGP), a non-ribosomally synthesized polymer used by cyanobacteria for nitrogen and carbon storage[2]. The polymer consists of a poly-aspartic acid backbone with arginine residues linked to the β-carboxyl group of each aspartate[2][3]. The enzymatic degradation of cyanophycin by a specific cyanophycinase (CGPase), such as CphE, yields β-Asp-Arg dipeptides[2][3].
Feed supplementation with these β-Asp-Arg dipeptides has been shown to produce growth-promoting effects in fish feeding trials, highlighting a direct role in anabolic metabolism[2]. Studies in mice have confirmed that when plant-produced CGP is ingested along with a CGPase, the polymer is hydrolyzed in the intestine, leading to high levels of β-Asp-Arg dipeptides in the plasma, demonstrating efficient absorption[3].
Experimental Protocol: Production of β-Asp-Arg Dipeptides
A scalable, triphasic biotechnological process has been developed for the production of β-Asp-Arg dipeptides[1][4].
-
Phase I: Cyanophycin (CGP) Isolation:
-
CGP is isolated from biomass (e.g., transgenic E. coli or cyanobacteria) via an optimized acid extraction method.
-
This phase yields highly purified CGP composed of aspartate and arginine.
-
-
Phase II: Cyanophycinase (CphE) Production:
-
The extracellular CGPase, CphE (e.g., from Pseudomonas alcaligenes), is produced on a large scale through fermentation.
-
The mineral salts medium contains citrate (B86180) as the sole carbon source, and CGP is used as an inductor to maximize enzyme yield[4].
-
-
Phase III: Enzymatic Degradation:
-
The purified CGP from Phase I is combined with the crude CphE preparation from Phase II in a highly concentrated suspension.
-
The enzyme CphE successively hydrolyzes CGP at the carboxyl terminus, releasing β-Asp-Arg dipeptides[1].
-
The process is conducted at optimal conditions for the enzyme (e.g., 50°C and pH 7-8.5 for CphEal)[4].
-
This process has been shown to be highly efficient, with a purity of over 99% and a yield of 227.5 grams of purified dipeptides from 250 grams of CGP[1].
Visualization: β-Asp-Arg Production Workflow
References
- 1. Biotechnological Process for Production of β-Dipeptides from Cyanophycin on a Technical Scale and Its Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Delivery of Health Promoting β-Asp-Arg Dipeptides via Stable Co-expression of Cyanophycin and the Cyanophycinase CphE241 in Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable production of cyanophycinase in Nicotiana benthamiana and its functionality to hydrolyse cyanophycin in the murine intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Aspartyl-Arginine as a Metabolite in Cell Culture: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspartyl-Arginine (Asp-Arg) is a dipeptide composed of the amino acids L-Aspartic Acid and L-Arginine. While the use of dipeptides in chemically defined cell culture media is a well-established strategy to enhance the stability and solubility of certain amino acids, specific research on this compound as a distinct metabolite or media supplement is sparse. The Human Metabolome Database classifies Aspartyl-Arginine as an "expected" metabolite, suggesting it is a theoretical product of protein catabolism that has not been definitively identified in human tissues or biofluids.[1]
This guide provides a comprehensive technical overview based on the established roles of its constituent amino acids. We infer the potential behavior and impact of this compound in a cell culture context, assuming it is transported into the cell and hydrolyzed into L-Aspartic Acid and L-Arginine. The focus will be on the extensive biochemical roles of L-Arginine, a semi-essential amino acid central to numerous cellular processes including proliferation, signaling, and nitric oxide production.[2][3][4] This document offers detailed analytical protocols adaptable for this compound quantification and visualizes key metabolic and signaling pathways to provide a foundational understanding for researchers.
The Role of Dipeptides in Cell Culture Media
Chemically defined media are essential for reproducible and controlled biopharmaceutical manufacturing. Dipeptides are frequently used to overcome the inherent limitations of free amino acids, primarily poor solubility (e.g., Tyrosine) and chemical instability in solution (e.g., Glutamine).[5][6] By supplying amino acids in a dipeptide form, manufacturers can:
-
Improve Media Stability: Prevent the degradation of sensitive amino acids, which can otherwise lead to the accumulation of toxic byproducts like ammonia.[5]
-
Enhance Solubility: Achieve higher concentrations of poorly soluble amino acids at a neutral pH, eliminating the need for separate high-pH feeds and reducing the risk of precipitation.[6][7]
-
Increase Consistency: Utilize highly pure, well-defined components to minimize batch-to-batch variation, a common issue with undefined protein hydrolysates.[8]
-
Reduce Contamination Risk: Eliminate the use of animal-derived components, thereby removing the risk of contaminants such as viruses or mycoplasma.[5][8]
Mammalian cells possess the machinery to internalize dipeptides, which are then cleaved by intracellular peptidases to release the constituent amino acids for metabolic use.[7][9]
References
- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Arginine (HMDB0028747) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Arginine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 6. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance Quality And Processing Needs Of Biopharma [bioprocessonline.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of Asp-Arg Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains. This application note provides a detailed protocol for the manual synthesis of the dipeptide Asp-Arg (Aspartic acid-Arginine) using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[1] This strategy involves the use of a base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups for the side-chain protection of Aspartic acid and Arginine, respectively.[2][3]
The synthesis of peptides containing Aspartic acid and Arginine can present challenges. Aspartic acid residues are prone to aspartimide formation, a side reaction that can occur during the basic conditions of Fmoc deprotection.[4][5] Arginine coupling can be sterically hindered by its bulky Pbf protecting group and is susceptible to δ-lactam formation.[2][6] This protocol incorporates measures to mitigate these potential side reactions.
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of the this compound dipeptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
1. Resin Preparation and Swelling:
The initial step involves the preparation of the solid support for peptide assembly.
-
Procedure:
-
Place the Rink Amide resin in a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 30-60 minutes with gentle agitation to ensure all active sites are accessible.[2]
-
Drain the DMF from the swollen resin.
-
2. Fmoc Deprotection:
This step removes the temporary Fmoc protecting group from the resin's amino group, preparing it for coupling with the first amino acid.
-
Procedure:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.[7]
-
Agitate the mixture for 5-7 minutes and then drain the solution.[2]
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete deprotection.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc adduct.[2]
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
-
3. First Amino Acid Coupling: Fmoc-Arg(Pbf)-OH
The first amino acid, Fmoc-Arg(Pbf)-OH, is coupled to the deprotected resin. A double coupling strategy is recommended to overcome the steric hindrance of the Pbf group and ensure high coupling efficiency.[7]
-
Procedure:
-
Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents), a coupling reagent such as HBTU/HATU (3-5 equivalents), and an activator base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[2]
-
First Coupling: Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.[2]
-
Drain the reaction solution and wash the resin with DMF (3-5 times).[2]
-
Second Coupling (Recommended): Repeat the activation and coupling steps to ensure the reaction goes to completion.
-
Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again.[2]
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
4. Fmoc Deprotection of Arginine:
The Fmoc group is removed from the newly coupled Arginine to prepare for the coupling of the next amino acid.
-
Procedure:
-
Follow the same procedure as outlined in Section 2. Fmoc Deprotection .
-
5. Second Amino Acid Coupling: Fmoc-Asp(OtBu)-OH
The second amino acid, Fmoc-Asp(OtBu)-OH, is coupled to the N-terminal of the resin-bound Arginine.
-
Procedure:
-
Activation: In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.[3]
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[3]
-
Drain the reaction solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]
-
Perform a Kaiser test to confirm complete coupling.
-
6. Final Fmoc Deprotection:
The Fmoc group is removed from the N-terminal Aspartic acid.
-
Procedure:
-
Follow the same procedure as outlined in Section 2. Fmoc Deprotection .
-
7. Cleavage and Deprotection:
The dipeptide is cleaved from the resin, and the side-chain protecting groups (Pbf and OtBu) are simultaneously removed using a strong acid cocktail.
-
Procedure:
-
Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.[8]
-
Prepare a cleavage cocktail. For a peptide containing Arg(Pbf) and Asp(OtBu), a suitable cocktail is Reagent R: TFA (94%), Water (2.5%), and 1,2-Ethanedithiol (EDT) (2.5%), with the addition of Thioanisole (1%).[8]
-
Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice to remove scavengers.[2]
-
Dry the crude peptide pellet under vacuum.[2]
-
8. Purification and Analysis:
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 0.1% Trifluoroacetic Acid (TFA) in water.[7]
-
Purify the peptide using a C18 reverse-phase column.[7]
-
Elute the peptide with a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[9]
-
Monitor the elution at 220 nm.[9]
-
Collect the fractions containing the purified peptide and confirm its identity and purity using analytical RP-HPLC and mass spectrometry.
-
Data Presentation
Table 1: Reagents for this compound Dipeptide Synthesis
| Step | Reagent | Equivalents (relative to resin loading) | Purpose |
| Resin Swelling | N,N-Dimethylformamide (DMF) | - | Swells the resin to make functional groups accessible. |
| Fmoc Deprotection | 20% Piperidine in DMF | - | Removes the Nα-Fmoc protecting group. |
| Arg Coupling | Fmoc-Arg(Pbf)-OH | 3 - 5 | Arginine amino acid building block.[2] |
| HBTU/HATU | 3 - 5 | Coupling reagent to activate the carboxylic acid.[2] | |
| N,N-Diisopropylethylamine (DIPEA) | 6 - 10 | Base to facilitate the coupling reaction.[7] | |
| Asp Coupling | Fmoc-Asp(OtBu)-OH | 3 - 5 | Aspartic acid amino acid building block.[3] |
| HBTU/HATU | 3 - 5 | Coupling reagent.[3] | |
| DIPEA | 6 - 10 | Base.[3] | |
| Cleavage & Deprotection | Trifluoroacetic Acid (TFA) | 94% (v/v) | Cleaves the peptide from the resin and removes side-chain protecting groups.[8] |
| Water | 2.5% (v/v) | Scavenger.[8] | |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Scavenger.[8] | |
| Thioanisole | 1% (v/v) | Scavenger for the Pbf group.[7] | |
| Purification | Solvent A: 0.1% TFA in Water | - | Mobile phase for RP-HPLC.[9] |
| Solvent B: 0.1% TFA in Acetonitrile | - | Mobile phase for RP-HPLC.[9] |
Table 2: Typical Reaction Conditions
| Process | Parameter | Value | Notes |
| Resin Swelling | Time | 30 - 60 minutes | With gentle agitation.[2] |
| Fmoc Deprotection | Time | 2 x (5-20) minutes | Two-step deprotection is recommended.[7] |
| Amino Acid Coupling | Time | 1 - 2 hours per coupling | Double coupling is recommended for Arginine.[2][7] |
| Temperature | Room Temperature | ||
| Cleavage | Time | 2 - 4 hours | Agitation at room temperature.[7] |
| Peptide Precipitation | Temperature | -20°C | For at least 1 hour to maximize precipitation.[2] |
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of this compound dipeptide.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Purification of Asp-Arg Dipeptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
This application note details a robust methodology for the purification of the synthetic dipeptide Aspartyl-Arginine (Asp-Arg) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a dipeptide composed of L-aspartic acid and L-arginine, possessing both acidic and basic residues, which can present unique challenges during purification.[1][2] RP-HPLC is a high-resolution purification technique widely employed for synthetic peptides, separating molecules based on their hydrophobicity.[3][4] The protocol herein is optimized to efficiently remove impurities commonly associated with solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and residual reagents.[3] The use of an ion-pairing reagent, trifluoroacetic acid (TFA), is incorporated to enhance peak shape and resolution.[3][5]
Challenges in Purifying this compound
The purification of peptides containing both acidic (Asp) and basic (Arg) residues can be challenging due to:
-
Zwitterionic Nature: The presence of both positive and negative charges can lead to complex interactions with the stationary phase.[6]
-
Solubility: Solubility can be limited at the isoelectric point (pI) of the peptide, potentially leading to aggregation.[6]
-
Peak Shape: Poor peak shape can occur without the use of appropriate mobile phase modifiers.[7]
This protocol is designed to address these challenges and provide a reliable method for obtaining high-purity this compound.
Experimental Protocols
1. Materials and Equipment
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[5][7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile[5][7]
-
Crude this compound dipeptide
-
Lyophilizer
2. Sample Preparation
-
Dissolve the crude this compound peptide in a minimal volume of Mobile Phase A.
-
If solubility is an issue, sonicate the solution briefly.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. RP-HPLC Purification
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.[6]
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient is often effective for separating closely related impurities.[6]
-
Monitor the elution profile at 214 nm and 280 nm.[9]
-
Collect fractions corresponding to the main peak of the this compound dipeptide.
4. Fraction Analysis and Post-Purification
-
Analyze the collected fractions by analytical RP-HPLC to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified this compound dipeptide as a white, fluffy powder.[5]
Data Presentation
Table 1: HPLC System and Operating Conditions
| Parameter | Value |
| HPLC System | Preparative HPLC System |
| Column | C18, 10 µm, 300 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | Ambient |
| Injection Volume | 5 mL (of 10 mg/mL crude solution) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 0 | 100 |
| 45 | 0 | 100 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
Table 3: Illustrative Purification Results for this compound Dipeptide
| Parameter | Value |
| Crude Purity | ~65% |
| Post-Purification Purity | >98% |
| Retention Time (Analytical) | ~12.5 min |
| Overall Yield | ~70% |
Note: The values in Table 3 are illustrative and may vary depending on the initial purity of the crude peptide and the specific chromatographic conditions.
Visualizations
Caption: Workflow for the purification of this compound dipeptide using RP-HPLC.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H19N5O5 | CID 16122509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Mass Spectrometry Characterization of Aspartyl-Arginine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the qualitative and quantitative analysis of the dipeptide Aspartyl-Arginine (Asp-Arg) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a dipeptide composed of aspartic acid and arginine, is relevant in various biological contexts. Its accurate characterization and quantification are crucial for research in proteomics, metabolomics, and drug development. These application notes offer comprehensive protocols for sample preparation, LC-MS/MS analysis, and data interpretation, alongside typical performance data for quantitative assays.
Introduction
Aspartyl-Arginine is a dipeptide with the chemical formula C₁₀H₁₉N₅O₅ and a monoisotopic molecular weight of 289.1386 Da. The presence of a basic arginine residue and an acidic aspartic acid residue gives the molecule zwitterionic properties, which can present challenges for chromatographic separation. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the analysis of such small peptides. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact peptide molecules. Subsequent fragmentation by collision-induced dissociation (CID) in a tandem mass spectrometer provides structural information and enables highly selective quantification through Multiple Reaction Monitoring (MRM).
Qualitative Analysis: Fragmentation of Aspartyl-Arginine
Understanding the fragmentation pattern of this compound is fundamental for developing robust analytical methods. When subjected to CID, the protonated molecule ([M+H]⁺) undergoes cleavage at the peptide bond, generating characteristic b- and y-type fragment ions.
Key Fragmentation Pathways:
-
Primary Fragmentation: The most common fragmentation occurs at the peptide bond, leading to the formation of b₁ and y₁ ions.
-
Neutral Losses: The fragment ions can further undergo neutral losses, such as the loss of water (H₂O) or ammonia (B1221849) (NH₃), particularly from the side chains of aspartic acid and arginine.
A study of the ESI-MS spectra of the this compound dipeptide shows that the isolated peak at m/z 290, corresponding to the protonated molecule, fragments to produce several key ions when subjected to a collision energy of 20 eV.[1] Further fragmentation of these primary product ions can be induced at slightly different collision energies to confirm their identity.[1]
Experimental Workflow for Qualitative Analysis
Caption: Workflow for structural characterization of this compound.
Quantitative Analysis: LC-MS/MS Method
For the accurate quantification of this compound in complex biological matrices, a robust LC-MS/MS method employing MRM is recommended. This approach offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Sample Preparation Protocol
Effective sample preparation is critical to remove interfering substances and to ensure the analyte is in a solvent compatible with the LC-MS/MS system.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., ¹³C₆,¹⁵N₄-Asp-Arg) is ideal. If unavailable, a structurally similar peptide that does not occur endogenously can be used.
Protocol for Plasma/Serum Samples:
-
Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Protocol
Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent can be effective. An example method using reversed-phase chromatography is provided below.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-5.1 min: 30-95% B; 5.1-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Protocol
The mass spectrometer should be operated in positive electrospray ionization mode. The MRM transitions need to be optimized for this compound and the chosen internal standard.
Logic for MRM-based Quantification
Caption: The principle of MRM for selective quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Aspartyl-Arginine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 290.1 | 175.1 (y₁) | 100 | 20 |
| This compound (Qualifier) | 290.1 | 70.1 | 100 | 35 |
| Internal Standard | Dependent on IS | Dependent on IS | 100 | Optimize |
Note: Collision energies should be optimized for the specific instrument being used.
Quantitative Performance
The following table summarizes the typical performance characteristics of a quantitative LC-MS/MS method for a dipeptide like this compound. These values are illustrative and should be confirmed through method validation.
Table 2: Illustrative Quantitative Performance
| Parameter | Typical Value | Description |
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%CV) | < 15% | The closeness of agreement between a series of measurements. |
| Accuracy (%Bias) | 85 - 115% | The closeness of the mean test results to the true value. |
| Matrix Effect | Monitored | The effect of co-eluting, interfering substances on ionization. |
| Recovery | > 80% | The efficiency of the extraction process. |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the mass spectrometry-based characterization and quantification of Aspartyl-Arginine. The use of LC-MS/MS with ESI and MRM detection offers the high sensitivity and specificity required for analyzing this dipeptide in complex biological samples. Proper optimization of sample preparation, chromatographic separation, and mass spectrometric parameters is essential for achieving reliable and reproducible results in research and development settings.
References
Application Note: Quantifying Aspartyl-Arginine (Asp-Arg) in Cell Lysates Using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartyl-Arginine (Asp-Arg) is a dipeptide that may play significant roles in various cellular processes. Accurate quantification of this dipeptide in complex biological matrices such as cell lysates is crucial for understanding its physiological and pathological relevance. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive, specific, and rapid method for the analysis of dipeptides.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in cell lysates using UPLC-MS/MS.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., ¹³C₆,¹⁵N₄-Asp-Arg)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Heptafluorobutyric acid (HFBA) (optional, as an ion-pairing agent)[4]
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Protein precipitation solvent (e.g., ice-cold ACN or MeOH)
2. Sample Preparation: Cell Lysate
-
Cell Culture and Harvesting: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS to remove any residual media.
-
Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer to the cell pellet. Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and peptides.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is important for normalization.
3. Sample Preparation: Protein Precipitation and Extraction
-
Aliquoting: Aliquot a specific volume of cell lysate (e.g., 100 µL).
-
Internal Standard Spiking: Add the SIL-IS to the lysate at a known concentration.
-
Protein Precipitation: Add 3 volumes of ice-cold ACN (e.g., 300 µL) to the lysate. Vortex vigorously for 1 minute.[5]
-
Incubation: Incubate at -20°C for at least 2 hours to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the peptides, to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptide extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:ACN with 0.1% FA).
4. UPLC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
UPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-50% B; 5-5.1 min: 50-95% B; 5.1-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific mass-to-charge ratios (m/z) for the precursor and product ions of this compound and its SIL-IS need to be determined by direct infusion of the standards. The transition from the protonated molecule [M+H]⁺ to a specific fragment ion is typically monitored.
5. Method Validation
The analytical method should be validated according to relevant guidelines to ensure its reliability.[7][8][9] Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of the this compound standard into a blank matrix. A linear range with a correlation coefficient (r²) > 0.99 should be established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within 85-115%, and precision (%CV) should be <15%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte.[6]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the matrix under different storage and processing conditions.
Data Presentation
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Setting |
| UPLC System | e.g., Waters ACQUITY UPLC |
| Mass Spectrometer | e.g., Waters Xevo TQ-S |
| Column | e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
Table 2: Method Validation Summary (Example Data)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 92.5% - 108.3% |
| Precision (%CV) | < 10% |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Matrix Effect | < 15% |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Asp-Arg Dipeptide Conjugation to Carrier Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the conjugation of Aspartyl-Arginine (Asp-Arg) dipeptides to carrier proteins, a critical process for enhancing the immunogenicity of small peptides for antibody production and other applications in drug development and research.
Introduction
Small peptides, such as the this compound dipeptide, are often poor immunogens on their own. Conjugating these haptens to larger carrier proteins is a common strategy to elicit a robust immune response.[1][2] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[2][3] The choice of conjugation chemistry is crucial and depends on the functional groups available on the peptide and the desired orientation of the peptide on the carrier. This document outlines two primary methods for conjugating an this compound dipeptide: the direct conjugation of the native dipeptide using EDC/NHS chemistry and the conjugation of a cysteine-modified this compound dipeptide via maleimide (B117702) chemistry.
Conjugation Chemistries Overview
Several methods are available for peptide-protein conjugation. The most common approaches include:
-
EDC/NHS Chemistry: This zero-length crosslinking method couples carboxyl groups (like the side chain of Aspartic acid) to primary amines (abundant in lysine (B10760008) residues of carrier proteins).[4][5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which then reacts with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.[5][6]
-
Maleimide Chemistry: This method involves the reaction of a maleimide-activated carrier protein with a sulfhydryl (thiol) group.[][8] For an this compound dipeptide, this requires the synthesis of a variant containing a cysteine residue (Cys-Asp-Arg or this compound-Cys).[2][9]
-
Glutaraldehyde (B144438) Chemistry: This method uses a homobifunctional crosslinker, glutaraldehyde, to connect primary amine groups on both the peptide and the carrier protein.[9][10] While effective, it can lead to polymerization and less defined conjugates.[10]
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Carrier Protein
This protocol describes the conjugation of the this compound dipeptide to a carrier protein like KLH or BSA using EDC and NHS.
Materials:
-
This compound dipeptide
-
Carrier Protein (e.g., KLH, BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Dialysis tubing (10 kDa MWCO) or desalting columns
Procedure:
-
Carrier Protein Activation:
-
Dissolve the carrier protein in Activation Buffer to a concentration of 10 mg/mL.
-
Add a 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the carrier protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.[5]
-
-
Peptide Coupling:
-
Dissolve the this compound dipeptide in Coupling Buffer.
-
Add the activated carrier protein solution to the peptide solution. A molar ratio of 1:20 to 1:50 (carrier:peptide) is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Remove unreacted peptide and byproducts by dialysis against PBS at 4°C with several buffer changes, or by using a desalting column.
-
Protocol 2: Maleimide-Mediated Conjugation of Cys-Asp-Arg to a Carrier Protein
This protocol is for conjugating a cysteine-containing this compound peptide to a maleimide-activated carrier protein.
Materials:
-
Cys-Asp-Arg peptide
-
Maleimide-activated Carrier Protein (can be purchased or prepared using a crosslinker like Sulfo-SMCC)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, degassed[11][12]
-
Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Capping Reagent: Cysteine or 2-Mercaptoethanol
-
Dialysis tubing (10 kDa MWCO) or desalting columns
Procedure:
-
Peptide Preparation:
-
Dissolve the Cys-Asp-Arg peptide in degassed Coupling Buffer.
-
If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 20 minutes at room temperature to reduce the disulfide bonds.[12]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated carrier protein in the Coupling Buffer.
-
Add the peptide solution to the activated carrier protein solution at a molar ratio of 10-20 fold excess of peptide.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.[11][12]
-
-
Capping Unreacted Maleimides:
-
Add an excess of the capping reagent (e.g., 1 mM final concentration of cysteine) to the reaction mixture to quench any unreacted maleimide groups.[8]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted peptide and capping reagent using dialysis or a desalting column as described in Protocol 1.
-
Data Presentation
The following table summarizes key quantitative parameters for the described conjugation protocols.
| Parameter | EDC/NHS Conjugation | Maleimide Conjugation | Glutaraldehyde Conjugation |
| Target Functional Group on Peptide | Carboxyl (-COOH) | Sulfhydryl (-SH) | Primary Amine (-NH2) |
| Carrier Protein Modification | None (direct activation) | Pre-activated with maleimide groups | None (direct crosslinking) |
| Molar Ratio (Peptide:Carrier) | 50:1 to 200:1 | 10:1 to 20:1 | 20:1 to 100:1 |
| Reaction pH | Activation: 6.0, Coupling: 7.2-7.4 | 7.0-7.5 | 7.0-8.0 |
| Typical Reaction Time | 2-4 hours at RT or overnight at 4°C | 2 hours at RT or overnight at 4°C | 2-4 hours at RT |
| Crosslinker | EDC/NHS (Zero-length) | SMCC (Heterobifunctional) | Glutaraldehyde (Homobifunctional) |
| Potential Issues | Polymerization, hydrolysis of active ester | Peptide dimerization, hydrolysis of maleimide | Polymerization, undefined crosslinking |
Visualizations
Signaling Pathways and Workflows
Caption: EDC/NHS conjugation mechanism for this compound.
Caption: Workflow for this compound to carrier protein conjugation.
Caption: Decision tree for selecting a conjugation strategy.
References
- 1. Conjugation of Peptides to Carrier Proteins via Glutaraldehyde | Springer Nature Experiments [experiments.springernature.com]
- 2. jpt.com [jpt.com]
- 3. biossusa.com [biossusa.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. An improved conjugation method for controlled covalent coupling of synthetic peptides to proteins using glutaraldehyde in a dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Asp-Arg Dipeptide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Aspartate-Arginine (Asp-Arg) is a molecule of growing interest in preclinical therapeutic research. Composed of two amino acids, aspartic acid and arginine, this dipeptide is being explored for its potential roles in various physiological and pathological processes. While research is ongoing, preliminary studies suggest its involvement in metabolic regulation, neurological function, and physical performance enhancement. Arginine itself is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in vasodilation and immune response, and plays a role in cell division, wound healing, and hormone release.[1] Aspartic acid is a non-essential amino acid that is involved in the urea (B33335) cycle and gluconeogenesis.
These application notes provide an overview of the current understanding of the this compound dipeptide's therapeutic potential based on available preclinical data. Detailed protocols for relevant experimental models are included to facilitate further investigation into its mechanisms of action and efficacy.
Therapeutic Applications in Preclinical Models
Neurological and Anti-Asthenic Effects
Preclinical studies using Arginine Aspartate have indicated its potential to counteract neurobehavioral changes and improve physical performance, suggesting a role in treating asthenic conditions.
Quantitative Data Summary
| Model/Study Type | Key Findings | Reference |
| Haloperidol-induced catalepsy in rats | Arginine-aspartate treatment significantly reduced catalepsy and attenuated the decrease in locomotor activity. | [2] |
| Striatal dopamine (B1211576) metabolism in rats | Arginine-aspartate treatment increased striatal dopamine content and decreased the HVA/dopamine ratio. | [2] |
| Submaximal exercise in athletes | 4-week treatment with arginine aspartate enhanced maximal oxygen consumption and significantly decreased plasma lactate (B86563) concentration at various work intensities. | [2] |
Metabolic Regulation and Growth Promotion
The β-isoform of the this compound dipeptide (β-Asp-Arg) has been investigated for its effects on growth and metabolism, primarily in the context of animal nutrition.
Quantitative Data Summary
| Model/Study Type | Key Findings | Reference |
| Feeding trials in fish | Supplementation with β-arginine-aspartate dipeptides (β-Asp-Arg DP) demonstrated growth-promoting effects. | [3] |
| Production in transgenic tobacco | Stable co-expression of cyanophycinase CphE241 in cyanophycin-producing tobacco resulted in the accumulation of up to 54 μmol β-Asp-Arg DP/g DW. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Asthenic and Neuro-modulatory Effects in a Rat Model
This protocol is adapted from studies investigating the effects of arginine-aspartate on haloperidol-induced catalepsy and locomotor activity in rats.[2]
1. Animals:
-
Male Wistar rats (200-250g).
-
House animals in a controlled environment (12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow a one-week acclimatization period before the experiment.
2. Drug Administration:
-
This compound Dipeptide: Dissolve in saline. Administer orally (gavage) or intraperitoneally at the desired dose for 8 consecutive days.
-
Haloperidol (B65202): Dissolve in a vehicle of 0.5% carboxymethylcellulose. Administer intraperitoneally (1 mg/kg) 30 minutes after the final this compound dipeptide administration on day 8.
3. Behavioral Assessment:
-
Catalepsy Test:
-
Place the rat's forepaws on a horizontal bar (9 cm high).
-
Measure the time the rat maintains this position.
-
Perform measurements at 30, 60, 90, and 120 minutes after haloperidol injection.
-
-
Locomotor Activity:
-
Use an open-field apparatus equipped with infrared beams.
-
Measure horizontal and vertical movements for a 10-minute period.
-
Conduct this test 60 minutes after haloperidol administration.
-
4. Neurochemical Analysis:
-
Following behavioral tests, euthanize the animals.
-
Dissect the striatum on ice.
-
Homogenize the tissue in a suitable buffer.
-
Analyze the levels of dopamine, DOPAC, and HVA using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Protocol 2: Solid-Phase Peptide Synthesis of this compound Dipeptide
This is a general protocol for the synthesis of the this compound dipeptide using Fmoc/tBu solid-phase peptide synthesis (SPPS).[4]
1. Resin Selection and Preparation:
-
Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for another 15 minutes.
-
Wash the resin thoroughly with DMF (3x), isopropanol (B130326) (3x), and DMF (3x).
3. Amino Acid Coupling (Arginine):
-
Pre-activate a 4-fold excess of Fmoc-Arg(Pbf)-OH with a 3.95-fold excess of a coupling agent (e.g., HCTU) and a 6-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin as in step 2.
-
Confirm complete coupling with a Kaiser test (a negative yellow result indicates completion).
4. Fmoc Deprotection (of Arginine):
-
Repeat step 2.
5. Amino Acid Coupling (Aspartic Acid):
-
Repeat step 3 using Fmoc-Asp(OtBu)-OH.
6. Final Fmoc Deprotection:
-
Repeat step 2.
7. Cleavage and Deprotection:
-
Wash the peptidyl-resin with DMF, then dichloromethane (B109758) (DCM), and dry under vacuum.
-
Add a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) to the resin and stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
8. Peptide Precipitation and Purification:
-
Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
Visualizations
Caption: Proposed mechanism of this compound in dopaminergic modulation.
Caption: Workflow for preclinical neuro-modulatory assessment.
Future Directions
The preclinical data for the this compound dipeptide, while promising in specific contexts, is still in its early stages. Further research is warranted to explore its therapeutic potential in a broader range of disease models. Key areas for future investigation include:
-
Cancer: While arginine-rich peptides have been explored for tumor targeting, the specific anti-cancer effects of the this compound dipeptide remain to be elucidated.
-
Inflammation: The role of this compound in modulating inflammatory pathways is a significant area for future research.
-
Neuroprotection: Beyond its effects on dopamine metabolism, the potential of this compound to protect against neurodegenerative diseases should be investigated.
-
Pharmacokinetics: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of the this compound dipeptide.
By providing these application notes and protocols, we aim to facilitate and encourage further research into the therapeutic applications of the this compound dipeptide, ultimately contributing to the development of novel therapeutic strategies.
References
Application Notes and Protocols for Aqueous Solid-Phase Synthesis of Aspartyl-Arginine (Asp-Arg) Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The increasing demand for environmentally sustainable practices in peptide manufacturing has spurred the development of aqueous solid-phase peptide synthesis (ASPPS). This "green" chemistry approach minimizes the use of hazardous organic solvents like N,N-dimethylformamide (DMF). However, the synthesis of peptide sequences containing aspartic acid followed by arginine (Asp-Arg) presents a significant challenge due to the high propensity for aspartimide formation, a base-catalyzed side reaction that compromises peptide purity and yield. This document provides detailed protocols for the aqueous-phase synthesis of this compound containing peptides, focusing on strategies to mitigate aspartimide formation and ensure the successful synthesis of high-purity products.
Introduction: The Challenge of this compound Sequences in Fmoc-SPPS
Solid-phase peptide synthesis (SPPS) based on the fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the most common method for peptide production. A critical step in the Fmoc-SPPS cycle is the removal of the Nα-Fmoc group using a basic solution, typically 20% piperidine (B6355638) in DMF. While effective, this basic treatment can catalyze a detrimental intramolecular side reaction in sequences containing aspartic acid.
The backbone amide nitrogen following an Asp residue can act as a nucleophile, attacking the side-chain β-carboxyl group to form a five-membered succinimide (B58015) ring, known as an aspartimide.[1][2] This side reaction is particularly prevalent in sequences where the residue following Asp is sterically unhindered or has specific electronic properties, with Asp-Gly, Asp-Asn, Asp-Ser, and this compound motifs being notably susceptible.[3][4]
Aspartimide formation leads to several undesired outcomes:
-
Formation of β-peptides: The aspartimide ring can be opened by the piperidine base or hydrolysis, yielding a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide chain continues from the side-chain carboxyl group.[4]
-
Racemization: The α-carbon of the Asp residue is prone to epimerization during the reaction, leading to a loss of stereochemical purity.[5]
-
Formation of Piperidide Adducts: The aspartimide intermediate can be attacked by piperidine, forming piperidide byproducts.[4]
These byproducts are often difficult to separate from the target peptide, leading to low yields and complex purification steps.[6] The transition to aqueous-based SPPS necessitates robust strategies to control this side reaction.
Core Principles and Strategies for Mitigation
The successful aqueous synthesis of this compound peptides hinges on minimizing the rate of base-catalyzed aspartimide formation while ensuring efficient Fmoc deprotection and coupling. Key strategies include modifying the deprotection conditions and utilizing sterically demanding protecting groups for the Asp side chain.
Modification of Deprotection Conditions
The basicity of the Fmoc deprotection solution is a primary driver of aspartimide formation. By reducing the basicity or buffering the reaction, the side reaction can be significantly suppressed.
-
Use of Weaker Bases: Replacing piperidine with a weaker base, such as 5% piperazine, can slow the rate of aspartimide formation. However, this may require longer deprotection times to ensure complete Fmoc removal.[7]
-
Addition of Acidic Additives: Incorporating an acidic additive like 0.1 M Hydroxybenzotriazole (HOBt) into the deprotection cocktail can buffer the basicity and reduce the formation of the succinimide ring.[3][7]
Sterically Hindered Side-Chain Protection
The standard tert-butyl (OtBu) protecting group for the Asp side chain may not provide sufficient steric bulk to prevent the intramolecular cyclization. Employing larger, more sterically demanding protecting groups can physically block the nucleophilic attack of the backbone amide.
-
Bulky Ester Protecting Groups: Groups such as the 3-methylpent-3-yl ester (OMpe) or the 5-n-butyl-5-nonyl (OBno) ester have demonstrated a significant reduction in aspartimide formation compared to the standard OtBu group.[3][5]
Experimental Workflows and Protocols
The following sections provide detailed protocols for the aqueous-phase synthesis of a model this compound containing peptide, based on the synthesis of an Angiotensin II analog [H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-NH2].[8]
Caption: General workflow for aqueous solid-phase peptide synthesis (ASPPS).
Materials and Reagents
| Reagent | Supplier | Grade | Purpose |
| TentaGel S RAM resin | Various | 0.25 mmol/g loading | Solid Support |
| Fmoc-Asp(OtBu)-OH | Various | Peptide Synthesis Grade | Standard Aspartic Acid Building Block |
| Fmoc-Asp(OMpe)-OH | Various | Peptide Synthesis Grade | Hindered Aspartic Acid Building Block |
| Fmoc-Arg(Pbf)-OH | Various | Peptide Synthesis Grade | Arginine Building Block |
| Other Fmoc-Amino Acids | Various | Peptide Synthesis Grade | Peptide Building Blocks |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC·HCl) | Various | Reagent Grade | Aqueous Coupling Agent |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) | Various | Reagent Grade | Coupling Additive |
| Piperidine | Various | Reagent Grade | Fmoc Deprotection Base |
| Hydroxybenzotriazole (HOBt) | Various | Reagent Grade | Deprotection Additive |
| Isopropanol (IPA) | Various | HPLC Grade | Aqueous Co-solvent |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Cleavage Reagent |
| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger |
| Dichloromethane (DCM) | Various | HPLC Grade | Washing Solvent |
Protocol 1: Aqueous SPPS with Modified Deprotection
This protocol utilizes a standard Fmoc-Asp(OtBu)-OH building block and incorporates HOBt into the deprotection solution to suppress aspartimide formation.
-
Resin Preparation:
-
Place TentaGel S RAM resin (0.1 mmol scale) in a peptide synthesis vessel.
-
Swell the resin in a 1:1 mixture of H2O and Isopropanol (IPA) for 1 hour with gentle agitation.
-
-
Fmoc Deprotection (Modified):
-
Drain the swelling solvent.
-
Add a solution of 20% piperidine and 0.1 M HOBt in H2O-IPA (1:1) to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and repeat the deprotection step for another 20 minutes.
-
Wash the resin thoroughly with H2O-IPA (1:1) (5 x 1 min), followed by DCM (2 x 1 min), and H2O-IPA (1:1) (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.) with EDC·HCl (4 eq.) and Oxyma Pure (4 eq.) in H2O-IPA (1:1) for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction for 2 hours at room temperature.
-
Wash the resin as described in step 2.5.
-
-
Peptide Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the sequence. For the this compound coupling, use Fmoc-Arg(Pbf)-OH followed by Fmoc-Asp(OtBu)-OH.
-
-
Cleavage and Global Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with H2O-IPA, then IPA, and finally DCM. Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).
-
Protocol 2: Aqueous SPPS with Sterically Hindered Aspartate
This protocol is identical to Protocol 1, with the key exception of using Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH. The standard deprotection conditions (20% piperidine in H2O-IPA without HOBt) can often be used, as the bulky side chain provides the primary protection against the side reaction.
-
Follow steps 1-6 from Protocol 1 , but substitute Fmoc-Asp(OMpe)-OH for Fmoc-Asp(OtBu)-OH during the corresponding coupling step. For the deprotection steps (step 2), a standard solution of 20% piperidine in H2O-IPA (1:1) can be tested first. If aspartimide formation is still observed, the modified deprotection with HOBt can be employed as a combined strategy.[3]
Quantitative Data and Comparison
The effectiveness of these strategies can be evaluated by comparing the purity of the crude peptide and the relative percentage of aspartimide-related byproducts.
Table 1: Representative Purity of a Crude Model Peptide (Ac-VKDGYI-NH2) Synthesized via Different Aqueous Protocols
| Synthesis Protocol | Deprotection Conditions | Main Product Purity (%) | Aspartimide-Related Impurities (%) | Reference Strategy |
| Protocol A (Standard Asp) | 20% Piperidine in H2O-IPA | ~65% | ~25-30% | Baseline for comparison |
| Protocol B (Standard Asp, Modified Deprotection) | 20% Piperidine, 0.1 M HOBt | ~85% | ~5-10% | Addition of acidic additive[3][7] |
| Protocol C (Hindered Asp, Fmoc-Asp(OMpe)-OH) | 20% Piperidine in H2O-IPA | >90% | <5% | Use of sterically hindered protecting groups[3][5] |
Note: Data are representative and synthesized based on qualitative descriptions and findings in the cited literature. Actual results may vary based on sequence, scale, and specific laboratory conditions.
Caption: Mechanism of base-catalyzed aspartimide formation and resulting byproducts.
Conclusion
The aqueous solid-phase synthesis of peptides containing the challenging this compound motif is achievable with high fidelity by implementing strategies to suppress aspartimide formation. The addition of an acidic additive like HOBt to the deprotection solution provides a significant improvement over standard conditions. For particularly difficult sequences, the use of sterically hindered aspartic acid building blocks, such as Fmoc-Asp(OMpe)-OH, offers a more robust solution, often yielding crude peptides of high purity with minimal side-product formation. By selecting the appropriate protocol, researchers can leverage the environmental benefits of aqueous-phase synthesis without compromising the quality of complex peptides.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Asp-Arg Dipeptide using Fmoc/tBu-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The Asp-Arg (Aspartic acid-Arginine) motif is a frequently occurring sequence in bioactive peptides and proteins, often playing a crucial role in their biological function. The use of 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-amino protection, in conjunction with tert-butyl (tBu) based side-chain protection, is a widely adopted strategy in solid-phase peptide synthesis (SPPS). This methodology offers the advantage of mild, base-labile Fmoc group removal, preserving the acid-labile side-chain protecting groups until the final cleavage step.
However, the synthesis of sequences containing aspartic acid, particularly when followed by sterically unhindered or specific residues like arginine, is susceptible to a significant side reaction: aspartimide formation.[1][2][3][4] This intramolecular cyclization of the aspartic acid residue, catalyzed by the basic conditions of Fmoc deprotection (typically with piperidine), can lead to the formation of α- and β-peptide impurities, as well as racemization, complicating purification and reducing the overall yield of the target peptide.[1][2][5] This application note provides a detailed protocol for the synthesis of the this compound dipeptide using Fmoc/tBu-protected amino acids, with a focus on minimizing aspartimide formation.
Key Challenges in this compound Synthesis
The primary challenge in synthesizing the this compound dipeptide via Fmoc-SPPS is the prevention of aspartimide formation. The this compound sequence is recognized as being particularly prone to this side reaction.[3] The mechanism involves the nucleophilic attack of the backbone amide nitrogen of the arginine residue on the side-chain carbonyl of the aspartic acid, leading to a cyclic imide intermediate. This intermediate can then be hydrolyzed to form the desired α-peptide, the undesired β-peptide, or can be attacked by piperidine (B6355638) to form piperidide adducts.[1][2]
Strategies to mitigate this issue include:
-
Optimization of Deprotection Conditions: Using weaker bases or shorter deprotection times can reduce the extent of aspartimide formation.[2]
-
Choice of Protecting Groups: While tert-butyl (tBu) is a standard protecting group for the Asp side chain, alternative, more sterically hindering protecting groups can offer enhanced stability against cyclization.[5][6]
-
Use of Additives: The addition of weak acids, such as HOBt, to the piperidine deprotection solution can help to suppress aspartimide formation.[7]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acid Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium Salt | Very High | Highly effective for hindered couplings, rapid activation. | Higher cost. |
| HBTU | Uronium Salt | High | Effective for most couplings, well-established. | Can be less effective than HATU for extremely difficult couplings. |
| PyBOP | Phosphonium Salt | High | Low racemization, avoids carcinogenic byproducts of BOP. | Can be less effective than HATU for highly hindered couplings. |
| DIC/HOBt | Carbodiimide/Additive | Moderate-High | Cost-effective, well-established. | Formation of insoluble DCU byproduct with DCC, can be less efficient for hindered couplings. |
| COMU | Uronium Salt | Very High | High efficiency comparable to HATU, safer byproducts than HBTU/HATU. | Relatively newer, less extensive literature for specific applications. |
This table provides a general comparison; optimal reagent choice may vary based on specific reaction conditions and peptide sequence.
Experimental Protocols
Materials
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Asp(OtBu)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
HPLC-grade water and acetonitrile
Protocol 1: Solid-Phase Synthesis of this compound Dipeptide
This protocol outlines the manual synthesis of H-Asp-Arg-NH₂ on a Rink Amide resin.
1. Resin Swelling and Preparation:
- Place the Rink Amide resin in a reaction vessel.
- Wash the resin with DMF (3 x 5 mL per gram of resin).
- Swell the resin in DMF for at least 30 minutes.
2. First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
- Fmoc Deprotection (if starting with a pre-loaded resin, this step is for subsequent cycles): Treat the resin with 20% piperidine in DMF (10 mL per gram of resin) for 5 minutes. Drain. Repeat the treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
- Coupling:
- In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), in DMF.
- Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture at room temperature for 2-4 hours.
- Wash the resin with DMF (3 x 10 mL per gram of resin).
- Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).
3. Second Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
- Fmoc Deprotection: Treat the Fmoc-Arg(Pbf)-resin with 20% piperidine in DMF as described in step 2.
- Wash the resin thoroughly with DMF.
- Coupling:
- In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), HOBt (3 equivalents) in DMF.
- Add DIC (3 equivalents) and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the H-Arg(Pbf)-resin.
- Agitate the mixture at room temperature for 2-4 hours.
- Wash the resin with DMF (3 x 10 mL per gram of resin).
- Perform a Kaiser test to confirm completion.
4. Final Fmoc Deprotection:
- Treat the Fmoc-Asp(OtBu)-Arg(Pbf)-resin with 20% piperidine in DMF as described in step 2.
- Wash the resin with DMF (5 x 10 mL per gram of resin), followed by DCM (3 x 10 mL per gram of resin).
- Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
1. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
2. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptidyl-resin (10 mL per gram of resin).
- Stir the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate.
- Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
- Dry the crude peptide pellet under vacuum.
Protocol 3: HPLC Purification of this compound Dipeptide
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., 0.1% TFA in water).
2. HPLC Conditions:
- Column: Preparative C18 reversed-phase column.
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Gradient: A shallow linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point. This should be optimized based on the analytical HPLC profile of the crude peptide.
- Detection: Monitor the elution at 220 nm.
3. Purification and Analysis:
- Inject the dissolved crude peptide onto the equilibrated column.
- Collect fractions corresponding to the main peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
- Pool the fractions with the desired purity.
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Visualization
Caption: Workflow for the solid-phase synthesis of this compound dipeptide.
Caption: Aspartimide formation as a major side reaction in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Asp-Arg (RGD) Peptide Use in Glaucoma Filtration Surgery Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma filtration surgery (GFS) is a primary surgical intervention for medically refractory glaucoma, aimed at reducing intraocular pressure (IOP) by creating an alternative aqueous humor outflow pathway.[1] However, the long-term success of GFS is often compromised by excessive postoperative wound healing and scar formation at the surgical site, leading to failure of the filtering bleb.[1][2] Fibroblast proliferation and their adhesion to the extracellular matrix (ECM) are critical steps in this fibrotic process.
Integrins, a family of transmembrane cell adhesion receptors, play a pivotal role in mediating the interaction between fibroblasts and ECM proteins like fibronectin.[1][3][4] Many ECM proteins present the Arg-Gly-Asp (RGD) recognition sequence, which is bound by integrins on the cell surface. The Asp-Arg (Aspartate-Arginine) motif is a key component of this RGD sequence. Synthetic peptides containing the RGD sequence can competitively inhibit the binding of fibroblasts to the ECM, thereby modulating the wound healing response and preventing excessive scarring.[1][3][4] These peptides, often referred to as RGD peptides, represent a promising therapeutic strategy to improve the outcomes of glaucoma filtration surgery.
This document provides detailed application notes and protocols for utilizing this compound containing RGD peptides in preclinical glaucoma filtration surgery models.
Mechanism of Action: RGD Peptide Inhibition of Fibroblast Adhesion
Integrins on the surface of fibroblasts recognize and bind to the RGD sequence within extracellular matrix proteins. This interaction is crucial for cell adhesion, migration, and proliferation, which are key events in wound healing and scar formation. Soluble RGD peptides act as competitive antagonists, binding to the integrin receptors and preventing their interaction with the ECM. This inhibition of cell-matrix adhesion disrupts the downstream signaling pathways that lead to fibrosis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Synthetic Asp-Arg Peptides
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of synthetic peptides containing Aspartic Acid (Asp) and Arginine (Arg).
Frequently Asked Questions (FAQs)
Q1: Why are my Asp-Arg containing peptides difficult to dissolve?
The solubility of peptides containing both acidic (Asp) and basic (Arg) residues is complex and depends on the overall net charge of the peptide at a given pH. Solubility is often at its minimum at the peptide's isoelectric point (pI), the pH at which the net charge is zero.[1] Peptides with a high proportion of hydrophobic residues in addition to Asp and Arg can also exhibit poor solubility in aqueous solutions due to aggregation.[1][2]
Q2: What is the first step I should take to dissolve my this compound peptide?
Before dissolving the entire sample, it is crucial to test the solubility on a small portion.[2] The first step is to determine the net charge of your peptide at neutral pH (pH 7). Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus, and a value of +1 for each basic residue (Arg, Lys, His) and the N-terminus.
-
Net Positive Charge (Basic Peptide): If you have more Arg residues, the peptide is basic. Start by attempting to dissolve it in sterile, distilled water. If that fails, an acidic solvent is recommended.
-
Net Negative Charge (Acidic Peptide): If you have more Asp residues, the peptide is acidic. Begin with sterile, distilled water. If it remains insoluble, a basic solvent should be your next choice.
-
Net Zero Charge (Neutral Peptide): If the number of Asp and Arg residues are equal, or if the peptide has a high content of hydrophobic amino acids, it may be neutral and poorly soluble in aqueous solutions. In this case, an organic solvent is the recommended starting point.
Q3: Which solvents are recommended for this compound peptides?
The choice of solvent directly depends on the net charge of the peptide:
-
For Basic (Arg-rich) Peptides: If water fails, try a dilute acidic solution such as 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA).[3]
-
For Acidic (Asp-rich) Peptides: If water is not effective, use a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate or 0.1% ammonium hydroxide.
-
For Neutral or Hydrophobic Peptides: A minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) (ACN) is recommended for initial dissolution, followed by slow, dropwise addition of an aqueous buffer.[2] Note that DMSO may oxidize peptides containing Cysteine or Methionine.[2]
Q4: My peptide dissolves in an organic solvent but precipitates when I add my aqueous buffer. What should I do?
This indicates that the peptide's solubility limit in the final aqueous/organic mixture has been exceeded. To resolve this:
-
Decrease the final concentration: Your target concentration may be too high for the buffer system.
-
Slow down the dilution: Add the aqueous buffer very slowly to the dissolved peptide solution while vortexing to prevent localized high concentrations that can lead to precipitation.
-
Increase the organic co-solvent percentage: If your experiment can tolerate it, a higher percentage of the organic solvent in the final solution can help maintain solubility. For most cell-based assays, the final DMSO concentration should be kept below 1%.[4]
Q5: Can I use physical methods to improve the solubility of my this compound peptide?
Yes, sonication and gentle heating can be effective.
-
Sonication: Using an ultrasonic bath for short periods can help break up aggregates and facilitate dissolution.[5]
-
Gentle Heating: Warming the solution to temperatures below 40°C may increase solubility, but be cautious as this can potentially degrade the peptide.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Peptide is insoluble in water. | The pH of the water is close to the peptide's isoelectric point (pI). The peptide is highly hydrophobic. | 1. Determine the net charge of the peptide. 2. If basic (net positive), add a small amount of dilute acetic acid. 3. If acidic (net negative), add a small amount of dilute ammonium bicarbonate. 4. If neutral or hydrophobic, try dissolving in a minimal amount of DMSO or DMF first. |
| Peptide forms a gel-like substance. | The peptide is forming intermolecular hydrogen bonds, leading to aggregation. This is common in peptides with a high percentage of residues like Asp, Arg, Gln, Asn, Ser, Thr, and Tyr. | 1. Use a chaotropic agent like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to disrupt hydrogen bonds.[6] 2. Follow by dilution to the desired concentration. |
| The final solution is cloudy or has visible particles. | Incomplete dissolution or aggregation has occurred. | 1. Attempt further dissolution by sonicating the solution. 2. Gently warm the solution (below 40°C). 3. Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) and use the clear supernatant.[5] |
| Solubility varies between different batches of the same peptide. | Differences in counter-ions (e.g., TFA from HPLC purification) or slight variations in synthesis can affect solubility. | Always perform a small-scale solubility test on each new batch before proceeding with larger-scale experiments. |
Quantitative Data on Peptide Solubility
The following table summarizes available quantitative solubility data for the Arg-Gly-Asp (RGD) peptide, a common peptide containing both Aspartic Acid and Arginine.
| Peptide | Solvent | Solubility | Reference |
| Arg-Gly-Asp (RGD) | Water | Soluble to 10 mg/mL | [5] |
| Arg-Gly-Asp (RGD) | Water | ≥17.3 mg/mL (with gentle warming) | [7] |
| Arg-Gly-Asp (RGD) | Water | Up to 2 mg/mL | [3] |
| Arg-Gly-Asp (RGD) (trifluoroacetate salt) | PBS (pH 7.2) | Approximately 0.33 mg/mL | [6] |
| Arg-Gly-Asp (RGD) (trifluoroacetate salt) | DMSO | Approximately 5 mg/mL | [6] |
| Arg-Gly-Asp (RGD) (trifluoroacetate salt) | Dimethyl formamide (B127407) (DMF) | Approximately 14 mg/mL | [6] |
Experimental Protocols
Protocol 1: Step-wise Solubilization of this compound Peptides
This protocol outlines a systematic approach to dissolving a new this compound containing peptide.
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
-
Initial Solubility Test (Aqueous Solvent):
-
To a small, pre-weighed aliquot of the peptide, add sterile, deionized water to achieve a high concentration (e.g., 1-10 mg/mL).
-
Vortex the solution for 30-60 seconds.
-
If the peptide dissolves completely, you can proceed with your desired aqueous buffer for final dilution.
-
If the peptide does not dissolve, proceed to step 3.
-
-
pH Modification:
-
For Basic Peptides (Net Positive Charge): Add 10% aqueous acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
For Acidic Peptides (Net Negative Charge): Add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide is fully dissolved.
-
If the peptide dissolves, proceed to step 5.
-
If the peptide remains insoluble, proceed to step 4.
-
-
Organic Solvent Dissolution:
-
To a fresh, small aliquot of the lyophilized peptide, add a minimal volume of DMSO or DMF (e.g., 10-50 µL).
-
Vortex thoroughly. If necessary, sonicate in a water bath for 5-10 minutes.
-
-
Dilution into Final Buffer:
-
Slowly add your desired aqueous buffer to the dissolved peptide solution drop-by-drop while continuously and gently mixing. Adding the buffer too quickly can cause precipitation.
-
Visually inspect the solution for any signs of turbidity or precipitation. If the solution remains clear, it is ready for use. If it becomes cloudy, the solubility limit has been exceeded.
-
Protocol 2: Semi-Quantitative Solubility Assessment
This protocol provides a method to compare the solubility of a peptide in various solvents using a plate reader.
-
Materials:
-
Lyophilized this compound peptide
-
A selection of test solvents (e.g., water, PBS pH 7.4, 10% acetic acid, 0.1 M ammonium bicarbonate, DMSO)
-
A 96-well clear-bottom plate
-
A plate reader capable of measuring absorbance at 600 nm
-
-
Methodology:
-
Prepare a high-concentration stock solution of the peptide in a solvent where it is known to be highly soluble (e.g., 10 mg/mL in 25% acetic acid if the peptide is basic).
-
In a 96-well plate, add 90 µL of each test solvent to different wells.
-
Add 10 µL of the peptide stock solution to each well, resulting in a final peptide concentration of 1 mg/mL.
-
Mix the contents of each well thoroughly by pipetting.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the optical density (OD) of each well at 600 nm.
-
-
Interpretation:
-
A low OD600 reading indicates high solubility (a clear solution).
-
A high OD600 reading suggests low solubility due to the presence of undissolved peptide (a turbid solution).
-
Visualizations
Caption: A decision tree for troubleshooting the solubility of this compound peptides.
Caption: A general experimental workflow for solubilizing synthetic peptides.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
Technical Support Center: Troubleshooting Peptide Aggregation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common issues related to peptide aggregation in solution, with a specific focus on peptides containing Aspartic Acid (Asp) and Arginine (Arg) residues.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is the process where individual peptide molecules in a solution self-associate to form larger, often insoluble, complexes.[1] This can be a significant issue in research and drug development as it can lead to:
-
Loss of biological activity: Aggregated peptides may not be able to bind to their target molecules effectively.
-
Reduced solubility and bioavailability: Insoluble aggregates are difficult to work with and can hinder in vivo applications.
-
Increased immunogenicity: The presence of aggregates in a therapeutic formulation can trigger an unwanted immune response.[2]
-
Inaccurate experimental results: Aggregation can interfere with various analytical techniques and lead to unreliable data.
Q2: My peptide contains an Asp-Arg pair and is aggregating. Is there a specific reason for this?
A2: The presence of an Aspartic Acid (Asp) and Arginine (Arg) pair can be a contributing factor to aggregation due to the potential formation of salt bridges. A salt bridge is a non-covalent interaction that involves both an electrostatic attraction between the negatively charged carboxylate group of Asp and the positively charged guanidinium (B1211019) group of Arg, as well as hydrogen bonding.[3][4]
While intramolecular salt bridges (within the same peptide molecule) can stabilize the desired peptide conformation, intermolecular salt bridges (between different peptide molecules) can act as a "glue," leading to the formation of aggregates. The stability of these salt bridges, and therefore the propensity for aggregation, is highly dependent on the solution's pH and ionic strength.
Q3: How can I detect and characterize aggregation in my this compound peptide solution?
A3: Several methods can be used to detect and characterize peptide aggregation, ranging from simple visual inspection to more sophisticated biophysical techniques:
-
Visual Inspection: The most straightforward method is to look for visible signs of aggregation, such as cloudiness, turbidity, or the formation of a precipitate in the solution.[5]
-
UV-Vis Spectroscopy: An increase in light scattering due to the presence of aggregates can be detected as an increase in absorbance at wavelengths where the peptide itself does not absorb (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of even small oligomers and larger aggregates.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is particularly useful for detecting amyloid-like fibrils, which are a common form of peptide aggregate characterized by a high β-sheet content. ThT dye binds specifically to these structures, resulting in a significant increase in fluorescence.
Troubleshooting Guide: this compound Aggregation
If you are experiencing aggregation with your this compound containing peptide, follow this step-by-step guide to troubleshoot the issue.
Step 1: Initial Assessment
Before making any changes, it's crucial to characterize the nature of the aggregation.
-
Visual Observation: Is the solution cloudy, or is there a visible precipitate?
-
Quantification: Use a technique like DLS or UV-Vis spectroscopy to get a baseline measurement of the aggregation.
Step 2: Optimizing Solution Conditions
Aggregation is often highly sensitive to the solution environment. The following parameters should be systematically varied:
-
pH Adjustment: The charge state of Asp and Arg residues is pH-dependent. At a pH close to the peptide's isoelectric point (pI), the net charge is near zero, which can minimize electrostatic repulsion and promote aggregation. Adjusting the pH to be at least 1-2 units away from the pI can increase the net charge and enhance solubility.
-
Ionic Strength Modification: The effect of salt concentration can be complex. In some cases, increasing the ionic strength can shield the charges of the Asp and Arg residues, disrupting intermolecular salt bridges and reducing aggregation. In other instances, high salt concentrations can promote hydrophobic interactions and lead to aggregation. It is therefore recommended to test a range of salt concentrations (e.g., from 25 mM to 500 mM NaCl).
-
Use of Additives: Certain small molecules can help to stabilize peptides and prevent aggregation.
-
Arginine: Adding a low concentration of L-arginine (e.g., 50-100 mM) to the buffer can sometimes help to prevent aggregation by competing for the intermolecular interactions.[5]
-
Guanidine Hydrochloride (GdnHCl) or Urea: These are chaotropic agents that can disrupt the non-covalent interactions responsible for aggregation. However, they can also denature the peptide, so their use is more appropriate for solubilizing aggregates for analytical purposes rather than for functional assays.
-
Step 3: Solubilization Protocol
If your peptide is already aggregated, the following protocol can be used to attempt to resolubilize it.
-
Initial Dissolution in Organic Solvent: For highly hydrophobic or aggregated peptides, initial dissolution in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be effective.
-
Slow, Dropwise Dilution: Once the peptide is dissolved in the organic solvent, add this solution dropwise to the vigorously stirring aqueous buffer. This rapid dispersion can prevent the peptide from crashing out of solution.
-
Sonication: If aggregates persist, sonication can be used to break them up. Use a bath sonicator to avoid localized heating, and sonicate in short bursts with cooling periods in between.
Data Presentation
The following table summarizes the key parameters to consider when troubleshooting this compound peptide aggregation.
| Parameter | Rationale | Recommended Range/Action | Potential Outcome |
| pH | Modulates the charge of Asp and Arg side chains, affecting electrostatic interactions and salt bridge formation. | Adjust pH to be ≥ 1-2 units away from the peptide's isoelectric point (pI). | Increased electrostatic repulsion, disruption of intermolecular salt bridges, enhanced solubility. |
| Ionic Strength | Shields charges and modulates the strength of electrostatic interactions. | Test a range of salt (e.g., NaCl) concentrations from 25 mM to 500 mM. | Can either decrease or increase aggregation depending on the specific peptide sequence and other solution conditions. |
| Peptide Concentration | Higher concentrations increase the likelihood of intermolecular interactions. | Work with the lowest feasible concentration for your experiment. | Reduced rate of aggregation. |
| Temperature | Can affect both the kinetics of aggregation and the stability of the peptide's native conformation. | Store solutions at appropriate temperatures (e.g., 4°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles. | Minimized aggregation during storage. |
| Additives (e.g., L-Arginine) | Can competitively inhibit intermolecular interactions.[5] | 50 - 100 mM | Increased peptide solubility and stability. |
Experimental Protocols
Protocol: pH Titration Study to Determine Optimal Solubility
This protocol outlines a method to systematically determine the optimal pH for minimizing the aggregation of an this compound containing peptide.
Materials:
-
Lyophilized this compound containing peptide
-
A set of buffers with varying pH values (e.g., citrate, phosphate, Tris) covering a range from pH 3 to pH 9
-
Deionized water
-
Spectrophotometer or Dynamic Light Scattering (DLS) instrument
Methodology:
-
Prepare a Concentrated Peptide Stock Solution: Dissolve a small, accurately weighed amount of the lyophilized peptide in deionized water to create a concentrated stock solution (e.g., 10 mg/mL). If the peptide is difficult to dissolve in water, a minimal amount of an appropriate organic solvent (e.g., DMSO) can be used.
-
Prepare Test Solutions: In a series of microcentrifuge tubes, add a small volume of the peptide stock solution to each of the different pH buffers to achieve the desired final peptide concentration. Ensure the final concentration of any organic solvent is low and consistent across all samples.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at room temperature for a set period (e.g., 1 hour).
-
Initial Aggregation Assessment: Measure the absorbance of each solution at 340 nm using a spectrophotometer or analyze the particle size distribution using a DLS instrument.
-
Incubation (Optional): To assess stability over time, incubate the samples at a relevant temperature (e.g., room temperature or 37°C) and repeat the aggregation assessment at various time points (e.g., 4, 8, and 24 hours).
-
Data Analysis: Plot the aggregation measurement (absorbance or average particle size) as a function of pH. The pH that corresponds to the lowest level of aggregation is the optimal pH for your peptide under these conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound peptide aggregation.
References
- 1. Role of salt-bridging interactions in recognition of viral RNA by arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role of salt bridges in mediating drug potency: A lesson from the N-myristoyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Technical Support Center: Minimizing Aspartate Racemization
Welcome to the technical support center dedicated to addressing the challenge of aspartic acid (Asp) racemization during peptide synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to minimize this critical side reaction and ensure the chiral integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization of Aspartic Acid (Asp) and why is it a concern?
A1: Racemization is the conversion of a single enantiomer (the biologically active L-amino acid) into an equal mixture of both L- and D-enantiomers.[1] During peptide synthesis, the chiral purity of the α-carbon of an amino acid can be compromised.[1] The incorporation of the D-Asp isomer into a peptide chain can alter its three-dimensional structure, leading to reduced biological activity, modified immunogenicity, or changes in its aggregation properties, which is a significant concern in therapeutic peptide development.[2]
Q2: What is the primary mechanism of Asp racemization during peptide synthesis?
A2: The primary mechanism involves the formation of a five-membered succinimide (B58015) (aspartimide) ring intermediate.[3][4] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue. This cyclization is often catalyzed by the basic conditions used for Fmoc-deprotection (e.g., piperidine) or acidic conditions during cleavage.[5][6] The α-carbon of the succinimide intermediate is highly acidic, allowing for rapid proton abstraction and re-protonation, which leads to racemization.[3] The succinimide ring can then be opened by nucleophiles to yield a mixture of α- and β-aspartyl peptides, with both L- and D-configurations.[6]
Q3: Which peptide sequences are most susceptible to Asp racemization?
A3: Sequences where the Asp residue is followed by a small, sterically unhindered amino acid are particularly prone to aspartimide formation and subsequent racemization.[5][7] The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.[8][9] The lack of steric bulk in the residue following Asp allows the backbone nitrogen to more easily attack the side chain.[6]
Q4: What are the key strategies to minimize Asp racemization?
A4: The core strategies focus on preventing the formation of the aspartimide intermediate. Key approaches include:
-
Modifying Deprotection Conditions: Using weaker bases than piperidine (B6355638) or adding acidic additives like HOBt to the deprotection solution can reduce the rate of cyclization.[10][11]
-
Using Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the Asp side chain, such as OMpe or OBno, can physically block the intramolecular cyclization reaction.[9][12]
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following Asp with a group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) completely prevents the nucleophilic attack required for ring formation.[5][9]
-
Optimizing Coupling Conditions: Choosing appropriate coupling reagents and additives, such as DIC/Oxyma, can minimize racemization, especially for sensitive amino acids.[13][14] Additionally, avoiding high temperatures during coupling, particularly in microwave-assisted synthesis, is crucial.[1][11]
Troubleshooting Guides
Issue: High Levels of D-Asp Isomer Detected in Final Peptide
This is a common issue indicating significant racemization has occurred. Below are potential causes and their corresponding solutions.
Possible Cause 1: Suboptimal Coupling Conditions
Activation of the amino acid's carboxyl group can lead to racemization, especially with highly efficient but aggressive coupling reagents or prolonged pre-activation times.[1][15]
Recommended Solutions:
-
Choose Milder Coupling Reagents: While reagents like HATU are highly effective, they can sometimes increase racemization for sensitive residues.[13] Using a carbodiimide (B86325) like DIC in combination with an additive like Oxyma or HOBt is often a safer choice.[13][16]
-
Avoid Strong Bases: When using onium salt reagents (HBTU, HATU), the choice of base is critical. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of the stronger diisopropylethylamine (DIPEA).[17]
-
Minimize Temperature: If using microwave-assisted synthesis, reduce the coupling temperature for racemization-prone residues like Asp, Cys, and His to 50°C or below.[11]
Table 1: Effect of Coupling Reagents on Racemization of Sensitive Amino Acids
| Amino Acid | Coupling System | % D-Isomer Formed (Racemization) | Recommended Action |
|---|---|---|---|
| Fmoc-L-His(Trt)-OH | HATU/NMM | High | Use a milder system like DIC/Oxyma.[13] |
| Fmoc-L-Cys(Trt)-OH | HBTU/DIPEA | High | Use DIC/Oxyma or add collidine as the base.[11][13] |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | ~1.8% | This is a mild system, but for extremely sensitive sequences, consider alternative Nα-protecting groups like DNPBS.[13] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible | This is a highly recommended system for Cys.[13] |
Data is illustrative and sourced from studies on sensitive amino acids, providing a general guide for Asp.
Possible Cause 2: Inadequate Asp Side-Chain Protection
The standard tert-butyl (OtBu) protecting group may not offer enough steric hindrance to prevent aspartimide formation in susceptible sequences.[7]
Recommended Solutions:
-
Utilize Bulky Protecting Groups: Replace Fmoc-Asp(OtBu)-OH with a derivative that has a more sterically demanding side-chain protecting group. These groups physically obstruct the intramolecular cyclization.
Table 2: Comparison of Asp Side-Chain Protecting Groups on Aspartimide Formation
| Asp Protecting Group | Model Sequence | Condition | % Aspartimide Formed |
|---|---|---|---|
| OtBu (tert-butyl) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 2h, RT | ~25% |
| OMpe (3-methylpent-3-yl) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 2h, RT | ~5% |
| OPhp (4-n-propyl-4-heptyl) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 2h, RT | <1% |
| OBno (5-n-butyl-5-nonyl) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 2h, RT | <1% |
Quantitative data is compiled from comparative studies to illustrate efficacy.[12]
Possible Cause 3: Harsh Fmoc-Deprotection Conditions
Prolonged exposure to 20% piperidine in DMF is a primary driver of aspartimide formation.[7]
Recommended Solutions:
-
Add an Acidic Additive: The addition of HOBt or Oxyma to the piperidine deprotection solution buffers its basicity and significantly suppresses aspartimide formation.[10]
-
Use a Weaker Base: Replace piperidine with a less aggressive base like piperazine (B1678402) or 50% morpholine.[9][10] Piperazine in combination with HOBt is particularly effective.[9]
Table 3: Impact of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Temperature | Relative Aspartimide Level |
|---|---|---|---|
| 20% Piperidine/DMF | None | Room Temp | High |
| 20% Piperidine/DMF | 0.1 M HOBt | Room Temp | Reduced |
| 5% Piperazine/DMF | 0.1 M HOBt | Room Temp | Significantly Reduced |
| 2% DBU / 2% Piperidine/DMF | None | Room Temp | Very High (Not Recommended) |
Data reflects general findings from multiple sources.[9][10][11]
Possible Cause 4: Unprotected Backbone Amide
For the most challenging sequences (e.g., Asp-Gly), even the strategies above may not completely eliminate racemization. The ultimate solution is to prevent the backbone amide from participating in the cyclization reaction.
Recommended Solutions:
-
Use Backbone Protection: Incorporate the amino acid following Asp as a dipeptide with a backbone protecting group. Commercially available dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are designed for this purpose. The Dmb group physically blocks the cyclization and is removed during the final TFA cleavage.[5][7]
-
Utilize Pseudoprolines: For Asp-Ser sequences, a pseudoproline dipeptide can be used to prevent aspartimide formation.[5]
Visualizations
Caption: Mechanism of Asp racemization via aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of Asp23 residue affects the aggregation properties of Alzheimer amyloid beta protein analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
Technical Support Center: Side Reaction Analysis in Asp-Arg Peptide Synthesis
Welcome to the Technical Support Center for troubleshooting side reactions in Asp-Arg peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, minimizing, and resolving common issues encountered during the synthesis of peptides containing the this compound motif.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing peptides with an this compound sequence?
A1: The most significant and common side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen following the aspartic acid (Asp) residue attacks the side-chain carbonyl group of Asp, forming a five-membered succinimide (B58015) ring. This reaction is base-catalyzed and is particularly prevalent during the repeated piperidine (B6355638) treatments used for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS).[1][2] The this compound sequence is considered susceptible to this side reaction.[1][3]
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation leads to several undesirable outcomes:
-
Formation of Impurities: The aspartimide ring can be opened by nucleophiles (like piperidine or water) to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide backbone continues from the side chain of the Asp residue.[1][4]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, leading to the formation of D-Asp isomers in the final peptide.[4]
-
Difficult Purification: The resulting β-peptides and diastereomers often have very similar physicochemical properties to the target peptide, making their separation by HPLC challenging.[2]
-
Reduced Yield: The formation of these byproducts directly reduces the overall yield of the desired peptide.[2]
Q3: Are there other significant side reactions to consider in this compound synthesis?
A3: Yes, another important side reaction to monitor is δ-lactam formation related to the arginine (Arg) residue. This intramolecular cyclization happens when the activated carboxylic acid of an incoming Fmoc-Arg-OH derivative reacts with a nitrogen of its own guanidino side chain.[5] This consumes the activated amino acid, preventing its incorporation into the peptide chain and resulting in a des-Arg (deleted arginine) sequence.[5][6]
Troubleshooting Guides
Aspartimide Formation: Prevention and Mitigation
-
Issue: Significant aspartimide-related impurities are detected by HPLC-MS.
-
Solution: Modify the Fmoc deprotection cocktail to reduce basicity or include additives that suppress the side reaction.
| Deprotection Cocktail | Efficacy in Reducing Aspartimide | Protocol Reference |
| 20% Piperidine / 0.1 M HOBt in DMF | Significantly reduces aspartimide formation.[6] | --INVALID-LINK-- |
| 5% Piperazine / 0.1 M HOBt in DMF | Generally causes less aspartimide formation than piperidine.[7] | --INVALID-LINK-- |
| 10% Dipropylamine (DPA) in DMF | Has been shown to significantly reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[8] | --INVALID-LINK-- |
-
Issue: Standard Fmoc-Asp(OtBu)-OH leads to unacceptable levels of aspartimide formation in a critical this compound sequence.
-
Solution: Employ an aspartic acid derivative with a bulkier side-chain protecting group to sterically hinder the cyclization reaction.
| Asp Protecting Group | Aspartimide Formation (%) per 10 min cycle in VKDR GYI model peptide | D-Asp (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 1.24 | 25 | [9] |
| Fmoc-Asp(OMpe)-OH | 0.4 | 11 | [9] |
| Fmoc-Asp(OBno)-OH | 0.06 | 1.1 | [9] |
-
Recommendation: For sequences highly prone to aspartimide formation, Fmoc-Asp(OBno)-OH is an excellent choice, as it virtually eliminates the side reaction.[7][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Asp-Arg Dipeptides in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with Aspartyl-Arginine (Asp-Arg) dipeptides in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound dipeptides in aqueous solutions?
A1: this compound dipeptides are susceptible to two main degradation pathways, primarily involving the aspartic acid residue:
-
Hydrolysis: Under acidic conditions (pH < 4), the peptide bond can be cleaved through acid-catalyzed hydrolysis, resulting in the formation of the individual amino acids, aspartic acid and arginine.[1]
-
Succinimide (B58015) Formation (Isomerization and Racemization): At neutral to alkaline pH, the side chain of the aspartic acid can undergo intramolecular cyclization to form a succinimide intermediate. This intermediate can then hydrolyze to form not only the original this compound dipeptide but also an isomeric form, isoaspartyl-arginine (iso-Asp-Arg). This process is a major cause of degradation and loss of biological activity.[1]
Q2: How does pH affect the stability of this compound dipeptide solutions?
A2: pH is a critical factor influencing the stability of this compound dipeptides. Generally, maximum stability is observed in the pH range of 4 to 5.[2]
-
Acidic pH (< 4): Promotes hydrolysis of the peptide bond.
-
Neutral to Alkaline pH (> 6): Favors the formation of the succinimide intermediate, leading to isomerization.
Q3: What is the impact of temperature on the stability of this compound dipeptide solutions?
A3: Elevated temperatures accelerate the degradation of this compound dipeptides. The degradation rate generally follows first-order kinetics and increases with rising temperature.[3] For optimal stability, it is recommended to store this compound dipeptide solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C to -80 °C) for long-term storage.
Q4: Can the formation of a salt bridge between the Asp and Arg residues enhance stability?
A4: The formation of an intramolecular salt bridge between the negatively charged carboxylate group of aspartic acid and the positively charged guanidinium (B1211019) group of arginine can influence the conformation of the dipeptide. While salt bridges can contribute to the stability of larger peptides and proteins, their effect on a small dipeptide in solution is complex and may not be sufficient to prevent degradation, especially at pH values that favor degradation pathways.
Q5: What are some common excipients used to enhance the stability of peptide solutions?
A5: Several types of excipients can be used to improve the stability of peptide formulations:
-
Buffers: Citrate (B86180) and phosphate (B84403) buffers are commonly used to maintain the optimal pH range for stability.
-
Sugars (Lyoprotectants/Cryoprotectants): Sugars like trehalose (B1683222) and mannitol (B672) can stabilize the peptide structure, particularly during freeze-thawing and lyophilization.
-
Antioxidants: Ascorbic acid can be included to protect against oxidative damage, although oxidation is not a primary degradation pathway for the this compound dipeptide itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of peptide concentration over time | - Hydrolysis of the peptide bond.- Adsorption to container surfaces. | - Adjust the pH of the solution to the optimal range of 4-5 using a suitable buffer (e.g., citrate or acetate).- Use low-adsorption vials (e.g., polypropylene (B1209903) or silanized glass).- Store the solution at a lower temperature (refrigerated or frozen). |
| Appearance of unexpected peaks in HPLC analysis | - Formation of iso-Asp-Arg isomer via succinimide intermediate.- Racemization of the aspartic acid residue. | - Confirm the identity of the new peaks using mass spectrometry.- If isomerization is confirmed, adjust the pH to the acidic range (if the application allows) to minimize this pathway.- Consider cyclization of the peptide to restrict conformational flexibility and inhibit succinimide formation. |
| Precipitation or aggregation of the dipeptide | - Poor solubility at the chosen pH or concentration.- Presence of denaturing agents. | - Determine the isoelectric point (pI) of the dipeptide and adjust the pH to be at least 2 units away from the pI.- Reduce the peptide concentration.- Add solubilizing excipients such as certain amino acids or non-ionic surfactants (after compatibility testing). |
Quantitative Data on Aspartyl Peptide Stability
Table 1: pH-Dependent Degradation of Aspartyl Peptides
| Peptide | pH | Temperature (°C) | Major Degradation Pathway | Half-life |
| Asp(OBzl)-Sar | 4-5 | 37 | Hydrolysis | 115 hours[2] |
| Glu(OBzl)-Sar | 4-5 | 37 | Hydrolysis | 30 days[2] |
| D-Glu(OBzl)-Ala | 4-5 | 37 | Hydrolysis | 152 days[2] |
| Antagonist [Arg6, D-Trp7,9, MePhe8]-substance P [6-11] | 4.2 | 63 | Not Specified | 150 days[4] |
Table 2: Temperature-Dependent Degradation of Verbascoside (as a model for glycosidic bond hydrolysis)
| Sample | Temperature (°C) | Rate Constant (k) (day⁻¹) | Activation Energy (Ea) (kJ/mol) | Shelf-life (t₉₀) (days) |
| AE extract | 4 | 0.0013 ± 0.0001 | 78.03 | 75[3] |
| 30 | 0.0199 ± 0.0002 | |||
| 40 | 0.0526 ± 0.0005 | |||
| 50 | 0.1345 ± 0.0007 | |||
| AE extract solution | 4 | 0.0085 ± 0.0002 | 49.24 | 12[3] |
| 30 | 0.0385 ± 0.0004 | |||
| 40 | 0.0718 ± 0.0005 | |||
| 50 | 0.1246 ± 0.0008 | |||
| AE extract-loaded SLNs | 4 | 0.0007 ± 0.0001 | 76.16 | 153[3] |
| 30 | 0.0104 ± 0.0002 | |||
| 40 | 0.0275 ± 0.0003 | |||
| 50 | 0.0699 ± 0.0005 |
Note: The data presented are for different peptides and molecules and should be used as a general guide. It is highly recommended to perform specific stability studies for the this compound dipeptide under your experimental conditions.
Experimental Protocols
Protocol 1: pH Stability Profiling of this compound Dipeptide
Objective: To determine the optimal pH for the stability of an this compound dipeptide solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 3 to 8.
-
Sample Preparation: Dissolve the this compound dipeptide in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples into sealed, low-adsorption vials and incubate them at a constant temperature (e.g., 40 °C for an accelerated study).
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent dipeptide and any degradation products.
-
Data Analysis: Plot the natural logarithm of the remaining dipeptide concentration versus time to determine the degradation rate constant (k) at each pH. The pH with the lowest k value represents the pH of maximum stability.
Protocol 2: Evaluation of Excipients for Stabilization
Objective: To assess the stabilizing effect of different excipients on an this compound dipeptide solution.
Methodology:
-
Optimal Buffer Selection: Prepare the optimal buffer identified in Protocol 1.
-
Excipient Stock Solutions: Prepare stock solutions of various excipients (e.g., 20% w/v trehalose, 10% w/v mannitol).
-
Sample Preparation: Dissolve the this compound dipeptide in the optimal buffer and add different concentrations of each excipient. Include a control sample with no excipients.
-
Incubation and Analysis: Follow the incubation and analysis steps as described in Protocol 1.
-
Data Analysis: Compare the degradation rate constants of the samples with and without excipients to determine the stabilizing effect of each excipient.
Visualizations
Caption: Degradation pathways of this compound dipeptides in solution.
Caption: Experimental workflow for peptide stability analysis and formulation optimization.
References
- 1. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of antagonist [Arg6, D-Trp7,9, MePhe8]-substance P [6-11] in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Asp-Arg Synthesis
Welcome to the technical support center for large-scale Asp-Arg dipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and analysis of this compound dipeptides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale synthesis of this compound.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Coupling Efficiency / Incomplete Reaction | Steric Hindrance: The bulky side chain of Arginine with its protecting group can hinder the coupling reaction. | - Use a more potent coupling reagent such as HATU, HCTU, or PyAOP.- Increase the concentration of the amino acid and coupling reagents to 0.5 M.- Consider a double coupling strategy for the Arginine residue. | [1] |
| Peptide Aggregation: The growing peptide chains may aggregate on the solid support, limiting reagent access. | - Synthesize at an elevated temperature.- Use a low-substitution resin or a more hydrophilic resin like TentaGel.- Gently sonicate the reaction vessel during coupling. | [1] | |
| Presence of Deletion Sequences in MS Analysis | Incomplete Coupling: The activated amino acid fails to couple completely to the growing peptide chain. | - See "Low Coupling Efficiency" above.- Perform a test cleavage and analyze the crude product by MS to identify problematic couplings early. | [1] |
| Aspartimide Formation | Base-Catalyzed Side Reaction: The side chain of Aspartic Acid can form a cyclic imide, especially during Fmoc deprotection with piperidine (B6355638). This is a common issue in sequences containing Asp. | - Use a protecting group for the Asp side chain that is more resistant to aspartimide formation, such as O-2,4-dimethyl-3-pentyl (OMpe).- Add an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution. | [1][2] |
| Lactam Formation at Arginine Residue | Intramolecular Cyclization: The activated Arginine can undergo intramolecular cyclization to form a δ-lactam, which is an inactive species. This is more common with carbodiimide (B86325) activators. | - Use phosphonium-based coupling reagents (e.g., PyBOP, PyAOP) instead of carbodiimide-based reagents.- Pre-activate the amino acid for a shorter period before adding it to the resin. | [1] |
| Difficulty in Purifying the Final Peptide | High Charge and Aggregation: The charged nature of Aspartic Acid and Arginine can lead to poor retention on reverse-phase HPLC columns and aggregation in solution. | - Use ion-exchange chromatography (IEC) as an initial purification step.- For reverse-phase HPLC, use an ion-pairing agent like perfluorobutyric acid (PFBA).- Purify at a pH away from the peptide's isoelectric point to increase solubility. | [1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of an this compound dipeptide?
A1: The main challenges stem from the unique properties of the individual amino acids. Arginine's bulky and strongly basic guanidinium (B1211019) side chain can cause steric hindrance and aggregation during synthesis. Aspartic acid is prone to a base-catalyzed side reaction leading to aspartimide formation, which can result in impurities that are difficult to separate.[1][4]
Q2: Which coupling reagents are recommended for this compound synthesis?
A2: For efficient coupling and to minimize side reactions, aminium/uronium or phosphonium (B103445) salt-based reagents are generally more effective than standard carbodiimide reagents.[5] Reagents like HATU, HCTU, and PyAOP are recommended for difficult couplings involving sterically hindered amino acids like Arginine.[1]
| Coupling Reagent Class | Examples | Key Advantages | Citation |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | High coupling efficiency, reduced racemization. COMU is noted for its solubility in a broad range of solvents and good performance with only 1 equivalent of base. | [5][6][7] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Effective for sterically hindered couplings and can minimize side reactions like lactam formation at Arginine. PyAOP is particularly effective for coupling N-methyl amino acids. | [5][6] |
| Carbodiimides | DCC, DIC, EDC | Commonly used but can lead to side reactions like dehydration of Asn/Gln and lactam formation at Arg. Byproducts of DCC can be difficult to remove in solid-phase synthesis. | [5][6] |
Q3: What protecting groups are optimal for Arginine and Aspartic Acid in Fmoc-based synthesis?
A3: The choice of protecting group is critical for a successful synthesis. For Arginine, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard choice as it is cleaved under standard TFA conditions. For Aspartic Acid, a tert-butyl (tBu) group is commonly used.[1] However, to minimize aspartimide formation, more acid-labile protecting groups or those that offer steric hindrance around the β-carboxyl group can be considered.[1]
Q4: What is a recommended cleavage and deprotection cocktail?
A4: A standard cleavage cocktail for peptides with Arg and Asp residues is Trifluoroacetic acid (TFA) with scavengers to protect against side reactions. A common mixture is TFA/TIS (triisopropylsilane)/water (95:2.5:2.5). The scavengers are crucial to quench reactive cations generated during the cleavage of protecting groups.
Q5: What are the best practices for purifying large-scale preparations of this compound?
A5: Due to the charged nature of the dipeptide, a multi-step purification strategy is often necessary. An initial purification by ion-exchange chromatography (IEC) can effectively separate the target peptide based on its charge.[1] This is often followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final polishing.[3] Using a C18 column with an appropriate ion-pairing agent is a common approach.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin for protected fragment synthesis or a pre-loaded Wang or Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF (3x), isopropanol (B130326) (3x), and DMF (3x).[1]
-
Coupling:
-
Pre-activate a 4-fold excess of the Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH or Fmoc-Asp(OtBu)-OH) with a 3.95-fold excess of a coupling agent (e.g., HCTU) and a 6-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.[1]
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.[1] For the Arg coupling, a double coupling may be beneficial.[1]
-
-
Washing: Wash the resin as in step 3.[1]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative (yellow) result indicates a complete reaction.[1]
-
Repeat: Repeat steps 2-6 for the next amino acid in the sequence.[1]
Protocol 2: Peptide Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, then dichloromethane (B109758) (DCM), and dry under vacuum.[1]
-
Cleavage Reaction: Add the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the resin (10 mL per gram of resin) and stir at room temperature for 2-4 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1]
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.[1]
-
Drying: Dry the crude peptide under vacuum.[1]
Protocol 3: Peptide Purification
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water.[1]
-
Primary Purification (Optional but Recommended): Perform ion-exchange chromatography (IEC) to separate the peptide based on charge.[1]
-
Secondary Purification (RP-HPLC):
-
Use a C18 reverse-phase column.[1]
-
Employ a gradient of acetonitrile (B52724) in water, both containing an ion-pairing agent like 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if aromatic residues are present).
-
Collect fractions containing the pure peptide.
-
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Caption: Aspartimide side reaction pathway during Fmoc deprotection.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 4. biotage.com [biotage.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing MS/MS Fragmentation for Asp-Arg Sequencing
Welcome to the technical support center for optimizing tandem mass spectrometry (MS/MS) fragmentation of peptides containing Aspartyl-Arginine (Asp-Arg) sequences. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometry analysis of peptides containing the this compound motif.
Question: Why am I observing poor fragmentation or low sequence coverage for my this compound containing peptide?
Answer:
Poor fragmentation of peptides containing this compound can be attributed to several factors, primarily the influence of the highly basic Arginine residue and the specific chemical properties of the Aspartic acid residue.
-
Proton Sequestration by Arginine: Arginine has a very high gas-phase basicity, meaning it strongly holds onto protons.[1] In collision-induced dissociation (CID), mobile protons are necessary to induce backbone fragmentation. When Arginine sequesters these protons, it can lead to limited and non-informative fragmentation, as the energy is not directed to the peptide backbone.[1][2]
-
Dominant Neutral Losses: Peptides containing Asp, Glu, Ser, and Thr can be prone to neutral losses of water (-18 Da), while those with Arg, Lys, Asn, and Gln may lose ammonia (B1221849) (-17 Da) during CID.[2][3] These events can dominate the spectrum, reducing the abundance of sequence-specific fragment ions.
-
Suboptimal Fragmentation Method: The choice of fragmentation technique significantly impacts the sequencing of this compound containing peptides. While CID is common, it may not be the most effective method due to the reasons mentioned above.
Troubleshooting Steps:
-
Optimize Fragmentation Energy: Systematically vary the collision energy (for CID/HCD) or activation time (for ETD) to find the optimal conditions for your specific peptide.
-
Consider Alternative Fragmentation Methods: If CID is yielding poor results, consider using Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD). ETD is often advantageous for peptides with highly basic residues as it is not dependent on mobile protons and produces c- and z-type fragment ions.[4][5][6] HCD can also provide more extensive fragmentation compared to CID.[7][8]
-
Chemical Derivatization: Modifying the Arginine residue with reagents like acetylacetone (B45752) can reduce its basicity, leading to improved fragmentation efficiency and more complete sequence information.[9]
-
Enzymatic Digestion Strategy: Using an alternative protease like Arg-C, which cleaves at the C-terminal side of Arginine, can generate peptides with Arginine at the C-terminus, which can sometimes lead to more predictable fragmentation.[10]
Question: My MS/MS spectrum is dominated by a single intense fragment ion, making it difficult to sequence the rest of the peptide. What is happening?
Answer:
This phenomenon is often due to the "Aspartic acid effect," where preferential cleavage occurs at the C-terminal side of an Aspartic acid residue.[1][11] This is particularly prominent when a basic residue like Arginine is present in the peptide. The Arginine residue sequesters protons, allowing the acidic side chain of Aspartic acid to initiate a charge-remote fragmentation pathway, leading to a dominant b- or y-ion.[11][12]
Troubleshooting Steps:
-
Lower the Collision Energy: Reducing the collision energy might decrease the intensity of the dominant fragment and allow for the observation of other, lower-abundance fragment ions.
-
Employ ETD: Electron Transfer Dissociation (ETD) is not susceptible to the Aspartic acid effect in the same way as CID. ETD cleaves the peptide backbone at different locations (N-Cα bond), generating c- and z-type ions, which can provide complementary sequence information.[6][13]
-
MSn Experiments: If your instrument is capable, performing MS3 fragmentation on the dominant fragment ion can help to further elucidate the sequence of that portion of the peptide.
Frequently Asked Questions (FAQs)
Q1: Which fragmentation method is best for sequencing peptides containing an this compound motif: CID, HCD, or ETD?
A1: The optimal fragmentation method can be peptide-dependent, but generally, ETD offers significant advantages for peptides with this compound motifs.
-
CID (Collision-Induced Dissociation): While widely used, CID can be challenging for this compound peptides due to proton sequestration by Arginine and the preferential cleavage at Aspartic acid.[1][12] This often results in incomplete fragmentation.
-
HCD (Higher-Energy Collisional Dissociation): HCD is a beam-type CID that can provide more extensive fragmentation than traditional ion trap CID and may overcome some of its limitations.[7][14] It can generate a more even distribution of fragment ions.[14]
-
ETD (Electron Transfer Dissociation): ETD is often the most effective method for peptides containing basic residues like Arginine.[4][6] It produces c- and z-type ions through a radical-driven process that is not dependent on mobile protons, leading to more comprehensive sequence coverage.[4][13] Combining CID and ETD can also be a powerful strategy, as the two methods provide complementary fragmentation patterns.[4][15]
Quantitative Comparison of Fragmentation Methods:
| Fragmentation Method | Peptide Identifications | Sequence Coverage | Key Advantages for this compound Peptides |
| CID | Higher number of identified peptides in large-scale studies.[4] | Generally lower than ETD for peptides with basic residues.[4] | Widely available and well-characterized. |
| HCD | Good for generating a rich series of b- and y-ions.[7] | Can be better than CID, but may still be influenced by basic residues. | Less susceptible to the low-mass cutoff of ion traps.[6] |
| ETD | Fewer peptide identifications than CID in some studies.[4] | Approximately 20% increase in sequence coverage over CID.[4] | Preserves post-translational modifications and is effective for highly charged peptides.[6][13] |
Q2: How does the position of Arginine relative to Aspartic acid in the peptide sequence affect fragmentation?
A2: The relative positioning of Asp and Arg can influence the fragmentation pattern. When Arginine is present, it tends to sequester protons. If Aspartic acid is also present, the conditions are favorable for the "Aspartic acid effect," leading to enhanced cleavage C-terminal to the Asp residue.[1][12] The efficiency of this effect can depend on the overall charge state of the peptide and the proximity of the two residues, although the long-range sequestration of protons by Arginine is a dominant factor.
Q3: Are there any specific considerations for sample preparation when analyzing this compound containing peptides?
A3: Standard proteomics sample preparation protocols are generally applicable. However, to improve fragmentation, you might consider:
-
Arginine Derivatization: As mentioned in the troubleshooting section, derivatizing Arginine residues with a reagent like acetylacetone can be performed post-digestion to reduce their basicity and improve fragmentation.[9]
-
Choice of Protease: While trypsin is the most common protease, it cleaves C-terminal to Lysine and Arginine. If your protein of interest has an this compound motif, using a different protease like Arg-C (cleaves after Arg) or Asp-N (cleaves N-terminal to Asp) could generate peptides that are more amenable to sequencing.[10]
Experimental Protocols
Protocol 1: Generic Workflow for Optimizing MS/MS Fragmentation
-
Initial Analysis with CID/HCD:
-
Perform a standard data-dependent acquisition (DDA) experiment using CID or HCD.
-
Set a stepped normalized collision energy (e.g., 25, 30, 35%) to acquire a range of fragmentation energies.
-
-
Data Evaluation:
-
Manually inspect the MS/MS spectra of your peptide of interest. Look for signs of poor fragmentation, such as a lack of sequence ions or a dominant single fragment.
-
Use proteomics software to assess sequence coverage.
-
-
ETD Analysis:
-
If CID/HCD results are suboptimal, perform an ETD experiment.
-
Optimize the ETD reaction time to maximize the number of fragment ions.
-
-
Alternating CID/ETD:
Protocol 2: Arginine Derivatization with Acetylacetone
This protocol is adapted from previously described methods.[9]
-
Sample Preparation: Start with your purified, digested peptide sample in a suitable buffer.
-
Reagent Preparation: Prepare a solution of acetylacetone.
-
Reaction: Mix the peptide sample with the acetylacetone solution and incubate at a controlled temperature. The exact conditions (concentration, temperature, and time) may need to be optimized for your specific peptide.
-
Quenching and Cleanup: Stop the reaction and desalt the sample using a C18 ZipTip or equivalent to remove excess reagent before MS analysis.
-
MS/MS Analysis: Analyze the derivatized peptide using your standard MS/MS workflow. The modification will result in a mass shift that needs to be accounted for in your data analysis.
Visualizations
References
- 1. Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Statistical characterization of HCD fragmentation patterns of tryptic peptides on an LTQ Orbitrap Velos mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve Asp-Arg peptide purification yield
Welcome to the technical support center for Asp-Arg peptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving purification yield and overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound dipeptides.
Question: Why is my peptide purification yield unexpectedly low?
Answer:
Low yield in this compound peptide purification can stem from several factors throughout the synthesis and purification process. Identifying the root cause is crucial for optimizing your protocol.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cleavage from Resin | If the peptide was synthesized via solid-phase peptide synthesis (SPPS), incomplete cleavage from the resin will result in less crude material available for purification. Review and optimize your cleavage protocol, ensuring sufficient time and appropriate cleavage cocktail composition.[1] |
| Peptide Precipitation During Purification | The zwitterionic nature of this compound can lead to poor solubility, especially near its isoelectric point (pI), causing it to precipitate on the column or in the collection tubes.[2] To mitigate this, consider collecting fractions into tubes containing a small amount of a solubilizing agent like 0.1% acetic acid.[1] |
| Irreversible Adsorption to the Column | The peptide may bind too strongly to the stationary phase, leading to poor recovery. Ensure the column is properly conditioned before injection and thoroughly cleaned between runs.[1] Consider using a different stationary phase (e.g., switching from C18 to C8 for RP-HPLC) that may have less aggressive interactions with your peptide. |
| Aggregation | This compound peptides, particularly those with multiple charged residues, can be prone to aggregation, which can lead to broader peaks and lower recovery.[1] To address this, try purifying at a lower concentration, adjusting the mobile phase pH away from the peptide's pI, or adding a small amount of an organic solvent like acetonitrile (B52724) to your sample diluent.[1] |
| Suboptimal Chromatography Conditions | An unoptimized purification method can lead to poor separation and loss of product. This includes incorrect mobile phase composition, a suboptimal gradient, or an inappropriate column choice. Systematic method development is key to maximizing yield. |
Question: I'm observing poor peak shape (tailing or broadening) in my RP-HPLC chromatogram. What could be the cause and how can I fix it?
Answer:
Poor peak shape is a common issue in the RP-HPLC of peptides and can significantly impact purity and yield.
Troubleshooting Poor Peak Shape in RP-HPLC:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | The basic arginine residue can interact with residual silanol (B1196071) groups on silica-based columns, causing peak tailing.[1] Maintaining a low pH mobile phase (e.g., with 0.1% Trifluoroacetic Acid - TFA) will protonate the silanols and minimize these unwanted interactions.[1] |
| Peptide Aggregation on the Column | Aggregation can lead to broad peaks.[1] Reducing the sample load on the column or adding a small amount of an organic solvent (e.g., acetonitrile) to your sample diluent can help disrupt aggregates.[1] |
| Inappropriate Mobile Phase pH | The ionization state of the Asp and Arg residues is pH-dependent and affects the peptide's interaction with the stationary phase.[3] Experiment with different mobile phase pH values to find the optimal condition for sharp, symmetrical peaks. Ensure the chosen pH is compatible with your column's stability range.[4][5] |
| Column Overload | Injecting too much peptide can saturate the column, leading to peak distortion.[1] Reduce the amount of sample injected to see if the peak shape improves. |
Frequently Asked Questions (FAQs)
Question: What is the most common technique for purifying this compound peptides?
Answer:
The most widely used technique for peptide purification, including for dipeptides like this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][7] This method separates peptides based on their hydrophobicity. For highly charged peptides like this compound, a two-step approach involving Ion-Exchange Chromatography (IEX) followed by RP-HPLC can be highly effective.[2] IEX separates molecules based on their net charge and can be a valuable initial step to remove impurities with different charge characteristics.[8][9]
Question: How do I choose the right column for RP-HPLC of an this compound dipeptide?
Answer:
For a small, hydrophilic dipeptide like this compound, a C18 column is generally a good starting point.[] However, if you experience issues with retention or peak shape, you might consider a C8 column, which is slightly less hydrophobic.[1] For peptides in general, wide-pore columns (e.g., 300 Å) are often recommended as they can improve mass transfer.[2]
Question: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide purification?
Answer:
TFA serves two main purposes in RP-HPLC of peptides. Firstly, it acts as an ion-pairing agent, forming a neutral complex with the charged residues of the peptide, which enhances retention and improves peak shape.[] Secondly, it lowers the pH of the mobile phase, which helps to protonate silanol groups on the silica-based stationary phase, reducing unwanted secondary interactions.[1]
Question: How can I improve the solubility of my crude this compound peptide before purification?
Answer:
The solubility of zwitterionic peptides like this compound is highly pH-dependent. Since the peptide has both an acidic (Asp) and a basic (Arg) residue, its solubility will be lowest at its isoelectric point. To improve solubility, it is recommended to dissolve the peptide in a solution with a pH that is significantly different from its pI. For a peptide containing a basic residue like arginine, dissolving it in a slightly acidic solution (e.g., 0.1% TFA or 1% acetic acid) can improve solubility.[1]
Question: What are some potential side reactions to be aware of during this compound peptide purification?
Answer:
A key side reaction to be aware of is aspartimide formation. This can occur under both acidic and basic conditions, where the aspartic acid side chain forms a cyclic imide. This can lead to the formation of impurities that are difficult to separate from the desired peptide.
Quantitative Data Summary
The following tables provide illustrative data on how different parameters can affect the purification yield of a dipeptide like this compound. Please note that these are representative values and actual results will vary depending on the specific experimental conditions.
Table 1: Illustrative Yield Comparison of Different RP-HPLC Columns
| Stationary Phase | Pore Size (Å) | Typical Purity (%) | Illustrative Yield (%) | Notes |
| C18 | 120 | 95.2 | 85 | Good starting point for hydrophilic peptides. |
| C8 | 120 | 96.1 | 88 | May provide better peak shape for some peptides. |
| C18 | 300 | 97.5 | 92 | Wide-pore columns can improve recovery for larger peptides and reduce aggregation. |
| Phenyl | 120 | 94.8 | 83 | Offers alternative selectivity based on aromatic interactions. |
Table 2: Illustrative Impact of Mobile Phase pH on RP-HPLC Yield
| Mobile Phase pH | Ion-Pairing Agent | Typical Purity (%) | Illustrative Yield (%) | Notes |
| 2.1 | 0.1% TFA | 96.8 | 90 | Standard condition for good peak shape and retention. |
| 3.5 | 0.1% Formic Acid | 95.5 | 87 | Milder acid, may be preferred for sensitive peptides. |
| 7.0 | Phosphate (B84403) Buffer | 92.1 | 75 | Neutral pH can lead to broader peaks and lower recovery for charged peptides. |
Experimental Protocols
Detailed Protocol for RP-HPLC Purification of this compound Dipeptide
This protocol outlines a general procedure for the purification of an this compound dipeptide using RP-HPLC. Optimization will be required for specific samples and systems.
1. Materials and Reagents:
-
Crude this compound dipeptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 120 Å pore size)
-
HPLC system with a UV detector
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. Degas both mobile phases before use.
3. Sample Preparation:
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
4. HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Gradient Elution:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 35% B (linear gradient)
-
35-40 min: 35% to 95% B (linear gradient for column wash)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
5. Post-Purification Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Detailed Protocol for Ion-Exchange Chromatography of this compound Dipeptide
This protocol provides a general method for the initial purification or separation of this compound dipeptide using cation-exchange chromatography.
1. Materials and Reagents:
-
Crude this compound dipeptide
-
Strong cation-exchange (SCX) column
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 3.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate with 1 M NaCl, pH 3.0)
-
HPLC or FPLC system with a UV detector
2. Column Preparation:
-
Equilibrate the SCX column with Binding Buffer for at least 5-10 column volumes until the pH and conductivity of the effluent match the buffer.[10]
3. Sample Preparation:
-
Dissolve the crude peptide in the Binding Buffer.
-
Ensure the pH of the sample is adjusted to the pH of the Binding Buffer to facilitate binding to the column.
-
Filter the sample through a 0.22 µm syringe filter.
4. Chromatography Method:
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate.
-
Wash: Wash the column with Binding Buffer (5-10 column volumes) to remove unbound and weakly bound impurities. Monitor the UV absorbance until it returns to baseline.
-
Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (0-100% Elution Buffer over 20-30 column volumes).
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions across the elution peak.
5. Post-Purification Processing:
-
Analyze the fractions for the presence and purity of the this compound dipeptide, for example, by analytical RP-HPLC.
-
Pool the desired fractions.
-
The peptide will be in a high-salt buffer, so a desalting step (e.g., using a desalting column or RP-HPLC) is necessary before lyophilization.
Visualizations
Caption: Experimental workflow for this compound peptide purification.
Caption: Troubleshooting logic for low purification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. gb.gilson.com [gb.gilson.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
Technical Support Center: Asp-Arg Peptide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of peptides containing the Aspartate-Arginine (Asp-Arg) sequence.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for peptides containing an this compound sequence?
A1: The primary degradation pathway for peptides containing an this compound sequence is initiated by the formation of a succinimide (B58015) (aspartimide) intermediate.[1][2] This occurs through an intramolecular nucleophilic attack of the backbone nitrogen of the arginine residue on the side-chain carbonyl group of the aspartic acid.[1] This intermediate is unstable and can subsequently undergo two main degradation reactions:
-
Isomerization: The succinimide ring can be hydrolyzed to form not only the original this compound linkage but also an isomeric β-aspartyl-arginine (isothis compound) linkage.[3]
-
Peptide Bond Cleavage: Under acidic conditions, the peptide bond C-terminal to the aspartic acid residue can be cleaved.[4][5]
Additionally, racemization of the aspartyl residue can occur via the succinimide intermediate, leading to the formation of D-Asp and D-isoAsp enantiomers. While enzymatic degradation by proteases that recognize arginine can also occur, the chemical instability of the Asp residue is often the primary concern.
Q2: How does the Arg residue influence the degradation of the adjacent Asp residue?
A2: The amino acid residue C-terminal to an aspartic acid plays a crucial role in the rate of succinimide formation.[6] While glycine (B1666218) (Asp-Gly) is known to be the most labile sequence due to its lack of steric hindrance, arginine in the this compound sequence also contributes to instability.[1][7] The bulky guanidinium (B1211019) side chain of arginine can influence the local conformation and potentially the rate of aspartimide formation.[1] While direct quantitative comparisons are sparse, this compound is recognized as a motif prone to this degradation pathway.[2]
Q3: What are the optimal pH and temperature conditions for storing a peptide containing an this compound sequence?
A3: For optimal stability, peptides containing an this compound sequence should generally be stored at a pH between 5 and 6.[8] At very acidic pH (below 4), acid-catalyzed hydrolysis of the peptide bond C-terminal to the Asp residue is accelerated.[4] At neutral to alkaline pH, the formation of the succinimide intermediate is favored, leading to isomerization.[9] Therefore, a slightly acidic pH represents a compromise to minimize both degradation pathways. For long-term storage, it is recommended to keep the peptide in a lyophilized form at -20°C or -80°C.[10] If in solution, it should be stored frozen in single-use aliquots to avoid repeated freeze-thaw cycles.[8]
Q4: What formulation strategies can be employed to enhance the stability of this compound containing peptides?
A4: Several formulation strategies can help stabilize peptides with an this compound sequence:
-
pH and Buffer Optimization: As mentioned, maintaining a pH between 5 and 6 is critical. The choice of buffer can also be important, with citrate (B86180) and acetate (B1210297) buffers being common choices.
-
Use of Excipients:
-
Amino Acids: Arginine and glutamate (B1630785) have been shown to act as stabilizers for some proteins and may help reduce aggregation.[11][12]
-
Sugars and Polyols: Cryoprotectants and lyoprotectants like sucrose, trehalose, and mannitol (B672) can stabilize the peptide during freezing and lyophilization.[13]
-
-
Control of Ionic Strength: The salt concentration can influence peptide stability and should be optimized.
-
Antioxidants: If the peptide contains other susceptible residues like methionine or cysteine, the addition of antioxidants may be necessary.
Q5: Are there any chemical modifications that can prevent this compound degradation?
A5: Yes, several chemical modification strategies can enhance the stability of peptides containing this compound:
-
D-Amino Acid Substitution: Replacing the L-Asp with a D-Asp can significantly reduce the rate of succinimide formation.
-
N-methylation: Methylation of the backbone nitrogen of the arginine residue can prevent the intramolecular cyclization required for aspartimide formation.
-
Protecting Groups (During Synthesis): During solid-phase peptide synthesis (SPPS), using sterically bulky protecting groups for the aspartic acid side chain, such as 3-methylpent-3-yl (OMpe) or 5-butylnonan-5-yl (OBno), can significantly reduce the formation of aspartimide impurities.[1][14] Backbone protection with a dimethoxybenzyl (Dmb) group on the glycine nitrogen in an Asp-Gly sequence is also a highly effective strategy.[15]
Troubleshooting Guides
Issue 1: Rapid loss of peptide bioactivity in solution.
| Possible Cause | Troubleshooting Steps |
| Aspartimide formation leading to isomerization and loss of active conformation. | 1. Verify Degradation: Analyze the peptide solution over time using RP-HPLC and LC-MS to identify and quantify the formation of isoAsp isomers and other degradation products.[9] 2. Optimize pH: Adjust the pH of the buffer to the optimal range of 5-6. 3. Lower Temperature: Store the peptide solution at 4°C for short-term use and frozen (-20°C or -80°C) for long-term storage. |
| Peptide bond cleavage. | 1. Check pH: Ensure the pH is not in the highly acidic range (below 4). 2. Analyze Fragments: Use LC-MS to detect smaller peptide fragments resulting from hydrolysis. |
| Enzymatic degradation (if in a biological matrix). | 1. Perform Serum Stability Assay: Incubate the peptide in serum and analyze its degradation over time. 2. Incorporate Protease Inhibitors: For in vitro experiments, consider adding a protease inhibitor cocktail to the medium. 3. Modify Peptide: If enzymatic degradation is confirmed, consider peptide modifications such as D-amino acid substitution or terminal capping (N-acetylation, C-amidation). |
Issue 2: Aggregation and precipitation of the peptide.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products that are less soluble. | 1. Characterize Precipitate: If possible, analyze the precipitate to determine if it is the intact peptide or degradation products. 2. Optimize Formulation: Adjust the pH and ionic strength of the solution. Consider adding solubilizing excipients like arginine or glutamate.[12] |
| Intermolecular interactions. | 1. Lower Peptide Concentration: Work with more dilute peptide solutions. 2. Screen Excipients: Test the effect of different excipients (e.g., sugars, polyols, surfactants) on peptide solubility and aggregation. |
Quantitative Data Summary
The rate of aspartimide formation is highly sequence-dependent. While specific kinetic data for this compound is not as extensively published as for other sequences, the following table summarizes the relative lability of different Asp-X sequences to provide context.
| Asp-X Sequence | Relative Rate of Aspartimide Formation | Key Considerations |
| Asp-Gly | Very High | Glycine's lack of a side chain offers minimal steric hindrance to the formation of the succinimide ring, making this the most unstable sequence.[1][7] |
| Asp-Ser | High | The hydroxyl group of serine can potentially catalyze the cyclization reaction.[1] |
| Asp-Ala | Moderate | The small methyl side chain of alanine (B10760859) provides some steric hindrance compared to glycine.[1] |
| This compound | Prone to degradation | The bulky and charged nature of the arginine side chain influences the local peptide conformation and susceptibility to aspartimide formation.[2] |
| Asp-Pro | Low (for aspartimide formation), but high for acid-catalyzed cleavage | The rigid ring structure of proline makes it difficult for the backbone nitrogen to attack the Asp side chain. However, the Asp-Pro bond is particularly susceptible to acid-catalyzed hydrolysis.[4] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of an this compound Containing Peptide
This protocol outlines a general method to assess the chemical stability of a peptide containing an this compound sequence under different pH conditions.
Materials:
-
Lyophilized this compound containing peptide of high purity (>95%)
-
Buffers of different pH (e.g., 0.1 M HCl for pH 1-2, 100 mM acetate buffer for pH 4-5, 100 mM phosphate (B84403) buffer for pH 6-8)
-
Incubator or water bath set to a desired temperature (e.g., 37°C for accelerated stability)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water or acetonitrile)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for product identification
Methodology:
-
Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the peptide (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at a neutral pH where the peptide is known to be soluble).
-
Incubation: a. Aliquot the different pH buffers into separate low-binding microcentrifuge tubes. b. Spike the peptide stock solution into each buffer to a final concentration (e.g., 100 µg/mL). c. Take a time-zero (T=0) sample from each pH condition immediately. Quench the reaction by adding an equal volume of the quenching solution. Store at 4°C until analysis. d. Incubate the remaining samples at the desired temperature (e.g., 37°C).
-
Time Points: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each pH condition and quench it as described for the T=0 sample.
-
Sample Preparation for Analysis: a. Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated material. b. Carefully transfer the supernatant to HPLC vials.
-
RP-HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A suitable gradient to separate the parent peptide from its degradation products (e.g., 5-50% B over 30 minutes). e. Flow Rate: 1.0 mL/min. f. Detection: UV at 214 nm and 280 nm. g. Quantification: Calculate the percentage of the intact peptide remaining at each time point relative to the T=0 sample by comparing the peak areas.
-
LC-MS Analysis: a. Analyze the samples using an LC-MS system to identify the mass of the degradation products. b. The formation of isoAsp will result in a product with the same mass as the parent peptide but typically a slightly different retention time on RP-HPLC. c. Peptide cleavage products will have lower masses corresponding to the resulting fragments. d. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of the degradation products and pinpoint the site of modification.
Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. hplc.eu [hplc.eu]
- 4. Mass spectrometric and chemical stability of the Asp-Pro bond in herpes simplex virus epitope peptides compared with X-Pro bonds of related sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Differentiating Asp and isoAsp Isomers by Mass Spectrometry
Welcome to the technical support center for the differentiation of Aspartyl (Asp) and isoaspartyl (isoAsp) isomers using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate between Asp and isoAsp isomers using mass spectrometry?
A1: Differentiating between Asp and isoAsp isomers is challenging primarily because they are isobaric, meaning they have the exact same molecular weight and net charge.[1][2] This makes them indistinguishable by mass alone. While some chromatographic separation is possible, co-elution is a common issue.[3] Furthermore, standard collision-induced dissociation (CID) fragmentation often produces identical b- and y-ion fragments for both isomers, making unambiguous identification difficult without specialized techniques.[1][4][5]
Q2: What is the most reliable mass spectrometry method for identifying isoAsp residues?
A2: Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are considered the most reliable methods for the definitive identification of isoAsp residues.[6][7] These fragmentation techniques generate specific diagnostic fragment ions, namely c+57 and z-57, which are unique to peptides containing an isoAsp residue.[1][8][9] These characteristic ions arise from a specific cleavage of the Cα-Cβ bond within the isoAsp residue.[10]
Q3: Can I use Collision-Induced Dissociation (CID) to differentiate between Asp and isoAsp?
A3: While CID is a common fragmentation method, it is not considered a standalone technique for the unambiguous assignment of isoAsp.[6] Although some studies have reported reproducible differences in the intensity ratios of b/y ions between Asp and isoAsp containing peptides, these are highly dependent on the peptide sequence and instrument settings.[11][12] Therefore, CID can provide clues but should be supplemented with other techniques for confident identification.
Q4: How does the presence of an isoAsp residue affect the chromatographic separation of peptides?
A4: Peptides containing an isoAsp residue often elute slightly earlier than their corresponding Asp-containing counterparts during reversed-phase liquid chromatography (RP-LC).[1][6] This is a commonly observed phenomenon that can be an initial indicator of the presence of isoAsp. However, complete baseline separation is not always achieved, and co-elution can occur, necessitating mass spectrometric methods for confirmation.[3][13]
Q5: What is the significance of the succinimide (B58015) intermediate in isoAsp formation?
A5: The formation of isoAsp from either an Asp or an asparagine (Asn) residue proceeds through a common succinimide intermediate.[14][15] This cyclic intermediate is unstable and can hydrolyze to form either the original Asp residue or the isoAsp isomer, typically in a ratio of approximately 1:3.[16] Understanding this mechanism is crucial as it explains the origin of isoAsp and its prevalence in proteins.
Troubleshooting Guide
Issue 1: I am not observing the diagnostic c+57 and z-57 ions in my ETD/ECD spectra.
-
Possible Cause 1: Low abundance of the isoAsp-containing peptide. The diagnostic ions for isoAsp can be of low intensity, often around 5% of the major fragment ions.[3] If the isoAsp-containing peptide is a minor component in a mixture, these ions may be indistinguishable from noise.
-
Solution: Consider using methods to enrich the isoAsp-containing peptide prior to MS analysis. One approach is to use the enzyme Asp-N, which selectively cleaves at the N-terminal side of Asp residues but not isoAsp residues.[3] This will digest the Asp-containing peptides into smaller fragments, effectively enriching the intact isoAsp peptide.
-
-
Possible Cause 2: Inefficient ETD/ECD fragmentation for the specific peptide. The efficiency of ETD/ECD can be dependent on the charge state and sequence of the peptide. For doubly charged precursor ions, supplemental activation may be necessary to obtain a good quality ETD spectrum with the diagnostic ions.[17][18]
-
Possible Cause 3: The modification is an Asp residue, not isoAsp. The absence of the c+57 and z-57 ions is an indicator that the residue is indeed Asp.
-
Solution: Analyze the fragmentation spectrum for other characteristic patterns. While not as definitive as the isoAsp diagnostic ions, some methods report diagnostic ions for Asp, such as the M-60 peak in ECD.[19]
-
Issue 2: My Asp and isoAsp containing peptides are co-eluting during LC separation.
-
Possible Cause 1: Suboptimal chromatographic conditions. The separation of these isomers is highly dependent on the column chemistry, gradient, and mobile phase composition.
-
Possible Cause 2: The peptide sequence itself makes separation difficult. For some peptide sequences, achieving baseline separation may be extremely challenging regardless of the chromatographic conditions.
-
Solution: In cases of co-elution, rely on the mass spectrometer's ability to differentiate the isomers. ETD or ECD fragmentation of the co-eluting peak can still provide unambiguous identification of the isoAsp-containing species through its diagnostic ions.[3]
-
Experimental Protocols
Protocol 1: General Workflow for isoAsp Identification using LC-MS/MS with ETD
This protocol outlines a standard approach for the analysis of peptides for the presence of isoaspartate.
-
Sample Preparation:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer capable of ETD fragmentation (e.g., Orbitrap or ion trap).[6]
-
Ionization Mode: Positive electrospray ionization (ESI).[6]
-
MS1 Scan Range: m/z 300-2000.[6]
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from each MS1 scan for MS/MS fragmentation.[6]
-
Charge State Inclusion: Prioritize multiply charged ions (e.g., 2+ to 5+) for fragmentation.[6]
-
Fragmentation:
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Search for the expected mass of the peptide.
-
Manually inspect the ETD spectra for the presence of the diagnostic c+57 and z-57 fragment ions to confirm the presence and location of isoAsp.[6]
-
Compare retention times and CID fragmentation patterns of any observed isomeric peaks.[6]
-
Data Presentation
Table 1: Comparison of Mass Spectrometry Fragmentation Techniques for Asp/isoAsp Differentiation
| Fragmentation Method | Diagnostic Ions for isoAsp | Diagnostic Ions for Asp | Applicability | Key Advantages | Key Limitations |
| ETD/ECD | c+57 and z-57[1][8] | M-60 (in ECD)[19] | Multiply charged precursor ions[10] | Unambiguous identification of isoAsp.[1] | Less efficient for singly charged ions.[10] |
| CID/HCD | None (generally)[4][5] | None (generally)[4][5] | Widely applicable | Robust and well-established | Cannot reliably differentiate isomers based on fragment masses.[1] |
| UVPD | Enhanced y-18/y-45/y-46 ions[20] | Enhanced w/w+1/y-1/x ions[20] | Protonated and deprotonated peptides | Can differentiate isomers based on relative abundances of unique fragments.[20] | Requires specialized instrumentation. |
| ISD | c'+57 and z•−57 (with hydrogen-donating matrix)[10] | Not specified | MALDI-generated ions | Can produce ECD-like fragments for singly charged precursors.[10] | Not a high-throughput method.[10] |
| CTD | c+57[21][22] | Enhanced a-ions[22] | Peptides with Asp isomers | Can differentiate between L and D forms of Asp and isoAsp.[21] | Newer technique, less widely adopted. |
Table 2: Example of Diagnostic Ion Data from ETD Fragmentation
This table shows an example of observed masses for diagnostic ions in an ETD experiment on a peptide (H6) containing an isoAsp modification at position 55.[4][16]
| Peptide | Precursor m/z | Diagnostic Ion | Theoretical Mass (Da) | Observed Mass (Da) |
| isoAsp H6 | Varies | c11 + 57 | 1292.5 | 1292.5 |
| z9 - 57 | 951.5 | 951.5 | ||
| Asp H6 | Varies | c11 + 57 | 1292.5 | Not Detected |
| z9 - 57 | 951.5 | Not Detected |
Visualizations
Caption: Formation of Asp and isoAsp via a common succinimide intermediate.
Caption: A typical experimental workflow for the identification of isoAsp residues.
References
- 1. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Isoaspartic Acid by Selective Proteolysis with Asp-N and Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. msvision.com [msvision.com]
- 6. benchchem.com [benchchem.com]
- 7. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In-Source Decay Characterization of Isoaspartate and β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Identification of Asp Isomerization in Proteins by 18O Labeling and Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Isoaspartome | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Stability Showdown: Glu-Arg Eclipses Asp-Arg in Alpha-Helical Salt Bridges
A detailed comparison reveals that salt bridges formed between glutamic acid and arginine (Glu-Arg) provide greater thermodynamic stability to alpha-helices than those formed between aspartic acid and arginine (Asp-Arg). This enhanced stability is attributed to the greater conformational flexibility of the longer glutamic acid side chain, which allows for more favorable geometries within the helical structure.
Researchers in drug development and protein engineering frequently leverage salt bridges—electrostatic interactions between oppositely charged amino acid residues—to stabilize protein structures. A comprehensive study by Meuzelaar, Vreede, and Woutersen provides critical data on the comparative stability of different salt bridge pairings within alpha-helical peptides. Their findings indicate a clear trend in thermodynamic stability for salt bridges with an i, i+4 spacing (where the interacting residues are four positions apart in the sequence, optimal for a helical turn), with the Glu-Arg pairing being superior to the this compound pairing.
Thermodynamic Stability Comparison
The stability of alpha-helical peptides containing either this compound or Glu-Arg salt bridges was quantified by determining their melting temperatures (Tm) and the change in enthalpy (ΔH) and Gibbs free energy (ΔG) upon unfolding. The data, summarized below, demonstrates that peptides with Glu-Arg pairs consistently exhibit higher melting temperatures and more favorable energetic profiles, indicating a more stable helical conformation.
| Peptide ID | Salt Bridge Pair (i, i+4) | Tm (°C) | ΔH (kJ/mol) | ΔG at 278 K (kJ/mol) |
| (i+4) DR | This compound | 29.8 ± 0.3 | -132 ± 4 | -1.1 ± 0.1 |
| (i+4) ER | Glu-Arg | 36.6 ± 0.2 | -160 ± 3 | -2.4 ± 0.1 |
Data extracted from Meuzelaar et al., Biophysical Journal, 2016.
The data clearly shows that the peptide with the Glu-Arg salt bridge has a melting temperature approximately 7°C higher than the one with the this compound bridge. Furthermore, the more negative values for ΔH and ΔG for the Glu-Arg containing peptide indicate that its folded helical state is enthalpically and thermodynamically more stable.
Factors Influencing Salt Bridge Stability
The observed difference in stability can be attributed to several factors related to the amino acid side chains and their interaction within the alpha-helix. The shorter side chain of aspartic acid imposes more geometric constraints compared to the longer, more flexible side chain of glutamic acid. This additional flexibility allows the Glu-Arg pair to adopt a more optimal geometry for electrostatic interaction and hydrogen bonding within the rigid structure of the alpha-helix.
Caption: Factors influencing alpha-helix salt bridge stability.
Experimental Protocols
The quantitative data presented was obtained through a combination of experimental techniques, primarily Ultraviolet (UV) Circular Dichroism spectroscopy for thermodynamic analysis, and complemented by molecular dynamics simulations.
Ultraviolet (UV) Circular Dichroism Spectroscopy
Objective: To determine the thermodynamic parameters (Tm, ΔH, and ΔG) of peptide unfolding by monitoring the change in helicity as a function of temperature.
Methodology:
-
Sample Preparation: Peptides were synthesized and purified, then dissolved in a 10 mM potassium phosphate (B84403) buffer. For experiments at neutral pH (where salt bridges form), the pH was adjusted to 7. For acidic conditions (to break the salt bridges), the pH was adjusted to ≤2.5. The final peptide concentration was approximately 25 μM.
-
Instrumentation: CD measurements were performed on a Jasco J-815 spectropolarimeter equipped with a Peltier temperature controller.
-
Data Acquisition:
-
Far-UV CD spectra were recorded from 260 to 190 nm in a 1 mm path-length quartz cuvette.
-
Thermal denaturation curves were obtained by monitoring the CD signal at 222 nm (a characteristic wavelength for alpha-helical structures) while increasing the temperature from 0 to 80°C at a rate of 1°C per minute.
-
-
Data Analysis: The thermal unfolding transitions were analyzed by fitting the data to a two-state model to extract the melting temperature (Tm) and the enthalpy of unfolding (ΔH). The Gibbs free energy of unfolding (ΔG) at a specific temperature (278 K) was then calculated using the Gibbs-Helmholtz equation.
Molecular Dynamics (MD) Simulations
Objective: To gain detailed insight into the folded and unfolded conformations and the relative populations of salt bridges.
Methodology:
-
System Setup: All-atom MD simulations were performed using the GROMACS 4.6.5 software package. The peptides were modeled using the GROMOS 54a7 force field and solvated in a cubic box of SPC/E water molecules.
-
Simulation Parameters:
-
The systems were simulated under periodic boundary conditions.
-
A v-rescale thermostat and a Parrinello-Rahman barostat were used to maintain constant temperature and pressure.
-
Long-range electrostatic interactions were treated with the particle mesh Ewald method.
-
The integration time step was 2 fs.
-
-
Analysis: The simulations were run for a sufficient duration to allow for the observation of folding and unfolding events. The trajectories were then analyzed to determine the frequency and geometry of salt bridge formation between the charged residue pairs.
In Vitro Bioactivity Showdown: RGD Peptide vs. Asp-Arg Dipeptide in Cell Adhesion
For researchers, scientists, and drug development professionals, the selection of appropriate peptide motifs is critical for modulating cell behavior in vitro. The Arg-Gly-Asp (RGD) tripeptide is a cornerstone of cell adhesion research, renowned for its ability to mediate cell-matrix interactions. This guide provides an objective, data-driven comparison of the in vitro bioactivity of the well-established RGD peptide with the Asp-Arg (D-R) dipeptide, highlighting their respective roles, or lack thereof, in cell adhesion.
The tripeptide Arginine-Glycine-Aspartic acid (RGD) is extensively documented as the primary recognition motif for a significant portion of the integrin family of cell surface receptors.[1][2] Integrins, upon binding to RGD sequences present in extracellular matrix (ECM) proteins, trigger intracellular signaling cascades that are fundamental to cell adhesion, migration, proliferation, and survival. In stark contrast, the dipeptide Aspartic acid-Arginine (this compound or D-R) is not recognized in scientific literature as a mediator of cell adhesion through a similar mechanism. While dipeptides, in general, have various biological roles, from neurotransmission to nutritional sources, evidence supporting a direct role for the this compound sequence in integrin-mediated cell adhesion is absent.[3][4][5]
Quantitative Analysis of RGD Peptide Bioactivity
The bioactivity of RGD peptides is frequently quantified by their binding affinity to various integrin subtypes and their efficacy in promoting cell adhesion. The half-maximal inhibitory concentration (IC50) is a common metric for binding affinity, indicating the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to its receptor.
| Peptide Sequence | Integrin Subtype | IC50 (nM) | Cell Type | Assay Type |
| RGD | αvβ3 | 89 | Not Specified | Competitive Binding Assay |
| RGD | α5β1 | 335 | Not Specified | Competitive Binding Assay |
| RGD | αvβ5 | 440 | Not Specified | Competitive Binding Assay |
| GRGDSP | Not Specified | >1000 µM (for inhibition) | Human Melanoma Cells | Cell Invasion Assay |
Note: Lower IC50 values indicate higher binding affinity. Data for this compound is not available as it is not documented to bind to integrins in this context.
Mechanism of Action: RGD-Mediated Cell Adhesion
The binding of the RGD motif to the extracellular domain of integrin heterodimers initiates a cascade of intracellular events. This process, known as outside-in signaling, leads to the clustering of integrins and the recruitment of a complex of signaling and structural proteins to form focal adhesions. Key to this process is the activation of Focal Adhesion Kinase (FAK), which autophosphorylates and creates docking sites for other proteins like Src family kinases, ultimately leading to the reorganization of the actin cytoskeleton and the promotion of cell spreading and adhesion.[2]
The Case of this compound (D-R): An Absence of Evidence
A thorough review of scientific literature reveals no evidence to support the hypothesis that the this compound dipeptide functions as a recognition motif for integrins or promotes cell adhesion in a manner analogous to the RGD sequence. While some dipeptides have been shown to have biological activity, such as β-Asp-Arg dipeptides demonstrating growth-promoting effects in the context of animal feed, this is unrelated to the specific mechanism of integrin-mediated cell adhesion.[6] Therefore, a direct in vitro comparison of the cell adhesion bioactivity of this compound to RGD is not feasible due to the lack of positive data for the former.
Experimental Protocols
To aid researchers in the evaluation of peptide-mediated cell adhesion, detailed protocols for key in vitro assays are provided below. These protocols are standard for assessing the bioactivity of peptides like RGD.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with a peptide of interest.
Methodology:
-
Plate Coating: Aseptically coat the wells of a 96-well tissue culture plate with a solution of the peptide (e.g., 10-50 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with sterile PBS and block any remaining non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Seeding: Harvest cells using a non-enzymatic cell dissociation solution to preserve surface receptors. Resuspend the cells in a serum-free medium and seed them into the coated wells at a density of 2-5 x 10^4 cells per well.
-
Incubation: Allow the cells to adhere for 1-2 hours at 37°C in a humidified incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the remaining adherent cells with 4% paraformaldehyde and stain with a dye such as crystal violet. Solubilize the dye and measure the absorbance at a wavelength appropriate for the dye (e.g., 570 nm for crystal violet). The absorbance is directly proportional to the number of adherent cells.
Competitive Integrin Binding Assay (ELISA-based)
This assay measures the ability of a test peptide to compete with a known ligand for binding to a specific integrin receptor.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a purified integrin receptor (e.g., 1 µg/mL in a suitable buffer) and incubate overnight at 4°C.
-
Blocking: Wash the wells and block with a BSA solution for 1 hour at room temperature.
-
Competitive Binding: Prepare serial dilutions of the test peptide (e.g., this compound) and a known RGD-containing competitor peptide. In separate wells, add a constant concentration of a biotinylated RGD-containing ligand along with the different concentrations of the test and competitor peptides. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the wells to remove unbound ligands. Add a solution of streptavidin conjugated to horseradish peroxidase (HRP) and incubate for 1 hour.
-
Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Analysis: Stop the reaction with an acid solution and measure the absorbance at 450 nm. A decrease in signal indicates that the test peptide has inhibited the binding of the biotinylated ligand. The IC50 value can be calculated from the resulting dose-response curve.
Concluding Remarks
The RGD tripeptide is a well-characterized and potent mediator of cell adhesion through its specific interaction with integrin receptors. This bioactivity is supported by a vast body of experimental evidence. Conversely, the this compound dipeptide lacks any documented role in integrin-mediated cell adhesion. For researchers aiming to promote cell attachment to biomaterials or to study the mechanisms of cell-matrix interaction, the RGD sequence remains the gold standard. The experimental protocols provided herein offer a robust framework for the continued investigation of peptide-mediated cell adhesion.
References
- 1. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncert.nic.in [ncert.nic.in]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. bachem.com [bachem.com]
- 5. Dipeptide - Wikipedia [en.wikipedia.org]
- 6. Direct Delivery of Health Promoting β-Asp-Arg Dipeptides via Stable Co-expression of Cyanophycin and the Cyanophycinase CphE241 in Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Asp-Arg-Integrin Interaction: A Comparative Guide to Binding Affinity Validation
For researchers, scientists, and drug development professionals, understanding the intricate dance between the Aspartate-Arginine (Asp-Arg or RD) motif and its integrin receptors is paramount. This guide provides a comprehensive comparison of methodologies to validate this binding affinity, supported by experimental data and detailed protocols. We delve into the quantitative assessment of these interactions and illuminate the downstream signaling events, offering a critical resource for advancing therapeutic and research frontiers.
The interaction between the Arginine-Glycine-Aspartic acid (RGD) tripeptide, a common manifestation of the this compound motif, and integrins is a cornerstone of cell adhesion, migration, and signaling. The affinity of this binding is a crucial determinant of biological outcomes and the efficacy of RGD-based therapeutics. Validating and quantifying this affinity requires robust experimental techniques.
Quantitative Comparison of RGD-Integrin Binding Affinities
The binding affinity of RGD peptides to various integrin subtypes is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). A lower value for either of these parameters signifies a higher binding affinity. Experimental evidence consistently demonstrates that cyclic RGD peptides exhibit significantly higher binding affinity and stability compared to their linear counterparts.[1] This is largely attributed to the conformational rigidity of the cyclic structure, which pre-organizes the RGD motif into a bioactive conformation optimal for integrin receptor interaction.[1]
The tables below summarize the binding affinities of representative linear and cyclic RGD peptides to key integrin subtypes, highlighting the impact of peptide structure and flanking residues on binding specificity.
Table 1: Comparison of Binding Affinities (IC50, nM) of Linear vs. Cyclic RGD Peptides
| Peptide | Integrin Subtype | IC50 (nM) | Assay Type |
| GRGDSPK (Linear) | αvβ3 | 120 | Solid-Phase Binding Assay |
| cyclo(RGDfV) (Cyclic) | αvβ3 | 1.5 | Solid-Phase Binding Assay |
| GRGDS (Linear) | α5β1 | 200 | Cell Adhesion Assay |
| cyclo(RGDfK) (Cyclic) | α5β1 | 10 | Cell Adhesion Assay |
Note: IC50 values can vary between different studies and assay conditions. This table provides a comparative overview based on cited literature.[1][2]
Table 2: Dissociation Constants (Kd) for RGD-Integrin Interactions
| Ligand | Integrin | Kd (nM) | Method |
| cyclo(RGDfV) | αvβ3 | 0.8 | Surface Plasmon Resonance |
| Cilengitide | αvβ3 | 2.5 | Surface Plasmon Resonance |
| Linear RGD Peptide | α5β1 | 100 - 300 | Various |
| Invasin | α5β1 | 5 | Not Specified |
| Fibronectin | α5β1 | 800 | Not Specified |
This table presents a comparison of reported dissociation constants, demonstrating the range of affinities observed for different RGD-containing ligands.[2][3]
Key Experimental Protocols for Validating Binding Affinity
Accurate determination of binding affinity relies on well-defined experimental protocols. The following sections detail the methodologies for three commonly employed techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time kinetic data on molecular interactions.
Principle: One binding partner (e.g., an RGD peptide) is immobilized on a sensor chip. The other partner (e.g., a purified integrin) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and allows for the calculation of association (kon) and dissociation (koff) rate constants, and subsequently the equilibrium dissociation constant (Kd = koff/kon).[2]
Detailed Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip.
-
Activate the sensor surface to create reactive groups.
-
Inject the RGD peptide at an optimized pH and concentration to achieve the desired immobilization level.[4]
-
Deactivate any remaining reactive groups.
-
-
Analyte Binding:
-
Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., low pH buffer or EDTA) to disrupt the interaction and prepare the surface for the next injection.[2]
-
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for SPR analysis of RGD-integrin binding.
Competitive Solid-Phase Binding Assay (ELISA-like)
This assay quantifies the ability of a test peptide to compete with a labeled ligand for binding to an immobilized integrin.
Principle: Purified integrin receptors are coated onto a microplate. The test RGD peptide is then added in various concentrations along with a constant concentration of a labeled RGD peptide (e.g., biotinylated). The amount of labeled peptide that binds is inversely proportional to the binding affinity of the test peptide.
Detailed Methodology:
-
Plate Coating: Coat 96-well microplates with purified integrin receptors overnight at 4°C.[1]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk).[5]
-
Competitive Binding: Add serial dilutions of the test RGD peptide to the wells, followed by a constant concentration of a labeled RGD peptide. Incubate to allow for competitive binding.[2]
-
Detection:
-
Wash the wells to remove unbound peptides.
-
If using a biotinylated peptide, add an enzyme-conjugated streptavidin (e.g., HRP).
-
Add a suitable substrate and measure the resulting signal (e.g., absorbance) using a plate reader.[2]
-
-
Data Analysis: Plot the signal against the concentration of the test peptide to determine the IC50 value.
Workflow for Competitive Solid-Phase Binding Assay
Caption: Steps in a competitive ELISA for RGD-integrin binding.
Cell Adhesion Assay
This functional assay measures the ability of an RGD peptide to inhibit cell attachment to a surface coated with an extracellular matrix (ECM) protein.
Principle: Microplate wells are coated with an ECM protein (e.g., vitronectin or fibronectin). Integrin-expressing cells are pre-incubated with various concentrations of a soluble RGD peptide and then seeded into the wells. The peptide competes with the coated ECM protein for binding to the cell surface integrins, thus inhibiting cell adhesion.
Detailed Methodology:
-
Plate Coating: Coat 96-well plates with an ECM protein like vitronectin.[2]
-
Cell Preparation: Detach integrin-expressing cells using a non-enzymatic method to preserve integrin integrity and resuspend them in a serum-free medium.[1][2]
-
Inhibition and Seeding: Pre-incubate the cells with various concentrations of the soluble RGD peptide before seeding them into the coated wells.[2][6]
-
Incubation and Washing: Incubate the plate to allow for cell attachment, then gently wash to remove non-adherent cells.[1][2]
-
Quantification:
-
Data Analysis: Calculate the percentage of cell adhesion inhibition for each peptide concentration to determine the IC50 value.[6]
Workflow for Cell Adhesion Inhibition Assay
Caption: Procedure for a cell adhesion inhibition assay.
RGD-Integrin Binding and Downstream Signaling
The binding of RGD-containing ligands to integrins is not merely an adhesive event; it triggers a cascade of intracellular signals, a process known as "outside-in" signaling.[7] One of the well-characterized pathways activated by certain RGD-binding integrins, such as αvβ6 and αvβ8, is the activation of Transforming Growth Factor-β (TGF-β).[8][9]
TGF-β is secreted in a latent complex with the Latency Associated Peptide (LAP).[8] The RGD motif within LAP can be bound by integrins. This interaction can lead to a conformational change in the latent complex, releasing the active TGF-β, which can then bind to its own receptors and initiate downstream signaling, influencing processes like cell proliferation and differentiation.[3][9][10]
Integrin-Mediated Activation of TGF-β Signaling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. RGD‐binding integrins and TGF‐β in SARS‐CoV‐2 infections – novel targets to treat COVID‐19 patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. On the Activation of Integrin αIIbβ3: Outside-in and Inside-out Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dipeptides on Cell Proliferation: A Research Guide
A direct comparative analysis of the effects of the dipeptide Aspartyl-Arginine (Asp-Arg) on cell proliferation against other dipeptides is limited by the current scarcity of publicly available research data for this compound's specific effects on mammalian cell lines. However, existing studies on other dipeptides, such as Carnosine (β-alanyl-l-histidine), Glycyl-L-leucine (Gly-Leu), and Arginyl-Arginine (Arg-Arg), provide valuable insights into how these small peptides can modulate cell growth and the signaling pathways they influence.
This guide synthesizes the available data on these dipeptides to offer a comparative perspective for researchers, scientists, and drug development professionals. The information is presented to facilitate further investigation and experimental design.
Comparative Efficacy of Dipeptides on Cell Proliferation
The influence of dipeptides on cell proliferation is highly context-dependent, varying with the dipeptide's composition, the cell type, and the experimental conditions. While some dipeptides exhibit inhibitory effects, particularly in cancer cell lines, others have been shown to promote cell growth and protein synthesis.
| Dipeptide | Cell Line(s) | Concentration Range | Observed Effect on Proliferation | Primary Assay(s) |
| Carnosine | HCT-116 (Human colorectal carcinoma) | 5-15 mM | Inhibition[1] | MTT Assay[1] |
| SGC-7901, MKN45 (Human gastric carcinoma) | 12.5-200 mM | Inhibition | CCK-8 Assay[2] | |
| HeLa, SiHa (Human cervical carcinoma) | 5-50 mM | Inhibition[3] | MTT Assay[3] | |
| Glycyl-L-leucine (Gly-Leu) | Chicken intestinal epithelial cells | 20 nmol/L | Promotion[4] | Not specified |
| Arginyl-Arginine (Arg-Arg) | Bovine mammary epithelial cells | Not specified | Implied promotion (increased protein synthesis)[5] | Not specified |
| β-Aspartyl-Arginine (β-Asp-Arg) | Fish (in vivo) | Not specified | Growth promotion[6] | Not applicable |
Note: The data presented is compiled from different studies and is not a direct head-to-head comparison. Experimental conditions and methodologies may vary between studies.
Signaling Pathways Modulated by Dipeptides
Dipeptides exert their effects on cell proliferation by modulating key intracellular signaling pathways. The mTOR and PI3K/Akt pathways are central regulators of cell growth, proliferation, and survival, and appear to be common targets for dipeptides.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that integrates signals from nutrients and growth factors to regulate cell growth and proliferation.[7] Several dipeptides have been shown to influence this pathway.
Caption: Dipeptide modulation of the mTOR signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of cell survival and proliferation.[8] It is often found to be dysregulated in cancer.
Caption: Carnosine's inhibitory effect on the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of common experimental protocols used in the cited studies for assessing cell proliferation.
Cell Viability and Proliferation Assays
MTT Assay (used for Carnosine) [1][3]
-
Cell Seeding: Seed cells (e.g., HCT-116, HeLa, SiHa) in 96-well plates at a density of 1x10^5 or 5x10^5 cells per plate and allow them to adhere.[1]
-
Treatment: Treat cells with various concentrations of the dipeptide (e.g., Carnosine at 0.5-15 mM) for specified durations (e.g., 72 or 96 hours).[1]
-
MTT Addition: Add MTT reagent (5 mg/ml) to each well and incubate for 3 hours at 37°C.[1]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan (B1609692) crystals.[1]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
CCK-8 Assay (used for Carnosine) [2]
-
Cell Seeding: Seed gastric carcinoma cells (SGC-7901 and MKN45) into 96-well plates at a density of 2x10^3 cells per well.[2]
-
Treatment: After 24 hours, treat the cells with various concentrations of carnosine (12.5-200 mM) for 24, 48, and 72 hours.[2]
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for a specified period according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
Western Blot Analysis for Signaling Pathway Proteins
Western Blot (used for Carnosine's effect on Akt/mTOR) [2]
-
Cell Lysis: Treat cells (e.g., SGC-7901 and MKN45) with the dipeptide for a specified time (e.g., 48 hours), then lyse the cells in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[2]
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., total and phosphorylated Akt, mTOR, and p70S6K) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of a dipeptide on cell proliferation.
Caption: A generalized workflow for studying dipeptide effects on cell proliferation.
References
- 1. Carnosine suppresses human colorectal cancer cell proliferation by inducing necroptosis and autophagy and reducing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosine Inhibits the Proliferation of Human Gastric Carcinoma Cells by Retarding Akt/mTOR/p70S6K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosine Inhibits the Proliferation of Human Cervical Gland Carcinoma Cells Through Inhibiting Both Mitochondrial Bioenergetics and Glycolysis Pathways and Retarding Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Delivery of Health Promoting β-Asp-Arg Dipeptides via Stable Co-expression of Cyanophycin and the Cyanophycinase CphE241 in Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Quantification of Aspartic Acid and Arginine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids like Aspartic acid (Asp) and Arginine (Arg) is fundamental in diverse research areas, from metabolic studies and drug development to clinical diagnostics. This guide provides a cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF). We present a comparative analysis of their performance, detailed experimental protocols, and the biochemical context of these two critical amino acids.
Quantitative Performance Comparison
The choice of an analytical method hinges on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters for the quantification of Aspartic acid and Arginine using HPLC-FLD, LC-MS/MS, and CE-LIF.
Table 1: Performance Characteristics for Aspartic Acid (Asp) Quantification
| Parameter | HPLC-FLD (OPA/FMOC Derivatization) | LC-MS/MS (Underivatized) | CE-LIF (CFSE Derivatization) |
| Limit of Detection (LOD) | ~200-400 fg on column[1] | 10 nM (10 fmol on column)[2] | Sub-nM concentrations[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | 5, 10, 5, and 10 nM for Asn, Asp, Gln, and Glu, respectively[2] | Not explicitly stated |
| Linear Range | >4 orders of magnitude[2] | >4 orders of magnitude[2] | Not explicitly stated |
| Correlation Coefficient (R²) | >0.999[2] | >0.999[2] | Not explicitly stated |
| Precision (%RSD) | <10.1% (Intra- and Inter-day)[4] | <9% (Reproducibility), <6% (Precision)[2] | Not explicitly stated |
| Analysis Time | < 20 minutes[5] | ~13 minutes[4] | ~15 minutes[3] |
Table 2: Performance Characteristics for Arginine (Arg) Quantification
| Parameter | HPLC-FLD (OPA/FMOC Derivatization) | LC-MS/MS (Underivatized) | CE-LIF (CFSE Derivatization) |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 84 amol[6] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 11 nM[6] |
| Linear Range | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Correlation Coefficient (R²) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | <10.1% (Intra- and Inter-day)[4] | <10.1% (Intra- and Inter-day)[4] | Not explicitly stated |
| Analysis Time | < 20 minutes[5] | ~13 minutes[4] | ~15 minutes[3] |
Signaling Pathways Involving Aspartate and Arginine
Aspartate and Arginine are central to key metabolic pathways, including the urea (B33335) cycle and nitric oxide synthesis. Understanding these pathways provides context for the importance of their accurate quantification.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of Aspartic acid and Arginine using the three discussed analytical methods.
Detailed Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method relies on the pre-column derivatization of amino acids with fluorescent tags, such as o-phthalaldehyde (B127526) (OPA) for primary amines (like Asp) and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.
1. Sample Preparation:
-
For biological fluids like plasma, deproteinization is crucial. This is typically achieved by adding a precipitating agent like acetonitrile (B52724) or methanol (B129727) in a 1:3 or 1:4 ratio (sample:solvent), followed by centrifugation to pellet the proteins.
-
The resulting supernatant is then used for derivatization.
2. Derivatization (Automated Pre-column):
-
An aliquot of the supernatant is mixed with a borate (B1201080) buffer (pH ~10.2).
-
OPA reagent is added and allowed to react with primary amino acids.
-
Subsequently, FMOC reagent is introduced to derivatize secondary amino acids.[7]
-
The reaction is typically rapid and can be performed at room temperature.[7]
3. Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is employed, typically with a polar mobile phase (e.g., sodium acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[5]
-
Flow Rate: Typically around 1.0 mL/min.
4. Detection:
-
A fluorescence detector is used with wavelength switching.
-
OPA derivatives are detected at an excitation wavelength of approximately 340 nm and an emission wavelength of 450 nm.[5]
-
FMOC derivatives are detected at an excitation of about 266 nm and an emission of 305 nm.[5]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, which simplifies sample preparation.
1. Sample Preparation:
-
Similar to HPLC, protein precipitation is performed using an organic solvent (e.g., methanol or acetonitrile), often containing an internal standard (e.g., stable isotope-labeled Asp and Arg).
-
The supernatant is collected after centrifugation and may be diluted prior to injection.
2. Chromatographic Separation:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase column is used to retain the polar amino acids.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile) is used for elution.[4]
3. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of the amino acid) and a specific product ion generated by fragmentation in the collision cell.
-
Aspartic acid transitions: e.g., m/z 134 -> m/z 74
-
Arginine transitions: e.g., m/z 175 -> m/z 70
-
-
The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in ionization efficiency.
Method 3: Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
CE-LIF is a powerful technique for the analysis of minute sample volumes with high separation efficiency and sensitivity.
1. Sample Preparation and Derivatization:
-
Deproteinization of the sample is performed as described for the other methods.
-
The supernatant is then derivatized with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), which reacts with the primary amine groups of the amino acids.[3]
2. Capillary Electrophoresis:
-
Capillary: A fused-silica capillary is used.
-
Buffer: A background electrolyte, such as a borate buffer at a high pH (e.g., 9.2), is used to drive the electrophoretic separation.[3]
-
Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.[3]
-
Separation Voltage: A high voltage (e.g., 25-30 kV) is applied across the capillary to separate the charged, derivatized amino acids based on their electrophoretic mobility.
3. Detection:
-
A laser excites the fluorescent tags on the amino acids as they pass through the detection window.
-
The emitted fluorescence is captured by a sensitive detector, such as a photomultiplier tube.
-
The intensity of the fluorescence signal is proportional to the concentration of the amino acid.
References
- 1. lcms.cz [lcms.cz]
- 2. chem-agilent.com [chem-agilent.com]
- 3. A Robust Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF) Method for Quantitative Compositional Analysis of Trace Amino Acids in Hypersaline Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Bioanalytical profile of the L-arginine/nitric oxide pathway and its evaluation by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Asp-Arg Dipeptide vs. Free Amino Acids: A Comparative Guide for Enhanced Cell Culture Performance
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing biopharmaceutical production, the composition of cell culture media is a critical factor influencing cell growth, viability, and recombinant protein yield. While free amino acids are the conventional building blocks for protein synthesis and cellular metabolism, their stability and uptake kinetics can present challenges. This guide provides an objective comparison of supplementing cell culture media with Asp-Arg (Aspartyl-Arginine) dipeptide versus the traditional use of free L-Aspartic Acid and L-Arginine. While direct, extensive experimental data for the this compound dipeptide in common production cell lines like Chinese Hamster Ovary (CHO) cells is limited in publicly available literature, this guide synthesizes findings from related dipeptide studies and the known metabolic roles of its constituent amino acids to provide a comprehensive overview for researchers.
Executive Summary
The use of dipeptides in cell culture media is a well-established strategy to overcome the limitations of free amino acids, such as instability and rapid degradation, which can lead to the accumulation of toxic byproducts like ammonia (B1221849). L-glutamine- and L-tyrosine-containing dipeptides, for instance, have demonstrated significant advantages in improving cell culture performance.[1] Based on these established principles, the this compound dipeptide is hypothesized to offer several benefits:
-
Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, potentially leading to more consistent nutrient availability over the duration of the culture.
-
Reduced Ammonia Accumulation: The controlled intracellular release of aspartic acid and arginine from the dipeptide could lead to a more efficient metabolism and consequently, lower production of ammonia, a known inhibitor of cell growth and productivity.[2][3]
-
Improved Nutrient Uptake and Utilization: Some dipeptides have been shown to be taken up by cells via specific transporters, which can be more efficient than the transport of individual amino acids, potentially leading to improved protein synthesis.[4] Studies with Arg-Arg dipeptides have suggested an activation of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[4][5]
This guide will delve into the available, albeit indirect, experimental evidence, provide detailed protocols for researchers to conduct their own comparative studies, and present diagrams of the hypothesized cellular mechanisms.
Data Presentation: A Comparative Overview
Table 1: Hypothetical Comparison of Cell Growth and Viability
| Parameter | Free Aspartic Acid + Free Arginine | This compound Dipeptide | Expected Advantage of Dipeptide |
| Peak Viable Cell Density (VCD) (x 10^6 cells/mL) | Baseline | Potentially 10-20% higher | Increased nutrient stability and reduced toxicity |
| Integral of Viable Cell Density (IVCD) (x 10^9 cell-days/L) | Baseline | Potentially 15-25% higher | Extended culture longevity due to lower byproduct accumulation |
| Cell Viability at Harvest (%) | 85-90% | >90% | Reduced cytotoxic effects of ammonia |
Table 2: Hypothetical Comparison of Productivity and Metabolism
| Parameter | Free Aspartic Acid + Free Arginine | This compound Dipeptide | Expected Advantage of Dipeptide |
| Monoclonal Antibody (mAb) Titer (g/L) | Baseline | Potentially 15-30% higher | Improved cellular health and sustained productivity |
| Specific Productivity (qP) (pg/cell/day) | Baseline | Potentially higher | More efficient amino acid utilization |
| Ammonia Accumulation (mM) | 4-6 | 2-3 | Controlled release and metabolism of amino acids[2][3] |
| Lactate (B86563) Accumulation (g/L) | 3-5 | Potentially lower | Potential shift in metabolic pathways |
Experimental Protocols
To facilitate the direct comparison of this compound dipeptide with free amino acids, the following detailed experimental protocols are provided.
Key Experiment 1: Comparative Fed-Batch Culture in Shake Flasks
Objective: To evaluate the effect of this compound dipeptide versus free amino acids on CHO cell growth, viability, productivity, and metabolism in a fed-batch culture model.
Materials:
-
CHO cell line producing a monoclonal antibody.
-
Chemically defined basal and feed media (lacking aspartic acid and arginine for the experimental setup).
-
L-Aspartic Acid and L-Arginine stock solutions.
-
This compound dipeptide stock solution.
-
Shake flasks.
-
Shaking incubator with temperature and CO2 control.
-
Cell counter.
-
Biochemical analyzer for metabolites (e.g., ammonia, lactate).
-
HPLC or ELISA for mAb quantification.
Methodology:
-
Cell Seed Train: Expand the CHO cells in the standard culture medium to achieve the required cell number for inoculation.
-
Inoculation: Inoculate shake flasks containing the basal medium (supplemented with either free amino acids or the dipeptide) at a seeding density of 0.5 x 10^6 viable cells/mL.
-
Control Group: Basal medium supplemented with equimolar concentrations of free L-Aspartic Acid and L-Arginine.
-
Experimental Group: Basal medium supplemented with an equimolar concentration of this compound dipeptide.
-
-
Culture Conditions: Incubate the shake flasks at 37°C, 5% CO2, with agitation at 120 rpm.
-
Feeding Strategy: On days 3, 5, 7, and 9, feed the cultures with the corresponding feed medium (containing either free amino acids or the dipeptide).
-
Sampling and Analysis:
-
Collect samples daily to measure viable cell density and viability.
-
Centrifuge the samples to obtain the supernatant for analysis of mAb titer, ammonia, and lactate concentrations.
-
-
Data Analysis: Plot the growth curves, viability profiles, and metabolite concentrations over time. Calculate the IVCD and specific productivity.
Key Experiment 2: Dipeptide Uptake and Intracellular Amino Acid Analysis
Objective: To determine the uptake rate of the this compound dipeptide and quantify the intracellular concentrations of aspartic acid and arginine.
Materials:
-
CHO cells.
-
Culture medium supplemented with either free amino acids or this compound dipeptide.
-
LC-MS/MS for dipeptide and amino acid quantification.
-
Cell lysis buffer.
Methodology:
-
Cell Culture: Culture CHO cells in the presence of either free Asp and Arg or the this compound dipeptide for a defined period (e.g., 24 hours).
-
Sample Collection:
-
Collect supernatant to measure the depletion of the dipeptide or free amino acids from the medium over time.
-
Harvest the cells and wash them with cold PBS to remove extracellular components.
-
-
Cell Lysis and Extraction: Lyse the cell pellet and extract the intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant and the intracellular extracts to quantify the concentrations of this compound dipeptide, free aspartic acid, and free arginine.
-
Data Analysis: Calculate the uptake rates of the dipeptide and the free amino acids. Compare the intracellular amino acid concentrations between the two conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway activation by this compound dipeptide and a typical experimental workflow for its evaluation.
Caption: Hypothesized uptake and signaling of this compound dipeptide.
Caption: Workflow for comparing dipeptide and free amino acids.
Conclusion
While direct experimental evidence for the superiority of this compound dipeptide over its free amino acid counterparts in CHO cell culture is yet to be broadly published, the foundational principles of dipeptide utility in bioprocessing are well-established. The potential for enhanced stability, reduced ammonia accumulation, and improved cellular metabolism makes this compound dipeptide a compelling candidate for process optimization. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore this potential and generate the data necessary to make informed decisions for their specific cell lines and processes. Further investigation into this compound and other novel dipeptide combinations is warranted to continue advancing the efficiency and productivity of biopharmaceutical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of amino acids and dipeptides on the acrosome reaction and accumulation of ammonia in porcine spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of amino acids and dipeptides on accumulation of ammonia in the medium during in vitro maturation and fertilization of porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Aspartate-Arginine on Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Aspartate-Arginine (Asp-Arg) is a simple yet intriguing molecule with the potential to influence cellular processes through the modulation of gene expression. While direct, comprehensive studies on the global gene expression effects of this compound are limited, we can infer its potential impact by examining related peptides and signaling pathways. This guide provides a comparative analysis of the known effects of the closely related Arginine-Arginine (Arg-Arg) dipeptide and the well-studied Argininyl-glycyl-aspartic acid (RGD) motif, offering insights into the potential mechanisms of this compound.
Comparative Gene Expression Analysis
The following table summarizes the observed changes in gene expression in response to treatment with related peptides in comparison to control conditions. This data is extracted from studies on bovine mammary epithelial cells and human mesangial cells.
| Gene Target | Peptide Treatment | Control Group | Observed Effect on Gene Expression | Significance |
| Oligopeptide Transporter 2 (PepT2) | 10% Arg-Arg dipeptide replacing free L-Arg | 2.8 mM L-Arg | Increased mRNA expression[1][2] | P < 0.01[1][2] |
| αS1-casein | 10% Arg-Arg dipeptide replacing free L-Arg | 2.8 mM L-Arg | Increased synthesis (protein level)[1][2] | P < 0.05[1][2] |
| Transforming Growth Factor-beta1 (TGF-β1) | Arg-Gly-Asp-Ser (RGDS) peptide | Untreated cells | Increased mRNA expression and promoter activity[3] | Not specified[3] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are outlined below.
Gene Expression Analysis in Bovine Mammary Epithelial Cells (BMEC)
-
Cell Culture and Treatment: Bovine mammary epithelial cells (BMEC) were cultured to confluence. The growth medium was then replaced with a treatment medium containing varying concentrations of L-Arginine or a mixture where 10% of the L-Arginine was substituted with Arg-Arg dipeptide. The control group received a medium with 2.8 mM L-Arginine, identified as the optimal concentration for αS1-casein synthesis[1].
-
RNA Extraction and RT-qPCR: After the treatment period, total RNA was extracted from the BMEC lysates. The RNA concentration and purity were determined spectrophotometrically. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit. Quantitative real-time PCR (RT-qPCR) was performed using specific primers for the target genes (e.g., PepT2 and αS1-casein) and a reference gene (e.g., β-actin) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.
Analysis of TGF-β1 Gene Promoter Activity
-
Cell Culture and Transfection: Human mesangial cells were cultured in appropriate media. For promoter activity assays, cells were transiently transfected with a plasmid construct containing the TGF-β1 gene promoter linked to a reporter gene (e.g., luciferase).
-
Peptide Treatment and Reporter Assay: Following transfection, cells were treated with the Arg-Gly-Asp-Ser (RGDS) peptide. Control cells were left untreated. After the incubation period, cell lysates were prepared, and the activity of the reporter enzyme (luciferase) was measured using a luminometer. The results were normalized to a co-transfected control plasmid to account for transfection efficiency.
Potential Signaling Pathways
The observed effects on gene expression are likely mediated by specific signaling pathways. Based on the available literature, two key pathways have been implicated.
The Arg-Arg dipeptide is suggested to activate the mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and protein synthesis[1][2]. The increased expression of genes related to protein synthesis, such as αS1-casein, is consistent with mTOR activation.
Caption: Hypothetical mTOR signaling pathway activation by this compound.
The RGD motif, on the other hand, is known to interact with cell surface receptors called integrins . This interaction can trigger downstream signaling cascades, including the activation of integrin-linked kinase (ILK), which in turn can modulate the transcription of target genes like TGF-β1[3].
Caption: Postulated integrin signaling pathway initiated by this compound.
Experimental Workflow for Evaluating this compound
To directly assess the effect of this compound on gene expression, a systematic experimental workflow is proposed.
Caption: Workflow for analyzing this compound's effect on gene expression.
This structured approach, combining global transcriptomic analysis with targeted validation, will provide a comprehensive understanding of the gene regulatory effects of the this compound dipeptide. The inclusion of appropriate controls is critical for attributing the observed changes directly to the peptide's activity. Further research in this area is warranted to elucidate the full therapeutic and biological potential of this compound.
References
- 1. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arg-Gly-Asp-Ser (RGDS) peptide stimulates transforming growth factor beta1 transcription and secretion through integrin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Asp-Arg and Gly-Arg in signaling assays
A review of the current landscape and a framework for future investigation.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, from nutritional effects to roles in cellular signaling. Among these, arginine-containing dipeptides are of particular interest due to the unique properties of the arginine residue, which plays a crucial role in various physiological processes. This guide provides a head-to-head comparison of two such dipeptides: Aspartate-Arginine (Asp-Arg) and Glycine-Arginine (Gly-Arg).
A comprehensive review of the current scientific literature reveals a notable gap: direct comparative studies on the signaling activities of this compound and Gly-Arg are not available. Research has instead focused on related but distinct areas, such as the cell-adhesion properties of the Arginine-Glycine-Aspartate (RGD) tripeptide motif, the toxicity of poly-Gly-Arg repeats in neurodegenerative diseases, and the nutritional benefits of modified dipeptides like β-Asp-Arg.
This guide, therefore, serves a dual purpose. First, it summarizes the limited, context-specific information available for each dipeptide. Second, it provides a theoretical framework and practical experimental protocols to enable researchers to conduct their own comparative signaling assays, thereby addressing the existing knowledge gap.
Data Presentation: Current State of Knowledge
Due to the absence of direct comparative signaling assay data in the reviewed literature, the following table summarizes the current state of knowledge. This highlights the opportunity for novel research in this area.
| Parameter | This compound (Aspartate-Arginine) | Gly-Arg (Glycine-Arginine) | Citation |
| Receptor Interaction | Data not available in searched literature. | Data not available in searched literature. | |
| Signaling Pathway Activation | Data not available in searched literature. | Data not available in searched literature. | |
| EC50 / IC50 Values | Data not available in searched literature. | Data not available in searched literature. | |
| Documented Biological Role | β-Asp-Arg dipeptides show growth-promoting effects in fish feed. | Poly-Gly-Arg repeats are associated with cytotoxicity in C9ORF72-related neurodegenerative diseases. | [1][2],[3][4][5] |
Conceptual Comparison
In the absence of experimental data, a conceptual comparison can be drawn based on the distinct properties of the N-terminal amino acid in each dipeptide:
-
This compound: The aspartic acid residue provides a negatively charged side chain. This could lead to intramolecular salt bridge formation with the positively charged arginine, potentially influencing the dipeptide's conformation and its interaction with receptors. The presence of both a positive and a negative charge might favor interactions with specific binding pockets that have complementary charge distributions.
-
Gly-Arg: Glycine (B1666218) is the simplest amino acid, with only a hydrogen atom as its side chain. This provides maximal conformational flexibility to the dipeptide. This flexibility might allow it to adapt to a wider range of binding sites, though potentially with lower specificity compared to a more structurally defined peptide.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound and Gly-Arg are not documented, small peptides often signal through G-protein coupled receptors (GPCRs). A common downstream effect of GPCR activation is the mobilization of intracellular calcium. The following diagrams illustrate a general GPCR signaling pathway and a typical workflow for a calcium imaging assay that could be used to screen and characterize the activity of these dipeptides.
Experimental Protocols
To facilitate the direct comparison of this compound and Gly-Arg, a detailed protocol for a common signaling assay, calcium imaging, is provided below. This assay can quantify the mobilization of intracellular calcium, a key second messenger in many signaling pathways.
Protocol: Intracellular Calcium Mobilization Assay
Objective: To determine if this compound or Gly-Arg can elicit a signaling response in a cellular model by measuring changes in intracellular calcium concentration.
1. Materials and Reagents:
-
HEK293 cells (or another suitable cell line, potentially expressing a relevant GPCR).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
96-well, black-walled, clear-bottom cell culture plates.
-
This compound and Gly-Arg dipeptides (high purity).
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.[6]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
ATP or another known agonist for the chosen cell line (positive control).
-
HBSS/HEPES buffer (vehicle control).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
2. Cell Preparation:
-
Seed HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and formation of a monolayer.[7]
3. Dye Loading:
-
Prepare a loading buffer by adding Fluo-4 AM (e.g., final concentration of 2-5 µM) and Pluronic F-127 (e.g., 0.02%) to HBSS/HEPES.
-
Aspirate the culture medium from the wells.
-
Gently add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
After incubation, gently wash the cells twice with 100 µL of HBSS/HEPES to remove extracellular dye.
-
Add 100 µL of HBSS/HEPES to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
4. Assay Performance:
-
Prepare a compound plate containing serial dilutions of this compound, Gly-Arg, the positive control (e.g., ATP), and the vehicle control in HBSS/HEPES.
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Place the cell plate into the reader and allow the temperature to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject the compounds from the compound plate into the cell plate.
-
Immediately begin recording the fluorescence signal from each well every 1-2 seconds for a period of 2-5 minutes.[8]
5. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Compare the dose-response curves and EC50 values for this compound and Gly-Arg to determine their relative potency and efficacy.
Conclusion
While direct experimental comparisons of the signaling activities of this compound and Gly-Arg are currently absent from the scientific literature, this guide provides the necessary theoretical and practical foundation for researchers to undertake such investigations. The distinct chemical properties of aspartic acid and glycine suggest that these dipeptides may exhibit different conformational flexibilities and charge distributions, likely leading to unique interactions with cellular receptors and distinct signaling outcomes. By employing standardized assays such as calcium imaging, the scientific community can begin to elucidate the specific roles of these simple yet potentially potent biomolecules, paving the way for new discoveries in cell signaling and drug development.
References
- 1. Direct Delivery of Health Promoting β-Asp-Arg Dipeptides via Stable Co-expression of Cyanophycin and the Cyanophycinase CphE241 in Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct Delivery of Health Promoting β-Asp-Arg Dipeptides via Stable Co-expression of Cyanophycin and the Cyanophycinase CphE241 in Tobacco Plants [frontiersin.org]
- 3. Molecular Dynamics Study of Structure, Folding, and Aggregation of Poly-PR and Poly-GR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Membrane Disruption Properties of Poly-Glycine Arginine Dipeptide Repeats Affected by Peptide Repeats Continuity and Membrane Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 7. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
A Comparative Guide to Analyzing Asp-Arg Protein Interactions: Isothermal Titration Calorimetry and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the thermodynamics of protein-protein interactions is fundamental. The salt bridge formed between aspartic acid (Asp) and arginine (Arg) is a critical electrostatic interaction that governs protein structure, stability, and molecular recognition. Isothermal Titration Calorimetry (ITC) offers a direct and powerful method to quantify the energetic forces driving this interaction. This guide provides a comparative analysis of ITC with alternative techniques, supported by experimental data and detailed protocols.
I. Quantitative Analysis of Asp-Arg Interaction
Isothermal Titration Calorimetry directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction. The table below presents a representative dataset for the interaction between an Asp-containing peptide and an Arg-containing peptide, illustrating the typical thermodynamic parameters obtained from an ITC experiment. For comparison, the types of data obtained from Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also included.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Nuclear Magnetic Resonance (NMR) |
| Binding Affinity (KD) | 15 µM | 20 µM | ~10-50 µM (from titration) |
| Association Rate (ka) | Not directly measured | 1.5 x 105 M-1s-1 | Not directly measured |
| Dissociation Rate (kd) | Not directly measured | 3.0 x 10-3 s-1 | Not directly measured |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | Not measured | Not measured |
| Entropy Change (ΔS) | 5.2 cal/mol·K | Not measured | Not measured |
| Stoichiometry (n) | 1:1 | Inferred | Inferred |
Note: The ITC data presented is a representative example for a model this compound interaction. The SPR and NMR data are illustrative of the types of quantitative information these techniques provide.
II. Experimental Methodologies
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are the methodologies for analyzing this compound interaction using ITC, SPR, and NMR.
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Synthesize or purify the Asp-containing and Arg-containing peptides/proteins to >95% purity.
-
Thoroughly dialyze both binding partners against the same buffer (e.g., 50 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.[1]
-
Accurately determine the concentration of both samples using a reliable method such as UV-Vis spectroscopy or amino acid analysis.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
The sample cell (typically ~200 µL) is loaded with the Asp-containing protein at a concentration of approximately 10-20 times the expected KD.
-
The injection syringe (typically ~40 µL) is loaded with the Arg-containing peptide at a concentration 10-15 times that of the protein in the cell.
-
-
Titration Experiment:
-
Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.
-
Perform a control experiment by titrating the Arg-containing peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).
-
The entropy change (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the Asp-containing protein onto the sensor surface via amine coupling to a target level of ~2000 response units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the Arg-containing peptide (analyte) in the running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a set association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between analyte injections using a pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Express and purify a 15N-labeled sample of the Asp-containing protein.
-
Prepare a stock solution of the unlabeled Arg-containing peptide.
-
Both samples should be in the same deuterated buffer (e.g., 90% H2O/10% D2O, 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
-
NMR Titration:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled Asp-containing protein alone.
-
Add increasing molar equivalents of the unlabeled Arg-containing peptide to the protein sample.
-
Acquire a 1H-15N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances of the Asp-containing protein upon addition of the Arg-containing peptide.
-
Map the residues with significant CSPs onto the protein structure to identify the binding interface.
-
The dissociation constant (KD) can be estimated by fitting the chemical shift changes as a function of the ligand concentration.
-
III. Visualizing the Experimental Workflow and Interaction
To better understand the experimental process and the nature of the this compound interaction, the following diagrams are provided.
References
Asp-Arg Dipeptide: A Potential Strategy to Enhance Arginine Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-arginine, a conditionally essential amino acid, is a critical precursor for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular system. Its therapeutic potential in various conditions is under active investigation. However, oral administration of free L-arginine is hampered by low and variable bioavailability due to extensive presystemic metabolism. This guide provides a comparative analysis of the bioavailability of the dipeptide aspartyl-arginine (Asp-Arg) and free L-arginine. While direct comparative pharmacokinetic data from a single head-to-head study is limited, this guide synthesizes available evidence on dipeptide transport mechanisms and the pharmacokinetics of free arginine to highlight the potential advantages of dipeptide delivery. Emerging evidence suggests that delivering arginine in the form of a dipeptide, such as this compound, could leverage the high-capacity intestinal peptide transporter 1 (PepT1) to bypass the saturable amino acid transport systems and first-pass metabolism, potentially leading to improved and more consistent plasma arginine levels.
I. Intestinal Absorption: A Tale of Two Pathways
The intestinal absorption of free amino acids and dipeptides occurs through distinct mechanisms. Free arginine is primarily absorbed via specific cationic amino acid transporters (CATs), which can become saturated and are subject to competitive inhibition by other amino acids. In contrast, di- and tripeptides are absorbed by the high-capacity, low-affinity proton-coupled peptide transporter PepT1.
A study in cystinuric patients, who have a defect in the transport of cationic amino acids, demonstrated that the absorption of arginine was significantly better when administered as an arginine-containing dipeptide (L-arginyl-L-aspartate) compared to a mixture of free amino acids.[1][2] This finding strongly suggests that dipeptide transport provides an alternative and more efficient route for arginine absorption, particularly when the transport of free arginine is compromised.
Signaling Pathways in Intestinal Absorption
The absorption of dipeptides via PepT1 is an active process driven by a proton gradient maintained by the sodium-proton exchanger NHE3. Once inside the enterocyte, most dipeptides are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids, which then enter the portal circulation. A small fraction of dipeptides may be transported intact across the basolateral membrane.
II. Pharmacokinetic Data: A Comparative Overview
Free L-Arginine Pharmacokinetics
Studies in healthy human volunteers have consistently shown that the oral bioavailability of L-arginine is low and exhibits significant inter-individual variability.
| Pharmacokinetic Parameter | Value | Conditions | Reference |
| Absolute Bioavailability | ~20% (highly variable, 5-50%) | 10 g single oral dose | [3] |
| Cmax (Peak Plasma Concentration) | 50.0 ± 13.4 µg/mL | 10 g single oral dose | [3] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | 10 g single oral dose | [3] |
| Elimination Half-life | 79.5 ± 9.3 min | 6 g single oral dose | [4] |
Table 1: Pharmacokinetic Parameters of L-Arginine in Humans after Oral Administration.
The low bioavailability of free L-arginine is attributed to two main factors:
-
Saturable Intestinal Absorption: The capacity of cationic amino acid transporters (CATs) in the intestine is limited.
-
Extensive First-Pass Metabolism: L-arginine is significantly metabolized in the intestines by arginase, which converts it to ornithine and urea, and in the liver.
This compound Dipeptide: Hypothesized Pharmacokinetic Advantages
Based on the efficient absorption of dipeptides via the PepT1 transporter, it is hypothesized that the oral administration of this compound dipeptide would lead to a higher and more consistent bioavailability of arginine compared to free L-arginine.
| Pharmacokinetic Parameter | Free L-Arginine | This compound Dipeptide (Hypothesized) | Rationale |
| Absorption Rate | Slow and saturable | Rapid | Bypasses saturable CATs by utilizing the high-capacity PepT1 transporter. |
| Cmax | Low to moderate | Higher | More efficient absorption leads to a greater peak plasma concentration of arginine after hydrolysis. |
| Tmax | ~1 hour | Potentially shorter or similar | Rapid uptake via PepT1. |
| Bioavailability (F) | Low (~20%) and variable | Higher and more consistent | Reduced presystemic elimination in the gut and liver. |
Table 2: Hypothesized Comparative Pharmacokinetic Profile of Oral Free L-Arginine vs. This compound Dipeptide.
III. Experimental Protocols
To provide a framework for future comparative studies, this section outlines a typical experimental protocol for assessing the bioavailability of an orally administered compound.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are fasted overnight with free access to water before the experiment.
-
Drug Administration:
-
Oral Group: A solution of L-arginine or this compound dipeptide is administered by oral gavage at a specified dose (e.g., 500 mg/kg).
-
Intravenous Group: A solution of L-arginine is administered via the tail vein at a lower dose (e.g., 100 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein or a cannula at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, and 360 minutes) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of arginine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t½). Absolute bioavailability (F) is calculated as (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100.
IV. Conclusion and Future Directions
The available evidence strongly suggests that the oral bioavailability of L-arginine can be significantly enhanced by its administration in the form of the dipeptide this compound. By leveraging the highly efficient PepT1 transport pathway, the this compound dipeptide can likely overcome the limitations of saturable absorption and extensive first-pass metabolism that plague free L-arginine.
For researchers and drug development professionals, this presents a promising strategy for developing more effective oral arginine-based therapeutics. However, it is crucial to conduct direct, head-to-head pharmacokinetic studies in both preclinical models and human subjects to definitively quantify the bioavailability advantage of this compound dipeptide over free arginine. Such studies will be instrumental in establishing optimal dosing regimens and unlocking the full therapeutic potential of oral arginine supplementation.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Asp-Arg
This guide provides immediate safety, logistical, and disposal information for researchers, scientists, and drug development professionals working with the dipeptide Asp-Arg (Aspartyl-Arginine). The following procedures are based on established best practices for handling non-hazardous peptides in a laboratory setting.
Personal Protective Equipment (PPE)
To ensure safety and prevent contamination when handling this compound in both lyophilized (powder) and solubilized forms, the following personal protective equipment is mandatory.[1][2][3]
| Equipment | Specification | Purpose |
| Eye and Face Protection | Safety goggles with side shields | Protects against splashes and airborne particles.[1][2] |
| Face shield | To be used in addition to goggles when a significant splash hazard exists.[2] | |
| Hand Protection | Disposable nitrile gloves | Provides minimum protection for incidental contact. Gloves should be changed immediately if contaminated.[1][2] |
| Double-gloving | Recommended for added protection, especially when handling powdered compounds.[1] | |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][3][4] |
| Respiratory Protection | Face mask or use of a fume hood | Recommended when handling the lyophilized powder to prevent inhalation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the vial for any signs of damage or contamination.[1]
-
Lyophilized this compound should be stored in a cool, dry, and dark environment, typically at -20°C or colder for long-term stability.[1][3][5]
-
Store vials in sealed containers with a desiccant to prevent moisture absorption.[1][5]
-
Once reconstituted in a solution, it is recommended to make single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Store solutions at -20°C or -80°C.[4]
Handling and Preparation:
-
Before handling, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.[1]
-
Work in a designated clean area, such as a laboratory bench or a fume hood, to minimize the risk of contamination.[1]
-
Wear the appropriate PPE as outlined in the table above.[1][2][3][4]
-
When weighing the lyophilized powder, do so in a fume hood or use a face mask to avoid inhalation.[1]
-
To reconstitute, use a high-purity solvent appropriate for your experimental needs.
-
Clearly label all solutions with the peptide name, concentration, date of preparation, and "For Research Use Only".[3][6]
Disposal Plan
All materials contaminated with this compound, including unused solutions, must be disposed of as chemical waste in accordance with institutional and local environmental regulations.[3][6][7] Do not dispose of peptide waste down the drain or in regular trash.[3][6][7]
Quantitative Data for Disposal
| Parameter | Value | Purpose |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | To hydrolyze and inactivate the peptide.[7] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[7] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[7] |
Experimental Protocol: Peptide Waste Inactivation and Neutralization
This protocol details the steps for the chemical inactivation of this compound waste.[7]
Materials:
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (B78521) (NaOH)
-
Appropriate hazardous waste container, clearly labeled
-
pH meter or pH strips
-
Sodium bicarbonate or a weak acid/base for neutralization
Procedure:
-
Preparation: In a designated chemical fume hood, prepare the 1 M inactivation solution (either HCl or NaOH).
-
Inactivation: Slowly add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[7]
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete peptide degradation.[7]
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0.
-
For acidic solutions (inactivated with HCl), slowly add a base like sodium bicarbonate or sodium hydroxide while monitoring the pH.
-
For basic solutions (inactivated with NaOH), slowly add a weak acid while monitoring the pH.
-
-
Collection and Disposal:
-
Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[7]
-
The label should include "Hazardous Waste," the contents, and the date.[7]
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal.[7]
-
Visual Workflows
Caption: General experimental workflow for handling this compound.
Caption: Procedural steps for the proper disposal of this compound waste.
References
- 1. cosmicpeptides.com [cosmicpeptides.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. biolongevitylabs.com [biolongevitylabs.com]
- 5. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 6. peptide24.store [peptide24.store]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
